molecular formula C9H10BrNO3 B2476963 Methyl 2-amino-4-bromo-5-methoxybenzoate CAS No. 1256955-36-8

Methyl 2-amino-4-bromo-5-methoxybenzoate

Cat. No.: B2476963
CAS No.: 1256955-36-8
M. Wt: 260.087
InChI Key: VLYQTTVQFZRGQX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.087. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-bromo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQTTVQFZRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-bromo-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from commercially available materials. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, offering insights into the strategic considerations and practical execution of this multi-step synthesis.

Introduction

The strategic importance of substituted anthranilates in medicinal chemistry cannot be overstated. These motifs are present in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. This compound, with its unique arrangement of bromo, methoxy, and amino functionalities, presents a versatile platform for further chemical elaboration. The following sections detail a robust synthetic pathway, breaking down each transformation with mechanistic insights and practical guidance.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core aminobenzoate scaffold can be constructed through a series of well-established reactions. The primary disconnection points are the amino and bromo groups, leading back to a more readily available substituted benzoic acid.

G target This compound intermediate1 Methyl 4-bromo-5-methoxy-2-nitrobenzoate target->intermediate1 Reduction intermediate2 4-Bromo-5-methoxy-2-nitrobenzoic acid intermediate1->intermediate2 Esterification intermediate3 2-Bromo-5-methoxybenzoic acid intermediate2->intermediate3 Nitration start m-Anisic acid intermediate3->start Bromination G m_anisic m-Anisic acid product 2-Bromo-5-methoxybenzoic acid m_anisic->product Reflux reagents + Br₂ / Acetic Acid

Caption: Bromination of m-Anisic acid.

Experimental Protocol:

  • To a solution of m-anisic acid (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-methoxybenzoic acid.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
m-Anisic acid152.151.0As required
Bromine159.811.05As required
Acetic Acid60.05SolventAs required
Step 2: Synthesis of 4-Bromo-5-methoxy-2-nitrobenzoic acid

The subsequent step involves the nitration of the brominated benzoic acid. The directing effects of the existing substituents guide the nitro group to the 2-position.

Reaction:

G bromo_acid 2-Bromo-5-methoxybenzoic acid product 4-Bromo-5-methoxy-2-nitrobenzoic acid bromo_acid->product 0 °C to rt reagents + HNO₃ / H₂SO₄ G nitro_acid 4-Bromo-5-methoxy-2-nitrobenzoic acid product Methyl 4-bromo-5-methoxy-2-nitrobenzoate nitro_acid->product Reflux reagents + Methanol / H₂SO₄ (cat.)

Caption: Esterification of 4-Bromo-5-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

  • Dissolve 4-bromo-5-methoxy-2-nitrobenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired methyl ester.

Compound Molecular Weight ( g/mol ) Equivalents Quantity
4-Bromo-5-methoxy-2-nitrobenzoic acid276.041.0As required
Methanol32.04SolventAs required
Sulfuric Acid98.08CatalyticAs required
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid.

[1]Reaction:

G nitro_ester Methyl 4-bromo-5-methoxy-2-nitrobenzoate product This compound nitro_ester->product Reflux reagents + Fe / NH₄Cl

Caption: Reduction of the nitro group.

Experimental Protocol:

  • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux. 2[1]. Add a solution of methyl 4-bromo-5-methoxy-2-nitrobenzoate (1.0 eq) in ethanol dropwise to the refluxing mixture. 3[1]. Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

[2][3][4]| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity | | :--- | :--- | :--- | :--- | | Methyl 4-bromo-5-methoxy-2-nitrobenzoate | 290.06 | 1.0 | As required | | Iron Powder | 55.85 | 5.0 | As required | | Ammonium Chloride | 53.49 | 1.0 | As required | | Ethanol/Water | - | Solvent | As required |

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm their identity and purity.

Expected Data for this compound:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₀BrNO₃

  • Molecular Weight: 260.09 g/mol

[2]### Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Nitrating agents are strong oxidizers and should be handled with care. All reactions should be performed in a fume hood.

Conclusion

This guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably access this valuable intermediate for their drug discovery and development programs. The presented methodology is scalable and utilizes readily available reagents, making it an attractive option for both academic and industrial laboratories.

References

  • ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Reagentia. (n.d.). 4-BroMo-5-Methoxy-2-nitro-benzoic acid (1 x 100 mg). Retrieved from [Link]

  • Reagentia. (n.d.). 4-BroMo-5-Methoxy-2-nitro-benzoic acid (1 x 250 mg). Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-4-bromo-5-methoxybenzoate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, grounding all information in established scientific principles and validated methodologies.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, identified by the CAS number 1256955-36-8 , is a substituted aniline derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester on a benzene ring—provides a rich platform for a variety of chemical transformations. This strategic substitution pattern makes it an invaluable starting material for the construction of novel heterocyclic systems and other scaffolds of pharmaceutical interest. The presence of the bromine atom, for instance, allows for the introduction of molecular diversity through cross-coupling reactions, while the amino group serves as a handle for amide bond formation or the construction of nitrogen-containing heterocycles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1256955-36-8[1][2][3]
Molecular Formula C9H10BrNO3[1][3]
Molecular Weight 260.09 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid[4]
Purity Typically ≥97%[1]
SMILES COC(=O)C1=CC(OC)=C(Br)C=C1N[1]
InChI Key CUMRIXJSGJTGSE-UHFFFAOYSA-N[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the esterification of the corresponding carboxylic acid. The following protocol is a representative example of how this compound can be prepared in a laboratory setting.

Experimental Protocol: Esterification of 2-amino-4-bromo-5-methoxybenzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-amino-4-bromo-5-methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension at room temperature. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid. Carefully swirl the mixture until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Rationale Behind the Experimental Choices
  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a shorter timeframe.

  • Aqueous Work-up with Sodium Bicarbonate: This step is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

  • Column Chromatography: This purification technique is employed to separate the desired product from any remaining starting material, byproducts, or other impurities, ensuring a high-purity final compound.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 2-amino-4-bromo-5-methoxybenzoic acid reagents Reagents: Methanol (anhydrous) Sulfuric Acid (catalyst) start->reagents Add reflux Reflux (4-6 hours) reagents->reflux Heat workup Aqueous Work-up (NaHCO3 neutralization) reflux->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: Methyl 2-amino-4-bromo- 5-methoxybenzoate purification->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The substituted aniline scaffold can be elaborated into various heterocyclic core structures, such as quinazolines, which are prevalent in many approved kinase inhibitors.

For instance, the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, involves intermediates with a similar substitution pattern.[5] The amino group of a precursor can be cyclized to form the quinazoline ring, while the halogenated position can be used to introduce other functionalities through cross-coupling reactions, ultimately leading to the final drug molecule.[6]

Role as a Precursor in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis start Methyl 2-amino-4-bromo- 5-methoxybenzoate cyclization Cyclization Reaction (e.g., with formamidine) start->cyclization quinazoline Quinazoline Core Formation cyclization->quinazoline cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) quinazoline->cross_coupling at bromo position side_chain Introduction of Side Chain cross_coupling->side_chain inhibitor Final Kinase Inhibitor side_chain->inhibitor

Caption: Role of the scaffold in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8] Avoid formation of dust and aerosols.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a strategically functionalized building block that plays a crucial role in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and safe handling is paramount for its effective and responsible use in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the chemical properties, synthesis, and application of Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS No. 1256955-36-8), a key building block for the pharmaceutical and chemical research sectors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in complex organic synthesis.

Molecular Identity and Physicochemical Characteristics

This compound is a polysubstituted aniline derivative. Its structure incorporates several key functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—which impart a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

Structural Representation:

Caption: 2D structure of this compound.

Key Identifiers and Properties:

A summary of the essential physicochemical properties is presented below. This data is critical for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource(s)
CAS Number 1256955-36-8[1][2]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀BrNO₃[1][2]
Molecular Weight 260.09 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥97%[1][2]
Storage Conditions Sealed in a dry environment, Room Temperature[2]
SMILES COC(=O)C1=CC(OC)=C(Br)C=C1N[1]
InChI Key VLYQTTVQFZRGQX-UHFFFAOYSA-N[4]

Spectroscopic Characterization Workflow

Accurate characterization is the bedrock of chemical synthesis. The multi-functional nature of this molecule provides distinct signatures across various spectroscopic techniques. A typical workflow for structural validation involves Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

G cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Confirm C-H framework final Structure Confirmed H_NMR->final C_NMR->final IR Functional Group ID (N-H, C=O, C-O stretches) IR->final MS Molecular Weight & Formula (M+•, Isotopic Pattern) MS->final start Synthesized Sample start->H_NMR Dissolve in CDCl₃ start->IR Analyze as solid/film start->MS Ionize sample

Caption: Standard workflow for spectroscopic validation of the target compound.

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected shifts include: a singlet for the ester methyl protons (-COOCH₃), a singlet for the methoxy protons (-OCH₃), a broad singlet for the amine protons (-NH₂), and two singlets or doublets in the aromatic region for the two non-equivalent aromatic protons.[5]

  • ¹³C NMR Spectroscopy : The carbon spectrum will provide information on the carbon framework, with expected signals for the two methyl carbons, the aromatic carbons (with varying shifts due to substitution), and the carbonyl carbon of the ester group.[5]

  • FTIR Spectroscopy : The infrared spectrum is crucial for identifying functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching bands for the ether and ester moieties.[5]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum would exhibit a characteristic pair of molecular ion peaks (M+• and M+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[5]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application as a synthetic intermediate.

Representative Synthetic Protocol: Fischer Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-bromo-5-methoxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.[6][7]

Step-by-Step Methodology:

  • Reaction Setup : To a solution of 2-amino-4-bromo-5-methoxybenzoic acid in anhydrous methanol (acting as both solvent and reactant), slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), at room temperature.

  • Heating : The reaction mixture is heated to reflux and stirred for several hours (typically 12-18 hours) to drive the equilibrium towards the ester product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • Neutralization & Extraction : The residue is diluted with water and neutralized carefully with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to quench the acid catalyst and remove any unreacted carboxylic acid. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.

  • Purification : The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Final Purification : Further purification can be achieved through recrystallization or column chromatography to obtain this compound of high purity.

Core Reactivity Profile:

The utility of this molecule stems from its multiple reactive sites, which can be addressed selectively to build molecular complexity.

Caption: Reactivity map of this compound.

  • The Bromine Atom : This is arguably the most versatile handle for drug development professionals. The C-Br bond is highly susceptible to forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability is fundamental for constructing the complex scaffolds of modern pharmaceuticals.[8]

  • The Amino Group : The primary amine is nucleophilic and can readily undergo acylation, alkylation, or serve as a precursor for diazotization reactions, enabling its conversion into a wide range of other functional groups.

  • The Ester Group : The methyl ester can be hydrolyzed back to the carboxylic acid or converted into amides by reacting with amines, providing another avenue for molecular elaboration.

  • The Aromatic Ring : While heavily substituted, the remaining positions on the aromatic ring could potentially undergo further functionalization under specific conditions, although the existing groups heavily influence the regioselectivity and reactivity.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial pharmaceutical intermediate. Its strategic placement of functional groups allows for the efficient and modular synthesis of diverse compound libraries for screening and lead optimization.

Its structure is a precursor to various heterocyclic systems, such as quinazolines and benzoxazines, which are privileged scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anticancer to anti-inflammatory. The ability to use the bromine atom for late-stage diversification via cross-coupling makes it an exceptionally valuable tool for accelerating drug discovery timelines.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification : This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][10][11] Avoid breathing dust, fumes, or vapors.[1]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] If swallowed, seek medical attention.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

Conclusion

This compound is a highly functionalized and versatile chemical building block. Its well-defined reactivity, particularly the capacity for cross-coupling at the bromine position, makes it an indispensable tool for researchers in synthetic organic chemistry and drug discovery. A thorough understanding of its spectroscopic properties, synthetic pathways, and reactivity profile, as detailed in this guide, is key to unlocking its full potential in the creation of novel and complex molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS No. 1256955-36-8) is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs.[1][2] Its utility stems from the strategic placement of reactive and modulating functional groups: an amino group, a bromine atom, a methoxy group, and a methyl ester on an aromatic scaffold. Accurate and unambiguous confirmation of its molecular structure is a prerequisite for its use in any synthetic pathway to ensure the integrity of subsequent complex molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each protocol is presented as a self-validating component of a holistic analytical workflow, grounded in established scientific principles and supported by authoritative references.

The Strategic Importance and Analytical Framework

Compound Overview

This compound is a poly-substituted benzene derivative. A clear understanding of its chemical identity is the foundation of its application.

Table 1: Core Chemical Identifiers

Property Value Source
CAS Number 1256955-36-8 [3][4][5]
Molecular Formula C₉H₁₀BrNO₃ [3][4]
Molecular Weight 260.09 g/mol [3][4][5]
IUPAC Name This compound [3]

| SMILES | COC(=O)C1=CC(OC)=C(Br)C=C1N |[3][4] |

Rationale for Structural Elucidation in Drug Development

In pharmaceutical synthesis, the starting materials' structural integrity is paramount. The functional groups on this compound offer distinct synthetic handles. The amino group is a potent nucleophile and directing group, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck), and the ester and methoxy groups modulate the electronic properties and reactivity of the ring.[1] An incorrect isomer would lead to failed reactions, unintended byproducts, and significant delays in development timelines. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but a critical risk mitigation step.

The Integrated Spectroscopic Approach

No single analytical technique can provide absolute structural proof.[6] This guide employs an integrated workflow where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental formula and molecular weight, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of atoms within the molecule.

cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (HRMS) EA Elemental Analysis MS->EA Confirms Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Provides Molecular Formula EA->NMR Confirms Elemental Ratio IR Infrared Spectroscopy (FT-IR) IR->NMR Confirms Functional Groups Structure Final Confirmed Structure NMR->Structure Defines Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula Confirmation

The first objective is to confirm the elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the primary tool for this, supported by the characteristic isotopic signature of bromine.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Pattern

Causality: HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern in the mass spectrum with nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Expected Data:

  • [M+H]⁺ for C₉H₁₁⁷⁹BrNO₃⁺: Calculated: 260.0022, Found: 260.002x

  • [M+H]⁺ for C₉H₁₁⁸¹BrNO₃⁺: Calculated: 261.9999, Found: 262.000x

  • Ratio of [M+H]⁺ to [M+2+H]⁺: Approximately 1:1

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺).

    • Mass Range: 50-500 m/z.

    • Infusion: Direct infusion via syringe pump at 5 µL/min.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

  • Data Analysis: Determine the accurate mass of the molecular ion peaks and compare the observed isotopic pattern to the theoretical pattern for a monobrominated compound.

Table 2: HRMS Data Summary

Ion Calculated m/z Observed m/z Difference (ppm) Isotopic Abundance
[C₉H₁₁⁷⁹BrNO₃]⁺ 260.0022 As measured < 5 ppm ~100%

| [C₉H₁₁⁸¹BrNO₃]⁺ | 261.9999 | As measured | < 5 ppm | ~98% |

Mapping the Proton Environment: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Rationale for Signal Prediction

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

  • -NH₂ (Amino): A strong electron-donating group, shields ortho and para protons (shifts them upfield to a lower ppm).

  • -OCH₃ (Methoxy): A strong electron-donating group, also shields ortho and para protons.

  • -COOCH₃ (Ester): An electron-withdrawing group, deshields ortho and para protons (shifts them downfield to a higher ppm).

  • -Br (Bromo): Weakly deactivating and deshielding via induction, but weakly donating via resonance.

Based on the proposed structure, we expect two singlets for the aromatic protons, as they have no adjacent protons to couple with. We also expect singlets for the methoxy and methyl ester protons and a broad singlet for the amine protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.4 Singlet 1H Ar-H Proton ortho to the electron-withdrawing ester group.
~6.5-6.7 Singlet 1H Ar-H Proton ortho to the electron-donating amino group.
~4.5-5.5 Broad Singlet 2H -NH₂ Amine protons, chemical shift can vary and signal is often broad.
~3.8-3.9 Singlet 3H -COOCH₃ Methyl ester protons.

| ~3.7-3.8 | Singlet | 3H | Ar-OCH₃ | Methoxy group protons. |

Elucidating the Carbon Skeleton: ¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Rationale for Signal Prediction

Chemical shifts for the aromatic carbons are predicted based on additive substituent effects. The carbonyl carbon of the ester will be significantly downfield (>165 ppm). The methoxy and methyl ester carbons will appear around 50-60 ppm.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Processing: Fourier transform and phase correct the spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~167 C=O (Ester)
~145-155 Ar-C (C-OCH₃)
~140-150 Ar-C (C-NH₂)
~125-135 Ar-C (C-H)
~115-125 Ar-C (C-H)
~110-120 Ar-C (C-COOCH₃)
~100-110 Ar-C (C-Br)
~55-57 Ar-OCH₃

| ~51-53 | -COOCH₃ |

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[7][8]

Rationale for Data Interpretation

The spectrum should show characteristic stretches for the N-H bonds of the primary amine, the C=O bond of the ester, C-O bonds of the ester and ether, and aromatic C-H and C=C bonds.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100-3000 C-H stretch Aromatic
2990-2850 C-H stretch Methyl (-CH₃)
1720-1680 C=O stretch Ester (-COOCH₃)
1620-1580 C=C stretch Aromatic Ring
1250-1200 C-O stretch (asymmetric) Aryl Ether (Ar-O-CH₃)

| 1100-1000 | C-O stretch | Ester (C-O) |

cluster_1 Spectroscopic Data Correlation Structure This compound -NH₂ -COOCH₃ Ar-OCH₃ C₉H₁₀BrNO₃ Ar-H (x2) IR_Data IR Spectroscopy (cm⁻¹) 3450-3300 (N-H) 1720-1680 (C=O) 1250-1200 (C-O) Structure:f1->IR_Data:f1 Structure:f2->IR_Data:f2 Structure:f3->IR_Data:f3 NMR_Data ¹H NMR (ppm) ~4.5-5.5 (2H, br s) ~3.8-3.9 (3H, s) ~3.7-3.8 (3H, s) ~7.3 & ~6.6 (1H each, s) Structure:f1->NMR_Data:f1 Structure:f2->NMR_Data:f2 Structure:f3->NMR_Data:f3 Structure:f5->NMR_Data:f5 MS_Data Mass Spectrometry (m/z) M & M+2 peaks (ratio ~1:1) at 260/262 Structure:f4->MS_Data:f4

Caption: Correlation of functional groups to spectroscopic signals.

Synthesis, Validation, and Safety

Correlating the Data: Final Structure Confirmation

The final, unambiguous structure is confirmed by ensuring that every piece of data from each orthogonal technique is consistent with the proposed structure and with each other.

  • HRMS confirms the molecular formula is C₉H₁₀BrNO₃. The 1:1 M/M+2 pattern confirms the presence of one bromine atom.

  • FT-IR confirms the presence of the key functional groups: a primary amine, an ester, and an aromatic ether.

  • ¹H NMR confirms the number of protons and their local environments: two isolated aromatic protons, an amine group, a methoxy group, and a methyl ester group.

  • ¹³C NMR confirms the carbon skeleton, showing nine unique carbons including an ester carbonyl, six aromatic carbons, and two distinct methoxy/methyl carbons.

When all data align, the structure of this compound is considered fully elucidated and validated.

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3][9][10] Wash hands thoroughly after handling.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Through the combined use of mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a confident and verifiable structural assignment can be achieved. This rigorous characterization is fundamental to its successful application in research and development, ensuring the predictability of its reactivity and the integrity of the final products in complex synthetic endeavors.

References

  • Gao, H., et al. (2020). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. PMC - NIH. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

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literature review of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1256955-36-8) is a polysubstituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its strategic arrangement of an amino group, a bromine atom, a methoxy group, and a methyl ester on a benzene ring provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction and Significance

This compound belongs to the class of anthranilate esters, which are key precursors in the synthesis of a wide range of biologically active compounds. The specific substitution pattern of this molecule makes it an ideal starting material for building complex heterocyclic systems. The amino and ester groups can be used to form fused ring systems like quinazolinones, while the bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[3][4] The methoxy group modulates the electronic properties of the ring, influencing both reactivity and the biological activity of downstream products. This combination of functionalities makes it a sought-after intermediate in drug discovery programs targeting scaffolds such as kinase inhibitors and other therapeutic agents.[5]

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data. As a solid material, its appearance can range from white to slightly yellow.[6]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1256955-36-8[1][2]
Molecular Formula C₉H₁₀BrNO₃[1][2]
Molecular Weight 260.09 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(OC)=C(Br)C=C1N[1]
Appearance White to light yellow crystalline solid[6]
Purity Typically ≥97%[1]
Spectroscopic Characterization

While specific experimental spectra are proprietary to manufacturers, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from structurally similar compounds.[7][8] This analysis is crucial for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic-H~7.0-7.5 ppm (s)Aromatic proton ortho to the ester group.
Aromatic-H~6.5-7.0 ppm (s)Aromatic proton ortho to the amino group.
Amine (-NH₂)~4.5-5.5 ppm (br s)Broad singlet due to quadrupole broadening and exchange; position is solvent-dependent.
Methoxy (-OCH₃)~3.8-4.0 ppm (s, 3H)Singlet corresponding to the methoxy group on the ring.
Ester Methyl (-COOCH₃)~3.8-3.9 ppm (s, 3H)Singlet corresponding to the methyl ester protons.
¹³C NMR Carbonyl (C=O)~167 ppmTypical shift for an ester carbonyl carbon.
Aromatic C-Br~110-115 ppmCarbon atom directly attached to bromine.
Aromatic C-N~140-150 ppmCarbon atom directly attached to the amino group.
Aromatic C-O~145-155 ppmCarbon atom directly attached to the methoxy group.
Aromatic C-H, C-COOR~110-135 ppmRemaining aromatic carbons.
Methoxy (-OCH₃)~56 ppmMethoxy carbon.
Ester Methyl (-COOCH₃)~52 ppmMethyl ester carbon.
FT-IR N-H Stretch3350-3450 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine.
C=O Stretch1680-1710 cm⁻¹Strong absorption from the ester carbonyl group.
C-O Stretch1200-1300 cm⁻¹Asymmetric C-O-C stretching of the ester and ether.
C-Br Stretch550-650 cm⁻¹Stretching vibration of the carbon-bromine bond.

Synthesis and Purification

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on a suitable precursor. A logical and efficient route involves the regioselective bromination of Methyl 2-amino-5-methoxybenzoate. The powerful ortho, para-directing amino group and the ortho, para-directing methoxy group synergistically activate the C4 position for electrophilic attack, leading to the desired product.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative method for the synthesis of the title compound.

Step 1: Dissolution of Starting Material

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-methoxybenzoate (10.0 g, 55.2 mmol).

  • Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid (100 mL) and stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

Causality: A polar aprotic solvent like DMF is chosen to dissolve the starting material and facilitate the ionic reaction mechanism. Cooling the reaction is critical to control the rate of the exothermic bromination reaction and minimize the formation of potential side products.

Step 2: Bromination

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (10.3 g, 57.9 mmol, 1.05 equivalents) in the same solvent (50 mL).

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Causality: NBS is a safe and effective source of electrophilic bromine (Br⁺). Using a slight excess ensures complete consumption of the starting material. The reaction progress is monitored by TLC or LC-MS to determine the point of completion.

Step 3: Work-up and Isolation

  • Once the reaction is complete, pour the mixture into a beaker containing cold water (500 mL).

  • A precipitate of the crude product will form. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL) to remove the solvent and succinimide byproduct.

  • Dry the crude product under vacuum.

Causality: The product is insoluble in water, allowing for its precipitation and easy separation from the water-soluble byproducts.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Causality: Recrystallization and chromatography are standard techniques to remove unreacted starting material and any minor impurities, ensuring the final product meets the high purity standards required for subsequent synthetic applications.[1]

Synthesis_of_Methyl_2-amino-4-bromo-5-methoxybenzoate start_material Methyl 2-amino-5-methoxybenzoate product This compound start_material->product 1. reagent N-Bromosuccinimide (NBS) Solvent (DMF or AcOH) 0°C to RT reagent->product 2.

Caption: Fig. 1: Synthetic scheme for the title compound.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its array of functional groups, which can be selectively targeted.

  • Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or serve as a key component in the construction of heterocyclic rings. For instance, reaction with formamidine acetate can initiate the formation of a quinazoline ring system, a privileged scaffold in medicinal chemistry.[5]

  • Bromo Group: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, dramatically increasing molecular complexity.[3]

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific chemistry. It can also be reduced to a primary alcohol.

  • Aromatic Ring: The electron-rich nature of the ring allows for further electrophilic substitution, although the existing substitution pattern will dictate the regioselectivity of subsequent reactions.

Workflow_and_Applications cluster_synthesis Synthesis & Purification cluster_characterization Quality Control cluster_application Synthetic Applications synthesis Bromination of Precursor purification Recrystallization or Column Chromatography synthesis->purification product_node Pure Methyl 2-amino- 4-bromo-5-methoxybenzoate purification->product_node nmr NMR Spectroscopy ms Mass Spectrometry hplc HPLC Purity suzuki Suzuki Coupling (C-C Bond) final_products APIs & Complex Molecules suzuki->final_products buchwald Buchwald-Hartwig (C-N Bond) buchwald->final_products cyclization Heterocycle Formation (e.g., Quinazolines) cyclization->final_products product_node->suzuki product_node->buchwald product_node->cyclization caption Fig. 2: From synthesis to advanced applications.

Caption: Fig. 2: From synthesis to advanced applications.

Applications in Drug Discovery

This building block is particularly valuable for synthesizing substituted quinazolines and related fused heterocycles.[4] Many kinase inhibitors approved or in clinical development, such as Gefitinib, feature a quinazoline core. The synthesis of these molecules often starts from an appropriately substituted anthranilate derivative.[5] By using this compound, medicinal chemists can introduce diversity at the C4 position via cross-coupling before or after cyclization, enabling the exploration of structure-activity relationships (SAR) in a targeted and efficient manner.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis. Its well-defined reactivity allows for predictable and selective transformations, making it an invaluable tool for the construction of complex molecules. For researchers in drug development and materials science, this compound provides a reliable and versatile starting point for the synthesis of novel compounds with tailored properties.

References

  • ChemBK. 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available at: [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Pharmaffiliates. CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]

  • PubChemLite. Methyl 2-amino-5-bromo-4-methoxybenzoate (C9H10BrNO3). Available at: [Link]

  • Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • Sunway Pharm Ltd. This compound - CAS:1256955-36-8. Available at: [Link]

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An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-amino-4-bromo-5-methoxybenzoate is a substituted anthranilic acid derivative, a chemical scaffold of significant interest in medicinal chemistry. While direct experimental evidence detailing its biological activities is not extensively available in current literature, its structural features—a halogenated and methoxylated anthranilate core—allow for robust predictions of its potential therapeutic applications. This guide synthesizes information from structurally related compounds to build a scientifically grounded hypothesis for the biological potential of this compound. We will explore its predicted roles as an anticancer agent, an anti-inflammatory compound, and an antagonist of the androgen receptor. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to empirically validate these predictions.

Introduction: The Principle of Structure-Activity Relationship (SAR)

This compound belongs to the class of anthranilic acid derivatives, which are known pharmacophores for a wide range of biological activities.[1] The specific substitutions on the benzene ring—a bromine atom at position 4 and a methoxy group at position 5—are critical determinants of its potential interactions with biological targets. The bromine, a halogen, can enhance metabolic stability and lipophilicity, potentially improving cell permeability and target engagement.[2][3] The methoxy group, an electron-donating group, can influence the electronic properties of the molecule and participate in hydrogen bonding with target proteins.[4]

Given the absence of direct studies, this guide employs the principle of Structure-Activity Relationship (SAR) to forecast the biological profile of this compound. SAR analyses of related anthranilate compounds provide a strong foundation for predicting its efficacy in several key therapeutic areas.[5][6]

Plausible Synthetic Route

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic pathway is outlined below, which provides a basis for obtaining the compound for biological screening.

Synthetic_Route A 2-Amino-5-methoxybenzoic acid reagent1 MeOH, H2SO4 (cat.) Reflux A->reagent1 B Methyl 2-amino-5-methoxybenzoate reagent2 N-Bromosuccinimide (NBS) Acetonitrile, RT B->reagent2 C This compound reagent1->B reagent2->C

Caption: Plausible synthetic route for this compound.

Predicted Biological Activity I: Anticancer Potential via Kinase Inhibition

Substituted anthranilic acids have been identified as privileged scaffolds for the development of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanistic Hypothesis

The anthranilate core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. We hypothesize that this compound may act as a competitive inhibitor of protein kinases involved in cell proliferation and survival, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8] The bromo and methoxy substituents can be critical for achieving selectivity and potency by forming specific interactions with residues in the kinase domain.

Experimental Validation: In Vitro Anticancer Activity Screening

A systematic workflow is essential to evaluate the anticancer potential of a novel compound. The initial step involves assessing its cytotoxicity against a panel of cancer cell lines.

Anticancer_Screening_Workflow start Start: Compound Synthesis (this compound) step1 Cytotoxicity Screening (MTT Assay) start->step1 step2 Determine IC50 Values step1->step2 step3 Select Lead Cancer Cell Lines step2->step3 step4 Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Inhibition Assay) step3->step4 end Conclusion on Anticancer Potential step4->end

Caption: Experimental workflow for in vitro anticancer screening.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.[9]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Illustrative Data Presentation
Cancer Cell LineTissue of OriginPredicted IC50 (µM) of Test CompoundDoxorubicin (Control) IC50 (µM)
MCF-7Breast Adenocarcinoma10-300.8 ± 0.1
A549Lung Carcinoma15-401.2 ± 0.2
PC-3Prostate Carcinoma20-502.5 ± 0.4
Note: The predicted IC50 values are hypothetical and serve as an example for data presentation.

Predicted Biological Activity II: Anti-inflammatory Effects

Anthranilic acid derivatives are known to possess anti-inflammatory properties.[11] This activity is often mediated by the inhibition of key inflammatory pathways and enzymes.

Mechanistic Hypothesis

We predict that this compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages. This could occur through the modulation of signaling pathways like NF-κB.

Experimental Validation: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[12]

Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture and Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[12]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., a known anti-inflammatory drug).

  • Griess Reagent Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production by the test compound.

Predicted Biological Activity III: Androgen Receptor Antagonism

Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists.[13] AR antagonists are crucial in the treatment of prostate cancer.

Mechanistic Hypothesis

The structural similarity of this compound to known non-steroidal AR antagonists suggests it may act as a competitive inhibitor at the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, the compound could prevent the binding of androgens like dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription and the proliferation of androgen-dependent prostate cancer cells.[14][15]

AR_Antagonism_Mechanism cluster_0 Normal Androgen Action cluster_1 Predicted Antagonist Action DHT DHT (Androgen) AR Androgen Receptor (Inactive) DHT->AR AR_Active Active AR Complex AR->AR_Active Binds & Activates Nucleus Nucleus AR_Active->Nucleus Translocates Gene Androgen-Responsive Genes AR_Active->Gene Binds DNA Transcription Transcription & Proliferation Gene->Transcription Compound Methyl 2-amino-4-bromo- 5-methoxybenzoate AR2 Androgen Receptor (Inactive) Compound->AR2 Competitively Binds Blocked_AR Blocked AR Complex AR2->Blocked_AR No_Transcription No Transcription Blocked_AR->No_Transcription Inhibits Translocation & DNA Binding

Caption: Predicted mechanism of androgen receptor antagonism.

Experimental Validation: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled androgen from the AR's ligand-binding domain.[13][16][17]

Protocol: Fluorescence Polarization-Based Competitive Binding Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing Tris-HCl, EDTA, glycerol, DTT, and sodium molybdate).[17]

    • Prepare a solution of recombinant human androgen receptor ligand-binding domain (AR-LBD).

    • Prepare a working solution of a fluorescent androgen ligand (e.g., Fluormone™ AL Green).[16]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound (this compound) at various concentrations.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen like DHT).[17]

    • Add a pre-mixed complex of AR-LBD and the fluorescent androgen ligand to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to reach binding equilibrium.[16]

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A high FP value indicates the fluorescent ligand is bound to the large AR-LBD, while a low FP value indicates it has been displaced and is tumbling freely in the solution.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation based on the well-established biological activities of its structural class. The SAR-based predictions outlined in this guide suggest its potential as an anticancer, anti-inflammatory, and anti-androgenic agent. The provided experimental protocols offer a clear and robust framework for the systematic evaluation of these predicted activities. Future research should focus on the synthesis of this compound and its subsequent screening using the described in vitro assays. Positive results would warrant further studies into its mechanism of action, selectivity, and potential for in vivo efficacy, paving the way for the development of a novel therapeutic agent.

References

  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]

  • 2.6. In vitro anti-inflammatory activity assay. Bio-protocol. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Square. Available at: [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

  • Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. PubMed. Available at: [Link]

  • Examples of anthranilic acid-based kinase inhibitors. ResearchGate. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]

  • Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Semantic Scholar. Available at: [Link]

  • Biological activities of natural halogen compounds. ResearchGate. Available at: [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. Available at: [Link]

  • Development of β-amino-carbonyl compounds as androgen receptor antagonists. National Institutes of Health (NIH). Available at: [Link]

  • "Biological Activity of Recently Discovered Halogenated Marine Natural ". Dartmouth Digital Commons. Available at: [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. Available at: [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Available at: [Link]

  • Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities. MDPI. Available at: [Link]

  • Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer. PubMed. Available at: [Link]

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Introduction: The Strategic Importance of the 2-Amino-4-bromo-5-methoxybenzoate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a particularly valuable building block due to its unique trifunctional architecture.[1] The molecule features a benzene ring strategically substituted with an amino group, a carboxylic acid ester, and a bromine atom, presenting a versatile platform for extensive chemical modification.[1] The bromine atom, in particular, serves as a highly reactive handle for sophisticated transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse carbon-carbon and carbon-nitrogen bonds.[1][2]

This versatility allows for the systematic exploration of chemical space, leading to the synthesis of derivatives with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[3] The amino and ester functionalities provide additional sites for molecular elaboration, further expanding the accessible range of complex, biologically active molecules.[3] This guide offers a comprehensive overview of the principal synthetic transformations used to create derivatives of this scaffold, focusing on field-proven palladium-catalyzed cross-coupling methodologies.

Core Synthetic Pathways: Diversification of the Scaffold

The primary route to derivatization of this compound involves the functionalization of the C4-position via the bromo substituent. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering mild conditions, broad functional group tolerance, and high efficiency.[2][4] The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, indispensable for constructing biaryl and heteroaryl frameworks.[3][4] The reaction facilitates the coupling of the aryl bromide scaffold with a wide array of organoboron compounds, such as boronic acids or esters.[5]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the benzoate scaffold. This is followed by transmetalation, where the organic moiety from the boron reagent is transferred to the palladium center, a step that requires activation by a base.[5][6] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical, as it influences catalyst stability and the rate of the elementary steps.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted for the specified scaffold. Optimization of the base, solvent, and temperature may be required for specific boronic acids.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).[3][7]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3][8] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a specialized ligand like SPhos.[3][7]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3][7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).[3][9]

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerPalladium SystemBaseSolventTemp (°C)Expected Yield Range
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90-10080-90%[8]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90-10075-85%[8]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11085-95%[7]
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90-10075-85%[8]

Yields are estimated based on structurally analogous substrates and may vary.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_finish 3. Isolation Setup Combine: - this compound - Boronic Acid - Base Inert Evacuate & Backfill with Argon (3x) Setup->Inert Add Add Degassed Solvent & Palladium Catalyst Inert->Add Heat Heat with Stirring (80-110 °C) Add->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Final Derivative Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[9][10] This reaction has largely replaced harsher, classical methods and is a mainstay in pharmaceutical synthesis for creating arylamine derivatives.[10]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the reaction is driven by a palladium catalyst.[10] The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] The final, crucial step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[9] The use of sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, SPhos) is often essential to facilitate the reductive elimination step, which can otherwise be a bottleneck in the catalytic cycle.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict adherence to anhydrous and anaerobic conditions for optimal results.

  • Reaction Setup: To a dry, sealable reaction tube or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 4-10 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), 1.2-1.5 eq.).[11]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon) for at least three cycles.[9]

  • Reagent Addition: Under a positive pressure of Argon, add the amine coupling partner (1.1-1.3 eq.) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[9][11]

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[9]

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]

  • Workup and Purification: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[9] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPalladium SystemBaseSolventTemp (°C)
AnilinePd(OAc)₂ / X-PhosKOt-BuToluene110
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100
BenzylaminePd(OAc)₂ / X-PhosCs₂CO₃Toluene110
n-HexylaminePd(OAc)₂ / SPhosNaOt-BuDioxane100

Conditions are illustrative and require optimization for specific substrate combinations.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep 1. Anhydrous Setup cluster_reaction 2. C-N Coupling cluster_finish 3. Isolation Setup Combine under Argon: - Aryl Bromide Scaffold - Pd Catalyst & Ligand - Base Add Add Anhydrous Solvent & Amine Setup->Add Heat Seal & Heat (80-110 °C) Add->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool & Quench (aq. NH4Cl) Monitor->Quench Extract Extraction & Drying Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product Final Arylamine Purify->Product

Caption: Key stages in the Buchwald-Hartwig amination experimental workflow.

Further Derivatization and Applications

Beyond C-Br functionalization, the this compound scaffold offers other sites for modification.

  • Amide Formation: The amino group can be acylated using acyl chlorides or activated carboxylic acids to form a diverse library of benzamide derivatives.[12][13][14]

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another class of amides, significantly expanding the molecular diversity.[15]

  • Heterocycle Synthesis: The anthranilate core is a classic precursor for the synthesis of quinazolinone heterocycles, which are prevalent in many biologically active compounds.[15][16][17][18][19]

The derivatives synthesized from this scaffold are crucial intermediates in the development of pharmaceuticals targeting a range of diseases. They have been incorporated into molecules designed as kinase inhibitors for oncology, CCR8 antagonists for inflammatory diseases, and other targeted therapies.[1][20] The ability to rapidly generate diverse libraries of compounds from this central scaffold accelerates the drug discovery process, making it an invaluable asset for medicinal chemists.

References

  • Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... - ResearchGate.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - NIH.
  • SYNTHESIS OF QUINAZOLINONE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - Brieflands.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
  • The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry - Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem.
  • Palladium catalyzed couplings - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
  • Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents... - ResearchGate.
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • The Suzuki Reaction - Andrew G Myers Research Group.

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A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-bromo-5-methoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate or a bioactive molecule necessitates a robust and unambiguous structural characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the principles behind spectral interpretation and the methodologies for data acquisition. This document is designed to serve as a practical reference for researchers, enabling them to identify and characterize this molecule with a high degree of confidence.

The structural complexity of this compound, arising from the interplay of various functional groups on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the molecule, assessing its purity, and elucidating its role in further chemical transformations. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the expected spectral features based on established spectroscopic principles.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3~ 6.8 - 7.0Singlet1H
H-6~ 6.3 - 6.5Singlet1H
-NH₂~ 4.5 - 5.5Broad Singlet2H
-OCH₃ (at C5)~ 3.8 - 3.9Singlet3H
-COOCH₃~ 3.8 - 3.9Singlet3H
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered at around 6 ppm is typically sufficient.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are recommended.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Spectra Interpretation

The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the aromatic protons, shifting their signals upfield (to lower ppm values).[1] Conversely, the bromo (-Br) and methyl ester (-COOCH₃) groups are electron-withdrawing, causing deshielding and a downfield shift.[1]

  • H-3 and H-6: These two aromatic protons are in different environments and are expected to appear as singlets due to the absence of adjacent protons for coupling. The H-6 proton is ortho to the strongly electron-donating amino group and is therefore expected to be the most shielded (upfield). The H-3 proton is ortho to the electron-withdrawing ester group and para to the amino group, leading to a slightly more downfield position.

  • -NH₂ Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

  • -OCH₃ Protons: The two methoxy groups are in distinct chemical environments. The methoxy group at C5 is directly attached to the aromatic ring, while the other is part of the methyl ester. Both are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts are predicted to be very similar, around 3.8-3.9 ppm.

Figure 1: Molecular structure with proton labels.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of different carbon environments.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~ 168 - 170
C-5 (C-OCH₃)~ 148 - 152
C-2 (C-NH₂)~ 145 - 148
C-1 (C-COOCH₃)~ 115 - 120
C-4 (C-Br)~ 110 - 115
C-6~ 105 - 110
C-3~ 100 - 105
-OCH₃ (at C5)~ 56 - 58
-COOCH₃~ 52 - 54
Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are the same as for ¹H NMR.

  • Data Acquisition:

    • Select a ¹³C NMR experiment with proton decoupling.

    • Use a wider spectral width, typically 0-220 ppm.

    • A longer acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2-5 seconds) are generally required due to the longer relaxation times of carbon nuclei.

    • A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction as with ¹H NMR.

    • Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Spectra Interpretation

The predicted chemical shifts for the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears furthest downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the substituents. Carbons attached to the electronegative oxygen and nitrogen atoms (C-5 and C-2) are shifted downfield. Carbons C-1 and C-4, which are attached to the ester and bromine, respectively, are also found in the downfield region. The unsubstituted aromatic carbons, C-3 and C-6, are expected to be the most upfield of the aromatic signals.

  • Aliphatic Carbons: The two methoxy carbons appear in the upfield region of the spectrum, with the carbon of the ring-bound methoxy group typically being slightly more downfield than the ester methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
3000 - 2850C-H stretchAliphatic C-H (-OCH₃)
1720 - 1700C=O stretchEster
1620 - 1580C=C stretchAromatic Ring
1335 - 1250C-N stretchAromatic Amine
1250 - 1020C-O stretchAryl-Alkyl Ether & Ester
~ 600 - 500C-Br stretchBromoalkane
Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow IR Spectroscopy Workflow start Start background Record Background Spectrum start->background sample Apply Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Ratio to Background) acquire->process end Final Spectrum process->end

Figure 2: Workflow for IR spectroscopy.

Spectra Interpretation

The presence of the key functional groups in this compound can be confirmed by the characteristic absorption bands.[2][3]

  • N-H Stretch: The two bands in the 3400-3250 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretches: The absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methoxy groups.

  • C=O Stretch: A strong, sharp absorption in the 1720-1700 cm⁻¹ region is a clear indicator of the ester carbonyl group.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O, C-N, and C-Br stretches, which are collectively characteristic of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
261/259Molecular Ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom.
230/228Loss of -OCH₃ from the ester.
202/200Loss of -COOCH₃.
182Loss of Br.
154Loss of Br and -CO.
Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

G M [M]⁺˙ m/z 259/261 M_minus_OCH3 [M - OCH₃]⁺ m/z 228/230 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 200/202 M->M_minus_COOCH3 -COOCH₃ M_minus_Br [M - Br]⁺ m/z 182 M->M_minus_Br -Br M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 154 M_minus_Br->M_minus_Br_minus_CO -CO

Figure 3: Predicted fragmentation pathways.

Spectra Interpretation

The mass spectrum will provide crucial information for confirming the identity of this compound.

  • Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ at m/z 259 and M+2 at m/z 261).

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural confirmation. Common fragmentation pathways include the loss of the methoxy radical from the ester, the loss of the entire methyl ester group, and the loss of the bromine atom. Each of these fragmentation pathways will result in characteristic daughter ions in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unambiguous identification and characterization of this compound. By understanding the principles behind the predicted spectral data and adhering to the provided experimental protocols, researchers can confidently verify the structure and purity of this compound, which is essential for its application in scientific research and development. The interplay of the various functional groups results in a unique spectroscopic signature, and this guide serves as a valuable resource for deciphering that signature.

References

  • Scribd. IR Spectrum Frequency Table. Available from: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

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  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]

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Introduction: Navigating the Nuances of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-bromo-5-methoxybenzoate

This compound (CAS: 1256955-36-8) is a substituted aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—provides a versatile scaffold for drug discovery and development. However, the very reactivity that makes this compound valuable also presents significant challenges regarding its solubility and stability. A comprehensive understanding of these properties is not merely academic; it is fundamental to ensuring the reproducibility of synthetic procedures, the reliability of analytical results, and the overall quality of the final active pharmaceutical ingredient (API).

This guide provides a deep dive into the physicochemical characteristics of this compound. Due to the limited availability of public data for this specific isomer, we will synthesize information from established chemical principles, data on structurally related compounds, and industry-standard protocols. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the experimental design for assessing the solubility and stability of this and similar molecules.

Section 1: Physicochemical Profile and Solubility Characteristics

The solubility of an intermediate dictates its behavior in reaction mixtures, purification schemes, and formulation studies. The structure of this compound suggests a molecule with limited aqueous solubility and good solubility in common organic solvents.

The core aromatic ring, the bromo substituent, and the methyl ester group are hydrophobic, while the amino and methoxy groups offer some potential for hydrogen bonding. However, the overall character is lipophilic. While specific experimental data is scarce, commercial suppliers often note good solubility in common organic solvents[1]. The related compound, Methyl 2-bromo-5-methoxybenzoate, is described as not miscible in water, which further supports the prediction of low aqueous solubility for the target compound[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
CAS Number 1256955-36-8[3][4]
Molecular Formula C₉H₁₀BrNO₃[1][3]
Molecular Weight 260.09 g/mol [3]
Appearance White to slightly yellow crystalline solidInferred from related isomers[1]
Predicted LogP 2.5 - 3.0Computational Prediction
Water Solubility Predicted to be lowBased on structure and data from related compounds[2]
Organic Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)[1]
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound in various solvents. This method is a self-validating system as it measures solubility at a thermodynamic equilibrium.

Causality in Experimental Design: The choice of a shake-flask method is deliberate. It ensures that the system reaches true equilibrium, avoiding the kinetic artifacts that can arise from faster methods. The inclusion of a 24-hour incubation period is designed to be sufficient for most small molecules to dissolve and equilibrate, while the subsequent filtration step is critical to remove any undissolved solid that would otherwise lead to an overestimation of solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a test solvent (e.g., Water, pH 7.4 Buffer, Dichloromethane, Methanol, Acetonitrile). "Excess" is key; a visible amount of solid should remain.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot through a 0.22 µm syringe filter (ideally, one with low compound binding, like PTFE) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Assessment

G Workflow for Equilibrium Solubility Determination cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess compound to solvent vial equil Shake at 25°C for 24 hours prep1->equil settle Settle for 2 hours equil->settle filter Filter supernatant (0.22 µm PTFE filter) settle->filter quant Analyze by calibrated HPLC-UV filter->quant result Calculate Solubility (mg/mL) quant->result

Caption: A flowchart of the shake-flask method for solubility analysis.

Section 2: Chemical Stability and Predicted Degradation Pathways

The stability of this compound is dictated by its functional groups. The aromatic amine and the methyl ester are the most likely points of degradation under typical laboratory and storage conditions. Supplier-recommended storage conditions often include keeping the compound in a dark place under an inert atmosphere at room temperature, which points to sensitivities to light and oxidation[1].

Key Susceptibilities:

  • Hydrolytic Degradation: The methyl ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-amino-4-bromo-5-methoxybenzoic acid and methanol. This process is generally slow at neutral pH but can be accelerated at the pH extremes.

  • Oxidative Degradation: The aromatic amine group (-NH₂) is a primary site for oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. Oxidation often leads to the formation of highly colored dimeric and polymeric impurities, which can be a significant issue in process chemistry.

  • Photodegradation: Aromatic halides, like the bromo-substituent on the ring, can be susceptible to photolytic cleavage upon exposure to high-energy light (especially UV). This can generate radical species, leading to a complex mixture of degradation products. The conjugated system of the benzene ring itself can also absorb UV light, contributing to photostability concerns.

Table 2: Potential Degradation Pathways and Contributing Factors

Degradation PathwaySusceptible GroupTriggering ConditionsPotential Products
Hydrolysis Methyl EsterHigh/Low pH, elevated temperature2-amino-4-bromo-5-methoxybenzoic acid
Oxidation Aromatic AmineOxygen, light, metal ions, peroxidesColored dimers, polymers, N-oxides
Photolysis Bromo-Aromatic SystemUV/Vis light exposureDebrominated species, radical-derived products
Diagram: Factors Influencing Chemical Stability

G cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_degradation Degradation Products center Methyl 2-amino-4-bromo- 5-methoxybenzoate (Stability) Hydrolysis Hydrolysis (Carboxylic Acid) center->Hydrolysis leads to Oxidation Oxidation (Colored Impurities) center->Oxidation leads to Photolysis Photolysis (Radical Species) center->Photolysis leads to pH pH (Acid/Base) pH->center promotes Oxidants Oxidizing Agents (Air, Peroxides) Oxidants->center promotes Light Light Exposure (UV/Vis) Light->center promotes Temp Temperature Temp->center accelerates

Caption: Factors promoting the degradation of the target compound.

Section 3: Protocol for a Comprehensive Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a "stability-indicating" analytical method. This protocol is designed to expose the compound to stress conditions more severe than it would typically encounter during storage or use.

Causality in Experimental Design: The goal of forced degradation is not to destroy the compound completely, but to achieve a modest level of degradation (typically 5-20%). This allows for the clear identification and separation of degradation products from the parent peak in an HPLC chromatogram. Using a control sample (protected from stress) is a self-validating step, confirming that any observed changes are due to the applied stress and not the experimental setup itself.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze by HPLC. This is the T=0, unstressed sample.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute for analysis. (Note: Base hydrolysis is often much faster than acid hydrolysis for esters).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute for analysis.

  • Thermal Stress: Place a vial of the stock solution in an oven at 80 °C for 48 hours, protected from light. Cool and dilute for analysis.

  • Photolytic Stress: Place a vial of the stock solution in a photostability chamber and expose it to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil and placed in the same chamber. Dilute both for analysis.

  • Analysis: Analyze all stressed samples and the control by a reverse-phase HPLC method with a photodiode array (PDA) detector. The method should be capable of separating the parent compound from all generated degradation products. Peak purity analysis using the PDA data is crucial to ensure co-elution is not occurring.

Section 4: Recommendations for Handling and Storage

Based on the compound's chemical nature and the potential degradation pathways, the following practices are strongly recommended to maintain its purity and integrity:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to minimize exposure to oxygen and moisture. It should be kept at room temperature in a dark location, such as a cabinet or amber vial, to protect it from light[1].

  • Solvent Selection: When preparing solutions, use high-purity, freshly opened, or distilled solvents. Solvents like THF and Dioxane can form peroxides over time, which can accelerate oxidative degradation. It is advisable to test for peroxides before use if the solvent container has been open for an extended period.

  • Solution Stability: Solutions of this compound, especially in protic solvents, should be prepared fresh and used promptly. If storage is necessary, they should be refrigerated and protected from light. Avoid long-term storage of solutions unless their stability has been experimentally verified.

Conclusion

This compound is a compound of significant interest, but its utility is directly tied to the user's ability to control its chemical integrity. While its solubility profile is favorable for use in organic synthesis, its stability poses a tangible challenge. The primary liabilities are the aromatic amine and methyl ester functional groups, which are susceptible to oxidation and hydrolysis, respectively. By understanding these pathways and employing robust experimental protocols for solubility and stability assessment, researchers can ensure the quality of their starting materials, the reliability of their experimental data, and the ultimate success of their scientific endeavors. The principles and methods outlined in this guide provide a comprehensive framework for achieving this goal.

References

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Foreword: A Proactive Approach to Safety in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-4-bromo-5-methoxybenzoate

This compound is a highly functionalized aromatic compound, representing a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. Its utility is especially noted in the synthesis of kinase inhibitors.[1][2][3][4] The presence of a halogenated aniline moiety, however, necessitates a deep understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing not just a set of rules, but the scientific rationale behind them. Our objective is to foster a proactive safety culture by elucidating the chemical's properties and empowering laboratory personnel to work with confidence and, above all, safety.

Chapter 1: Hazard Identification and Toxicological Profile

The toxicological profile of this compound is not extensively documented on its own. Therefore, a conservative approach, based on the known hazards of its constituent functional groups—a bromoaniline and a substituted benzoate ester—is essential. Aromatic amines as a class are known for their potential carcinogenicity and mutagenicity, and their ability to be readily absorbed through the skin.[5]

GHS Hazard Classification (Inferred):

Based on data from structurally similar compounds like 4-bromoaniline, the following GHS classifications should be assumed:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Toxicological Concerns:

The primary toxicological concern with substituted anilines is their potential to cause methemoglobinemia . This condition arises from the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. The metabolism of bromoaniline can lead to the formation of metabolites that induce this effect.[6] Chronic exposure to aromatic amines is also linked to an increased risk of cancer.[5]

Hazard Profile of Structurally Similar Compounds
Compound
4-Bromoaniline
Substituted Anilines

Chapter 2: Prudent Laboratory Practices for Safe Handling

Given the potential hazards, a multi-layered approach to safety, encompassing personal protective equipment, engineering controls, and specific handling procedures, is mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPESpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. This provides protection against incidental contact. If prolonged contact is possible, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.[7]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling the powder or solutions, chemical splash goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashes.[7]
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[7]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[8]
Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing and transferring, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent respiratory exposure.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Protocol for Weighing and Transferring Solid this compound

The fine, powdered nature of many laboratory chemicals presents a significant inhalation hazard. The following protocol is designed to minimize the generation of airborne dust.

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Tare the Receiving Vessel: Tare a clean, dry, and appropriately sized container with a lid on the analytical balance.

  • Transfer to Fume Hood: Move the tared container and the stock bottle of this compound to the designated area within the fume hood.

  • Dispense the Powder: Carefully dispense the desired amount of powder from the stock bottle into the tared container. Use a spatula and avoid dropping the powder from a height to minimize dust.

  • Secure and Weigh: Securely close the lid of the receiving container.

  • Decontaminate: Carefully wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.

  • Final Weighing: Place the closed container on the analytical balance to obtain the final weight.

  • Dissolution: If the next step is to dissolve the compound, do so within the fume hood.

Weighing_and_Transfer_Workflow cluster_balance Analytical Balance cluster_fume_hood Chemical Fume Hood Tare_Vessel Tare Receiving Vessel with Lid Dispense_Powder Dispense Powder into Tared Vessel Tare_Vessel->Dispense_Powder Move to Fume Hood Final_Weighing Obtain Final Weight End End Final_Weighing->End Secure_Vessel Secure Lid on Vessel Dispense_Powder->Secure_Vessel Decontaminate_Exterior Wipe Exterior of Vessel Secure_Vessel->Decontaminate_Exterior Decontaminate_Exterior->Final_Weighing Move to Balance Start Start Start->Tare_Vessel

Caption: Workflow for weighing and transferring potent solid compounds.

Chapter 3: Chemical Reactivity, Stability, and Incompatibilities

Understanding the chemical behavior of this compound is crucial for safe handling and successful synthesis.

  • Aniline Moiety: The amino group is nucleophilic and susceptible to oxidation. Reactions with strong oxidizing agents can lead to the formation of colored byproducts and potentially hazardous decomposition.[9][10][11] In many synthetic routes, the aniline must be protected, for example, by acetylation, to prevent unwanted side reactions.[5][12][13]

  • Bromine Atom: The bromine atom on the aromatic ring is a key functional group for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][14] It can also be removed through reductive dehalogenation.[15][16]

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[17]

Known and Potential Incompatibilities:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Can cause vigorous, potentially explosive reactions with the aniline group.[18][19]

  • Strong Acids: Can protonate the aniline, altering its reactivity. Strong, hot acids can also hydrolyze the ester.

  • Strong Bases: Can deprotonate the aniline and hydrolyze the ester, especially with heating.

  • Alkali Metals and Strong Reducing Agents: Incompatible with halogenated compounds.[20]

Thermal Stability:

While specific data is unavailable, aromatic amines can decompose at elevated temperatures to release toxic fumes, including nitrogen oxides and hydrogen bromide.[21] Avoid excessive heating unless part of a controlled reaction.

Chapter 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Protocol:
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.

  • Segregation: Store separately from incompatible materials, especially strong oxidizing agents and acids.[22]

Waste Management: A Cradle-to-Grave Responsibility

As a halogenated aromatic compound, all waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, bench paper, etc.) and rinsates from glassware, in a dedicated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.[8]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound".[8]

  • Storage of Waste: Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[8][22]

Waste_Disposal_Workflow Start Generate Waste Segregate Segregate into Halogenated Organic Waste Container Start->Segregate Label Label Container: 'Hazardous Waste' & List all Constituents Segregate->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Arrange_Disposal Arrange for Disposal via EHS Office Store->Arrange_Disposal End Waste Disposed Arrange_Disposal->End

Caption: Workflow for the disposal of halogenated hazardous waste.

Chapter 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Control: If it is safe to do so, prevent the spread of the spill. For powdered spills, avoid creating dust.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup (for trained personnel only): Wearing appropriate PPE, cover the spill with an inert absorbent material (such as sand or vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. However, its potential hazards demand a commensurate level of respect and caution. By understanding its toxicological profile, adhering to stringent handling protocols, and being prepared for emergencies, researchers can harness its synthetic utility while ensuring a safe and compliant laboratory environment. The principles outlined in this guide are not merely procedural; they are foundational to a robust and responsible culture of safety in scientific discovery.

References

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  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 487. Available at: [Link]

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  • ACS Publications. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 7(38), 34483-34491. Available at: [Link]

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  • Liu, Q., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111568. Available at: [Link]

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Methodological & Application

The Synthetic Versatility of Methyl 2-amino-4-bromo-5-methoxybenzoate: A Gateway to Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic cores is paramount to the development of novel therapeutics. Methyl 2-amino-4-bromo-5-methoxybenzoate stands as a pivotal building block, offering a trifecta of reactive sites that empower chemists to forge complex molecular architectures. The strategic placement of an amino group, a bromine atom, and a methyl ester on a methoxy-activated benzene ring provides a versatile platform for a host of synthetic transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the utilization of this compound in key organic syntheses, including palladium-catalyzed cross-coupling reactions and the construction of biologically active heterocyclic systems. The inherent reactivity of this molecule, governed by the interplay of its functional groups, will be explored to provide a deeper understanding of the rationale behind the presented methodologies.

I. The Strategic Importance of this compound

The unique arrangement of functional groups in this compound dictates its synthetic utility. The electron-donating methoxy and amino groups activate the aromatic ring, influencing the regioselectivity of subsequent reactions. The bromine atom, positioned ortho to the amino group, is a prime handle for palladium-catalyzed cross-coupling reactions, while the amino and ester moieties are perfectly poised for cyclization reactions to form valuable heterocyclic scaffolds, most notably quinazolinones. These quinazolinone structures are prominent in a number of anticancer drugs due to their ability to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

II. Synthesis of this compound

A reliable supply of high-purity starting material is the foundation of any successful synthetic campaign. A common and effective method for the synthesis of analogous compounds involves the direct bromination of the corresponding aminobenzoate.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related compound and provides a reliable route to the title compound.

Materials:

  • Methyl 2-amino-5-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

Procedure:

  • Dissolve Methyl 2-amino-5-methoxybenzoate (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 eq) in chloroform to the cooled solution over 1 hour with constant stirring.

  • Maintain the reaction at 0 °C and continue stirring for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[3] The reaction of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-2-amino-5-methoxybenzoates.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-donating amino and methoxy groups on the substrate can influence the rate of oxidative addition.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Ar-Pd(II)(Br)Ln (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(Ar')Ln (Transmetalation) B->C Ar'-B(OR)2, Base D Ar-Ar' (Reductive Elimination) C->D D->A Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar substrates and provides a robust starting point for optimization.[3][4][5]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10075-95
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O90-11080-98
Pd(OAc)₂ / SPhosCs₂CO₃Toluene10085-99

Table 1: Representative conditions for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide array of arylamines.[6] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[7] The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Buchwald_Hartwig_Cycle A Pd(0)Ln B Ar-Pd(II)(Br)Ln (Oxidative Addition) A->B Ar-Br C [Ar-Pd(II)(HNR'R'')]Ln (Amine Coordination) B->C HNR'R'' D Ar-Pd(II)(NR'R'')Ln (Deprotonation) C->D Base E Ar-NR'R'' (Reductive Elimination) D->E E->A Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol is a general guideline and may require optimization based on the specific amine used.[8]

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

LigandBaseSolventTemperature (°C)Amine Scope
XantphosCs₂CO₃Toluene100-110Primary & Secondary Amines
RuPhosNaOtBuDioxane80-100Hindered Amines
BrettPhosK₃PO₄t-BuOH90-110Primary Amines

Table 2: Recommended conditions for Buchwald-Hartwig amination.

IV. Synthesis of Quinazolinones: A Privileged Heterocyclic Scaffold

The 2-amino-benzoate functionality of the title compound makes it an ideal precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of pharmacological activities.[1] The Niementowski reaction is a classical and efficient method for this transformation.[9][10]

Mechanistic Insight: The Niementowski Reaction

The Niementowski reaction involves the condensation of an anthranilic acid or its ester with an amide, typically formamide, at elevated temperatures.[11][12] The reaction proceeds through a series of condensation and cyclization steps to form the quinazolinone ring system.

Niementowski_Workflow Start Methyl 2-amino-4-bromo- 5-methoxybenzoate + Formamide Heating Heating (130-140 °C) Start->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Isolation Filtration & Drying Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 4-Bromo-5-methoxy- quinazolin-4(3H)-one Purification->Product

Caption: General workflow for the Niementowski synthesis of quinazolinones.

Protocol 4: Niementowski Synthesis of 4-Bromo-5-methoxyquinazolin-4(3H)-one

This protocol is adapted from the synthesis of analogous quinazolinone derivatives.[1]

Materials:

  • This compound (10 mmol)

  • Formamide (40 mmol)

  • Ice-cold water

Procedure:

  • Combine this compound and formamide in a round-bottom flask.

  • Heat the mixture to 130-140 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

V. Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in organic synthesis. The protocols detailed in this application note provide a solid foundation for its use in constructing complex molecules of pharmaceutical interest. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and robust cyclization reactions, unlocks the potential of this scaffold for the rapid generation of diverse chemical libraries for drug discovery programs. Further exploration of the reactivity of this compound, including alternative cross-coupling reactions and the synthesis of other heterocyclic systems, will undoubtedly continue to expand its utility in the pursuit of novel bioactive compounds.

References

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. (URL: [Link])

  • Niementowski quinoline synthesis. Wikipedia. (URL: [Link])

  • Niementowski quinazoline synthesis. Wikipedia. (URL: [Link])

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (URL: [Link])

  • Synthesis of quinazolinones. Organic Chemistry Portal. (URL: [Link])

  • Supporting Information. CDC Stacks. (URL: [Link])

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Synfacts. (URL: not available)
  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B. (URL: [Link])

  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Scite.ai. (URL: [Link])

  • Investigation of substituent effects in palladium-catalyzed desulfinylative cross-couplings of aryl bromides and benzenesulfinate. ResearchGate. (URL: [Link])

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. (URL: [Link])

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society. (URL: [Link])

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. (URL: [Link])

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. (URL: [Link])

  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme. (URL: [Link])

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. ACS Applied Materials & Interfaces. (URL: [Link])

  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. bioRxiv. (URL: [Link])

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Application Notes and Protocols: Methyl 2-amino-4-bromo-5-methoxybenzoate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anthranilates in Drug Discovery

Methyl 2-amino-4-bromo-5-methoxybenzoate is a highly functionalized aromatic building block belonging to the class of substituted anthranilates. Its strategic importance in pharmaceutical synthesis stems from the orthogonal reactivity of its functional groups: an amine, a bromine atom, a methoxy group, and a methyl ester. This arrangement allows for a programmed and regioselective introduction of molecular complexity, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antipsychotics, and antiemetics.[1][2][3]

The electron-donating nature of the amino and methoxy groups activates the aromatic ring, while the bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4] The methyl ester provides a site for further modification, for example, through hydrolysis and subsequent amide bond formation. This multi-faceted reactivity profile makes this compound a sought-after intermediate for constructing complex heterocyclic scaffolds, which are prevalent in modern pharmaceuticals.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of this compound. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1256955-36-8[5]
Molecular Formula C₉H₁₀BrNO₃[5]
Molecular Weight 260.09 g/mol [5]
IUPAC Name This compound[5]
Appearance Off-White to Light Beige Solid (typical for similar compounds)[6]
Solubility Slightly soluble in Chloroform and Methanol (inferred from similar compounds)[6]

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of accidental exposure, follow standard first-aid measures and consult the material safety data sheet (MSDS).[7]

Synthesis Protocol: A Representative Synthetic Route

Workflow for the Synthesis of this compound

cluster_0 Step 1: Bromination cluster_1 Step 2: Purification A Methyl 2-amino-5-methoxybenzoate B Crude this compound A->B N-Bromosuccinimide (NBS), Acetonitrile, 0°C to rt C Pure this compound B->C Column Chromatography (Silica gel, Hexane/Ethyl Acetate)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 2-amino-5-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-5-methoxybenzoate (1.0 eq.) in anhydrous acetonitrile (10-15 volumes).

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10] Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization and Quality Control

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[11] High-quality ¹H and ¹³C NMR spectra should be acquired.[12]

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H~7.5s
Aromatic-H~6.5s
NH₂~5.0 (broad)s
OCH₃ (ester)~3.9s
OCH₃ (ether)~3.8s

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
C=O (ester)~168
C-NH₂~148
C-OCH₃~145
C-Br~110
Aromatic C-H~115, ~100
Aromatic C~112
OCH₃ (ester)~52
OCH₃ (ether)~56

Note: The expected chemical shifts are estimates based on analogous structures and may vary slightly. A 1H NMR spectrum for the target compound is noted to be available from a commercial supplier, which can be used for comparison.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.[11]

Expected FTIR Absorption Bands (KBr pellet or ATR):

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400-3200
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2950-2850
C=O stretch (ester)~1700
C=C stretch (aromatic)1600-1450
C-O stretch (ether & ester)1250-1050
C-Br stretch700-500
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to [M]+ and [M+H]+, showing the characteristic isotopic pattern for a bromine-containing compound.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a precursor for the synthesis of various pharmaceutical agents. For instance, it can be utilized in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including as tyrosine kinase inhibitors for cancer therapy.[3]

Illustrative Synthetic Pathway

The following diagram illustrates a potential application of this compound in the synthesis of a hypothetical quinazolinone-based drug candidate.

A This compound B Amide Intermediate A->B 1. Hydrolysis (LiOH) 2. Amide Coupling (R-NH₂, HATU) C Cyclized Quinazolinone B->C Cyclization (Formamide, Heat) D Drug Candidate C->D Suzuki Coupling (R'-B(OH)₂, Pd Catalyst)

Caption: A hypothetical synthetic route utilizing this compound.

This pathway demonstrates the versatility of the intermediate, where the ester is converted to an amide, followed by cyclization to form the quinazolinone core. The bromine atom is then exploited in a palladium-catalyzed Suzuki coupling reaction to introduce further molecular diversity.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented in these application notes provide a comprehensive guide for its synthesis, purification, and characterization. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it an essential tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Benchchem. (n.d.). A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid.
  • ChemicalBook. (2024). Methyl 4-acetamido-5-bromo-2-methoxybenzoate - Safety Data Sheet.
  • Biosynth. (n.d.). methyl 2-amino-5-bromo-4-methoxybenzoate | 169044-96-6.
  • AChemBlock. (n.d.). This compound 97% | CAS: 1256955-36-8.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
  • CDC Stacks. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester(1256955-36-8) 1H NMR spectrum.
  • Pharmaffiliates. (n.d.). CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate.
  • Benchchem. (n.d.). Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values.
  • ECHEMI. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate 97 27492-84-8.
  • BLD Pharm. (n.d.). 1202036-31-4|Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide.
  • Bio-Synth. (n.d.). Advanced Drug Intermediates manufacturers in India.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1256955-36-8.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • Eureka. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • BLD Pharm. (n.d.). 35290-97-2|4-Amino-5-bromo-2-methoxybenzoic acid.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Application Notes and Protocols for Reactions with Methyl 2-Amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 2-amino-4-bromo-5-methoxybenzoate is a richly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a diverse array of complex organic molecules. Its strategic substitution pattern, featuring an amino group for nucleophilic and diazotization reactions, a bromine atom amenable to cross-coupling reactions, and an ester for modification or cyclization, makes it a cornerstone in medicinal chemistry and drug discovery. This guide provides detailed experimental protocols and the underlying scientific rationale for several key transformations of this versatile substrate, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the properties and safe handling procedures for this compound is imperative.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1256955-36-8
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 260.09 g/mol
Appearance Solid
Purity Typically ≥97%

Safety and Handling:

Core Synthetic Transformations and Detailed Protocols

This section details key synthetic transformations of this compound, providing both the "how" and the "why" behind each experimental step.

Synthesis of Quinazolinones: The Niementowski Reaction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The Niementowski reaction provides a classical and direct method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides.

Causality of Experimental Choices:

The reaction proceeds via the formation of an N-acyl intermediate, followed by cyclization and dehydration to afford the quinazolinone ring. Formamide serves as both a reactant and a high-boiling solvent, facilitating the high temperatures required for the cyclization. The use of a precursor where the desired substitution pattern is already established, such as 2-amino-4-bromo-5-methoxybenzoic acid (the hydrolyzed form of the title compound), ensures the regioselective formation of the desired product, 7-Bromo-6-methoxyquinazolin-4(3H)-one.[4]

Niementowski_Reaction start Methyl 2-amino-4-bromo- 5-methoxybenzoate hydrolysis Hydrolysis start->hydrolysis precursor 2-amino-4-bromo- 5-methoxybenzoic acid hydrolysis->precursor reaction Niementowski Reaction (Heat) precursor->reaction formamide Formamide formamide->reaction product 7-Bromo-6-methoxy- quinazolin-4(3H)-one reaction->product N_Acylation start Methyl 2-amino-4-bromo- 5-methoxybenzoate reaction N-Acylation start->reaction reagent Acetic Anhydride reagent->reaction product Methyl 2-acetamido-4-bromo- 5-methoxybenzoate reaction->product Buchwald_Hartwig start Methyl 2-amino-4-bromo- 5-methoxybenzoate reaction Buchwald-Hartwig Amination start->reaction amine Amine (e.g., Aniline) amine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction product N-Aryl Product reaction->product

Sources

The Strategic Application of Methyl 2-amino-4-bromo-5-methoxybenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. Methyl 2-amino-4-bromo-5-methoxybenzoate, a highly functionalized aromatic building block, has emerged as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its unique arrangement of substituents—an amine, a bromine atom, a methoxy group, and a methyl ester—offers a versatile platform for the construction of complex heterocyclic scaffolds, particularly those with demonstrated utility as kinase inhibitors and anticancer agents.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of quinazoline-based kinase inhibitors, providing detailed, field-proven protocols and elucidating the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Core Applications in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of substituted quinazolinones and related heterocyclic systems. The presence of the ortho-amino ester functionality allows for cyclization reactions to form the pyrimidinone ring of the quinazoline core, while the bromo and methoxy substituents on the benzene ring provide opportunities for further structural diversification and modulation of biological activity.

A primary application of this intermediate is in the synthesis of 7-bromo-6-methoxyquinazolin-4(3H)-one and its derivatives. This scaffold is a key component of numerous reported kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell growth, proliferation, and angiogenesis in cancer.[1][2] The strategic placement of the bromine atom at the 7-position and the methoxy group at the 6-position of the resulting quinazoline ring has been shown to be crucial for potent biological activity.[2]

Experimental Protocols: Synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one

The following protocols provide detailed methodologies for the synthesis of the key intermediate, 7-bromo-6-methoxyquinazolin-4(3H)-one, from this compound. Both conventional and microwave-assisted methods are presented to accommodate various laboratory settings and throughput needs.

Protocol 1: Conventional Synthesis via Niementowski Reaction

The Niementowski reaction is a classic and reliable method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides. This protocol adapts the method for this compound using formamide.

Reaction Scheme:

Niementowski Reaction start This compound reagent + Formamide start->reagent conditions Heat (130-150 °C) reagent->conditions product 7-Bromo-6-methoxyquinazolin-4(3H)-one conditions->product Cyclization

Caption: Conventional synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to 130-150 °C with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-bromo-6-methoxyquinazolin-4(3H)-one.

Expert Insight: The large excess of formamide serves as both a reactant and a solvent in this reaction. Careful monitoring of the reaction temperature is crucial, as temperatures that are too high can lead to decomposition, while temperatures that are too low will result in slow reaction rates.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, increased yields, and often cleaner reaction profiles.

Workflow Diagram:

Microwave Synthesis Workflow start Combine Reactants in Microwave Vial irradiate Microwave Irradiation (e.g., 150 °C, 20-30 min) start->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitate with Water cool->precipitate filter Filter and Wash precipitate->filter purify Purify (Recrystallization) filter->purify product Pure Product purify->product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial

  • Microwave reactor

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave synthesis vial, add this compound (1 equivalent) and formamide (10 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Expert Insight: The reaction time and temperature in microwave synthesis may require optimization depending on the specific microwave reactor used. It is advisable to perform small-scale test reactions to determine the optimal conditions.

Application in Kinase Inhibitor Synthesis and Structure-Activity Relationship (SAR)

Derivatives of 7-bromo-6-methoxyquinazolin-4(3H)-one have been extensively explored as inhibitors of various protein kinases. The bromine atom at the 7-position serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the quinazoline core to optimize interactions with the target kinase.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the general SAR trends observed for 7-bromo-6-methoxyquinazoline-based kinase inhibitors.

Position of SubstitutionMoietyImpact on Activity
2-position Small alkyl or aryl groupsCan influence potency and selectivity.
3-position Substituted anilinesCrucial for interaction with the hinge region of the kinase.
7-position (from Br) Aryl or heteroaryl groupsCan extend into and interact with the solvent-exposed region of the ATP-binding site, significantly impacting potency and selectivity.

Data on Kinase Inhibitory Activity:

The following table presents representative data for the inhibitory activity of quinazoline derivatives against key cancer-related kinases.

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR2-37[3]
Erlotinib EGFR2[3]
Lapatinib EGFR/HER210.2/9.8[3]
Sorafenib VEGFR-290[4]

Note: The compounds listed are established drugs with a quinazoline or related core and serve as a reference for the potential of derivatives synthesized from this compound.

Targeted Signaling Pathways

Quinazoline-based kinase inhibitors primarily exert their therapeutic effects by interfering with key signaling pathways that are often dysregulated in cancer. The inhibition of EGFR and VEGFR-2, for instance, blocks downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway and Inhibition:

EGFR Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway and Inhibition:

VEGFR2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits PLCg PLCγ P->PLCg PKC PKC PLCg->PKC RAS_RAF_ERK RAS/RAF/ERK Pathway PKC->RAS_RAF_ERK Angiogenesis Angiogenesis RAS_RAF_ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its application in the synthesis of quinazoline-based kinase inhibitors provides a robust platform for the development of novel anticancer therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors. The ability to readily construct the core quinazoline scaffold and subsequently diversify its structure through the strategic placement of the bromine atom makes this starting material a cornerstone for generating libraries of potent and selective kinase inhibitors.

References

  • ResearchGate. (2023). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]

  • ResearchGate. (2023). Graphical illustration for IC50 inhibition of EGFR of compounds 6a, 6b, 6c, 6d, 6e, 6f, 6g and 6h. [Link]

  • ResearchGate. (2022). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. [Link]

  • ResearchGate. (2023). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]

  • ARKIVOC. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • PubMed Central. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. [Link]

  • ResearchGate. (2022). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. [Link]

  • ResearchGate. (2020). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ResearchGate. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. [Link]

  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. [Link]

  • ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.

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Application Notes and Protocols for Methyl 2-amino-4-bromo-5-methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

Methyl 2-amino-4-bromo-5-methoxybenzoate is a highly versatile and strategically important building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an amino group, a methoxy group, a bromine atom, and a methyl ester on an aromatic ring, provides multiple reactive handles for diverse chemical transformations. The presence of the bromine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.[1][2]

This guide provides an in-depth exploration of the application of this compound in several key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also insights into the underlying principles and rationale for experimental design.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4][5] These reactions are prized for their high efficiency, selectivity, and broad functional group tolerance, often proceeding under mild conditions.[3][6] The general catalytic cycle for most of these transformations involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][7][8]

dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-X\n(Ln)"]; Transmetalation [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n(Ln)"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> OxAdd [label=""]; OxAdd -> PdII [label=""]; PdII -> Transmetalation [label=""]; Transmetalation -> PdII_R [label=""]; PdII_R -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } caption: "General catalytic cycle for palladium-catalyzed cross-coupling."

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][9] This reaction is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[9][10]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[5][9]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water in a suitable ratio (e.g., 10:1) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OExpected High
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O88[11]
34-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O78[11]

Note: Yields are based on analogous systems and may require optimization for this specific substrate.[11]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine.[8][12][13] This transformation has become a vital tool in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals.[12][14]

Mechanistic Insights and Ligand Choice

The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination.[8][13] The choice of phosphine ligand is critical to the success of this reaction. Bulky, electron-rich ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[8][15][16]

dot graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Start [label="Start: Dry Schlenk Flask\n(Inert Atmosphere)"]; Reagents [label="Add:\n- this compound\n- Amine\n- Base (e.g., NaOt-Bu)\n- Pd Catalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., XPhos)"]; Solvent [label="Add Anhydrous,\nDegassed Solvent\n(e.g., Toluene)"]; Reaction [label="Heat to 80-110 °C\n(Stirring)"]; Monitoring [label="Monitor by TLC/LC-MS"]; Workup [label="Cool, Quench,\nExtract with Organic Solvent"]; Purification [label="Dry, Concentrate,\nPurify via Column Chromatography"]; Product [label="Final Product:\nN-Aryl Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } caption: "Experimental workflow for Buchwald-Hartwig amination."

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add NaOt-Bu (1.4 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Finally, add morpholine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineCatalyst SystemBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuTolueneGood to Excellent[17][18]
2AnilinePd(OAc)₂ / XPhosKOt-BuTolueneHigh[17]
3Primary AlkylaminesPd(OAc)₂ / dpppNaOt-BuTolueneGeneral Range[2]

Note: Yields are based on similar substrates and may need optimization.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[19][20] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.[21]

Key Mechanistic Steps

The Heck reaction follows a catalytic cycle that begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.[19] The resulting Pd(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination step forms the desired substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[7]

Protocol: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a reaction vial, add this compound (1.0 eq), Pd(OAc)₂ (1-5 mol%), and P(o-tol)₃ (2-10 mol%).

  • Add anhydrous DMF, followed by styrene (1.5 eq) and triethylamine (2.0 eq).

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlkeneCatalyst SystemBaseSolventYield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMFGood[22]
2n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF85-95
3AcrylonitrilePdCl₂(PPh₃)₂Et₃NAcetonitrile70-85

Note: Yields are generalized from Heck reactions with various aryl bromides.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction is notable for its use of a dual catalyst system, typically involving a palladium complex and a copper(I) co-catalyst.[23]

Mechanistic Pathway

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.[23]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFHigh[25][26]
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneGood to High[23]
31-HexynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF80-90

Note: Yields are based on typical Sonogashira couplings and may require optimization.

Conclusion

This compound is a powerful and adaptable building block for the synthesis of a wide range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, provides medicinal and materials chemists with a reliable platform for molecular diversification. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this versatile substrate in innovative research and development endeavors.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem.
  • Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Heck reaction - Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Ligand design for cross-couplings: phosphines - YouTube. (2024).
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv.
  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate.
  • methyl 2-amino-5-bromo-4-methoxybenzoate | 169044-96-6 | UGA04496 - Biosynth.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications.
  • Sonogashira coupling - Wikipedia.
  • Heck Reaction - Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • This compound - - Sigma-Aldrich.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - CORE. (2018).
  • This compound 97% | CAS: 1256955-36-8 | AChemBlock.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - arkat usa.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing).
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv.
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Synthesis of Bio-Active Heterocyclic Scaffolds from Methyl 2-amino-4-bromo-5-methoxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 2-amino-4-bromo-5-methoxybenzoate in Heterocyclic Chemistry

This compound is a highly functionalized anthranilate derivative poised as a strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amino group and an ester for cyclization, a bromine atom for subsequent functionalization (e.g., cross-coupling reactions), and a methoxy group influencing electronic properties and potential biological interactions, makes it an attractive building block in medicinal chemistry and drug discovery. This document provides detailed application notes and robust protocols for the synthesis of two key classes of heterocyclic compounds from this versatile precursor: quinazolinones and benzimidazoles. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring the importance of efficient and reliable synthetic routes to their derivatives.

PART I: Synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 7-bromo-6-methoxyquinazolin-4(3H)-one scaffold is of particular interest as the bromine atom at the 7-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Application Note 1: Niementowski Reaction for Quinazolinone Synthesis

The Niementowski reaction is a classic and reliable method for the construction of 4(3H)-quinazolinones from anthranilic acids or their esters by condensation with an amide.[1] This thermal cyclization is often high-yielding and operationally simple. In this protocol, we adapt the Niementowski reaction for the synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one from this compound using formamide as both a reactant and a solvent.

Causality of Experimental Choices:

  • Formamide: Serves as the source of the N3 and C2 atoms of the quinazolinone ring. It also acts as a high-boiling solvent, facilitating the high temperatures required for the condensation and cyclization.

  • High Temperature (150-160 °C): Provides the necessary activation energy for the initial amidation of the ester and the subsequent intramolecular cyclization to form the pyrimidinone ring.

  • Work-up with Water: The product is typically insoluble in water, allowing for its precipitation and easy isolation from the formamide solvent.

Experimental Protocol 1: Synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one via Niementowski Reaction

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, ~10-20 eq)

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.60 g, 10 mmol) and formamide (e.g., 10 mL, ~250 mmol).

  • Heat the mixture with stirring to 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from hot ethanol.

Data Summary:

ReagentMolecular Weight ( g/mol )Molar Ratio
This compound260.091.0
Formamide45.04~25
ProductExpected YieldAppearance
7-Bromo-6-methoxyquinazolin-4(3H)-one85-95%Off-white solid

Workflow Diagram:

Niementowski_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start This compound + Formamide Heating Heat to 150-160 °C (4-6 hours) Start->Heating Stirring Cooling Cool to RT Heating->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Optional Final_Product 7-Bromo-6-methoxyquinazolin-4(3H)-one Drying->Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one.

PART II: Synthesis of 6-Bromo-7-methoxy-1H-benzimidazoles

Benzimidazoles are another class of privileged heterocyclic scaffolds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from o-phenylenediamines is a cornerstone of heterocyclic chemistry. This compound can be readily converted to the corresponding o-phenylenediamine derivative, which can then be cyclized with various one-carbon synthons to afford the desired benzimidazoles.

Application Note 2: Two-Step Synthesis of 2-Substituted 6-Bromo-7-methoxy-1H-benzimidazoles

This application note details a two-step process for the synthesis of 2-substituted 6-bromo-7-methoxy-1H-benzimidazoles. The first step involves the reduction of the ester group of this compound to a hydroxymethyl group, followed by oxidation to an aldehyde, or direct amidation to an amide which can then be reduced to the corresponding diamine. A more direct approach, though not explicitly found in the initial searches for this specific substrate, would be the direct reduction of the corresponding amide of 2-amino-4-bromo-5-methoxybenzoic acid. For the purpose of this guide, we will focus on a well-established general method: the condensation of the corresponding o-phenylenediamine with an aldehyde. The required diamine, 4-bromo-5-methoxybenzene-1,2-diamine, can be synthesized from the starting material through a multi-step sequence (e.g., Hofmann rearrangement of the corresponding primary amide).

Assuming the availability of 4-bromo-5-methoxybenzene-1,2-diamine, the subsequent cyclization with an aldehyde is a robust and versatile method for accessing a wide range of 2-substituted benzimidazoles.

Causality of Experimental Choices:

  • Ethanol as Solvent: A common, relatively green solvent that facilitates the dissolution of the reactants and the product often precipitates upon cooling.

  • Catalytic Acid (e.g., p-toluenesulfonic acid): The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amino group of the diamine.

  • Reflux Conditions: Provides the necessary energy for the condensation and subsequent intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol 2: General Procedure for the Synthesis of 2-Substituted 6-Bromo-7-methoxy-1H-benzimidazoles

Materials:

  • 4-Bromo-5-methoxybenzene-1,2-diamine (1.0 eq)

  • Substituted aldehyde (1.0 - 1.2 eq)

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.1 eq)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-5-methoxybenzene-1,2-diamine (e.g., 2.17 g, 10 mmol) in ethanol (50 mL).

  • Add the desired substituted aldehyde (e.g., 11 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Data Summary:

ReagentMolar Ratio
4-Bromo-5-methoxybenzene-1,2-diamine1.0
Substituted Aldehyde1.0 - 1.2
p-Toluenesulfonic acid0.1
ProductExpected YieldAppearance
2-Substituted 6-Bromo-7-methoxy-1H-benzimidazole70-90%Crystalline solid

Reaction Pathway Diagram:

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Diamine 4-Bromo-5-methoxybenzene-1,2-diamine Conditions Ethanol, cat. p-TsOH Reflux, 2-4 hours Diamine->Conditions Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Conditions Benzimidazole 2-Substituted-6-bromo-7-methoxy-1H-benzimidazole Conditions->Benzimidazole Cyclocondensation

Caption: General pathway for 2-substituted benzimidazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Expected spectral data should be consistent with the proposed structures.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formamide is a teratogen; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Abdel-Gawad, H., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C, 66(1-2), 7-16. [Link]

  • Udupi, R. H., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

  • Wang, L., et al. (2017). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Molecules, 22(10), 1640. [Link]

  • Mishra, P., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical and materials science research. The synthetic strategy addresses the primary challenge of controlling regioselectivity during the bromination of a highly activated aniline ring system. The protocol employs a robust three-step sequence involving the protection of the amine functionality via acetylation, followed by regioselective electrophilic bromination, and concluding with deprotection to yield the target compound. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into process optimization and troubleshooting.

Introduction and Strategic Overview

This compound (CAS No. 1256955-36-8) is a substituted anthranilate derivative whose structural motifs are valuable in the synthesis of complex heterocyclic systems, including quinazolines and other pharmacologically active scaffolds. The primary synthetic challenge lies in the introduction of a bromine atom at the C4 position with high selectivity.

The amino group (-NH₂) of the aniline precursor is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct bromination of a starting material like methyl 2-amino-5-methoxybenzoate would likely result in a mixture of products, including the undesired 6-bromo isomer and polybrominated species, due to the strong activation of all available ortho/para positions.[1][2][3]

To overcome this, a protection-functionalization-deprotection strategy is employed. This approach is a cornerstone of modern organic synthesis for managing the reactivity of sensitive functional groups.

The Three-Step Synthetic Strategy:

  • Protection (N-Acetylation): The highly activating amino group is converted into a moderately activating N-acetyl (acetamide) group. This is achieved by reacting the starting aniline with acetic anhydride. The lone pair of electrons on the acetamide nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its electron-donating ability into the benzene ring.[1][4] This moderation is crucial for controlling the subsequent bromination step.[2][5]

  • Regioselective Bromination: The acetamide intermediate undergoes electrophilic aromatic substitution with a bromine source. The N-acetyl group, while less activating than a free amine, still directs substitution to the ortho and para positions. With the C2, C5, and C6 positions occupied or sterically hindered, the bromine is selectively introduced at the C4 position.

  • Deprotection (Hydrolysis): The N-acetyl group is removed via acid- or base-catalyzed hydrolysis to regenerate the free amino group, yielding the final target molecule, this compound.[5]

This strategic sequence ensures high regioselectivity and leads to a cleaner product profile, simplifying purification.

Visualized Synthetic Pathway & Workflow

The following diagrams illustrate the overall chemical transformation and the general laboratory workflow for executing this synthesis.

Reaction_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start Methyl 2-amino- 5-methoxybenzoate Intermediate1 Methyl 2-acetylamino- 5-methoxybenzoate Start->Intermediate1 Acetic Anhydride, Pyridine Intermediate2 Methyl 2-acetylamino- 4-bromo-5-methoxybenzoate Intermediate1->Intermediate2 Br2, Acetic Acid FinalProduct Methyl 2-amino-4-bromo- 5-methoxybenzoate Intermediate2->FinalProduct aq. HCl, Heat

Caption: Overall 3-step synthetic pathway.

Experimental_Workflow Setup Reaction Setup (Flask, Stirrer, etc.) AddReagents Add Starting Material & Solvent Setup->AddReagents Step1 Step 1: Acetylation (Add Acetic Anhydride) AddReagents->Step1 Monitor1 Monitor Reaction (TLC) Step1->Monitor1 Workup1 Aqueous Work-up & Isolation Monitor1->Workup1 Step2 Step 2: Bromination (Add Bromine) Workup1->Step2 Monitor2 Monitor Reaction (TLC) Step2->Monitor2 Workup2 Quench, Extraction & Isolation Monitor2->Workup2 Step3 Step 3: Hydrolysis (Add HCl, Heat) Workup2->Step3 Monitor3 Monitor Reaction (TLC) Step3->Monitor3 Workup3 Neutralization, Extraction Monitor3->Workup3 Purify Purification (Column Chromatography or Recrystallization) Workup3->Purify Analyze Characterization (NMR, MS, mp) Purify->Analyze

Caption: General experimental workflow diagram.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme caution, using a syringe or cannula for transfers. Have a sodium thiosulfate solution ready for quenching any spills.

  • Concentrated hydrochloric acid is highly corrosive.

Protocol 1: Protection via N-Acetylation

Synthesis of Methyl 2-acetylamino-5-methoxybenzoate

Rationale: This step uses acetic anhydride to convert the amine to an amide. Pyridine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion.

Reagent/ParameterMolar Eq.QuantityNotes
Methyl 2-amino-5-methoxybenzoate1.010.0 gStarting Material
Dichloromethane (DCM)-100 mLAnhydrous Solvent
Pyridine1.56.6 mLBase
Acetic Anhydride1.26.2 mLAcetylating Agent
Reaction Time -1-2 hoursMonitored by TLC
Temperature -0 °C to RT

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-methoxybenzoate (10.0 g).

  • Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add pyridine (6.6 mL), followed by the dropwise addition of acetic anhydride (6.2 mL) over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, Methyl 2-acetylamino-5-methoxybenzoate, can often be used in the next step without further purification. If necessary, it can be recrystallized from an ethanol/water mixture.

Protocol 2: Regioselective Bromination

Synthesis of Methyl 2-acetylamino-4-bromo-5-methoxybenzoate

Rationale: Acetic acid is a common solvent for bromination as it is polar and protic, facilitating the polarization of the Br-Br bond. The reaction is performed at room temperature to prevent polybromination.

Reagent/ParameterMolar Eq.QuantityNotes
Methyl 2-acetylamino-5-methoxybenzoate1.011.5 gFrom previous step
Glacial Acetic Acid-120 mLSolvent
Bromine (Br₂)1.052.8 mLBrominating Agent
Reaction Time -2-4 hoursMonitored by TLC
Temperature -Room Temp.

Procedure:

  • Dissolve the crude Methyl 2-acetylamino-5-methoxybenzoate (11.5 g) in glacial acetic acid (120 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • In a separate vial, dissolve bromine (2.8 mL) in a small amount of glacial acetic acid (10 mL).

  • Add the bromine solution dropwise to the reaction mixture at room temperature over 20-30 minutes. The mixture may change color to reddish-brown.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-cold water (400 mL).

  • A precipitate should form. If the solution retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid under vacuum to obtain the crude Methyl 2-acetylamino-4-bromo-5-methoxybenzoate.

Protocol 3: Deprotection via Acid Hydrolysis

Synthesis of this compound

Rationale: Heating the acetamide in the presence of a strong acid (HCl) and water facilitates the hydrolysis of the amide bond, regenerating the amine and producing acetic acid as a byproduct.

Reagent/ParameterMolar Eq.QuantityNotes
Methyl 2-acetylamino-4-bromo-5-methoxybenzoate1.015.0 gFrom previous step
Ethanol-100 mLCo-solvent
Concentrated HCl (12M)-50 mLAcid Catalyst
Reaction Time -3-5 hoursMonitored by TLC
Temperature -Reflux (approx. 80-90 °C)

Procedure:

  • Place the crude Methyl 2-acetylamino-4-bromo-5-methoxybenzoate (15.0 g) in a 250 mL round-bottom flask.

  • Add ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC until the starting amide is fully consumed.

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude final product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the position of the bromine atom and the presence of the amine, methoxy, and ester groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (260.09 g/mol for C₉H₁₀BrNO₃) and isotopic pattern characteristic of a monobrominated compound.[6][7]

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Acetylation Insufficient acetic anhydride or reaction time.Add an additional 0.2 eq of acetic anhydride and extend the reaction time. Ensure the starting material is dry.
Polybromination Reaction temperature too high; excess bromine used.Maintain room temperature during bromination. Use the stoichiometric amount of bromine and add it slowly.
Incomplete Hydrolysis Insufficient heating time or acid concentration.Extend the reflux time. Ensure the HCl used is concentrated.
Low Yield after Work-up Product loss during aqueous washes or extractions.Ensure pH is properly adjusted before extraction. Perform multiple extractions with the organic solvent.

References

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]

  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Synfacts. [Link]

  • Efficient synthesis of anilines. ResearchGate. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. [Link]

  • Mechanism of acylation of aniline with acetic anhydride? Reddit. [Link]

  • What is the mechanism for a Mono-brominated aniline? Solution. [Link]

  • 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. ChemBK. [Link]

  • Amines. NCERT. [Link]

  • N‐acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-bromo-5-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides detailed protocols for the purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established chemical principles and are designed to be self-validating through careful execution and in-process monitoring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₃[1][2]
Molecular Weight 260.09 g/mol [2][3][4]
Appearance White to slightly yellow crystalline solid[1]
Melting Point Approximately 80-82 °C[1]
Solubility Good solubility in common organic solvents[1]
CAS Number 1256955-36-8[3][4][5]

Potential Impurities

The nature and quantity of impurities will depend on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted 2-amino-4-methoxybenzoic acid or 2-amino-5-bromo-4-methoxybenzoic acid.[1]

  • By-products of Bromination: Isomeric bromo-compounds or over-brominated products.

  • Hydrolysis Products: 2-amino-4-bromo-5-methoxybenzoic acid, resulting from the hydrolysis of the methyl ester.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis that have not been completely removed.

Purification Strategies

The choice of purification technique will be dictated by the scale of the purification and the nature of the impurities. The following sections detail three common and effective methods: Recrystallization, Column Chromatography, and Acid-Base Extraction.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6] Given that this compound is a crystalline solid with good solubility in organic solvents, a single solvent or a binary solvent system can be employed.[1]

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and toluene) at room and elevated temperatures.

    • A binary solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. In this case, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent").

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a binary pair) to the flask while stirring and heating on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) to remove any residual solvent.

Troubleshooting:
  • Oiling Out: If an oil forms instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try reheating the solution and adding more solvent before allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form, it may be because the solution is not sufficiently saturated or too much solvent was used. Try scratching the inside of the flask with a glass rod to induce crystallization or evaporating some of the solvent to increase the concentration.

Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities.

Causality Behind Experimental Choices:

The choice of stationary phase and mobile phase is crucial for achieving good separation. For an amino-functionalized compound like this compound, standard silica gel can sometimes lead to peak tailing due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[7][8] To mitigate this, a small amount of a basic modifier like triethylamine can be added to the mobile phase, or an amine-functionalized silica gel can be used as the stationary phase.[7][8]

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice. For challenging separations, consider using amine-functionalized silica.[8]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce peak tailing.[7]

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the eluent through at a steady rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Apply Positive Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that takes advantage of the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents as a function of pH. The basic amino group of this compound can be protonated to form a water-soluble salt, allowing for its separation from non-basic impurities.[9][10][11]

Causality Behind Experimental Choices:

The basicity of the aromatic amine allows it to be protonated by a dilute acid (e.g., HCl), forming a water-soluble ammonium salt.[12] This salt will partition into the aqueous phase, while neutral organic impurities will remain in the organic phase. Subsequent neutralization of the aqueous phase with a base will deprotonate the ammonium salt, causing the purified amine to precipitate out of the solution.[9][11]

Experimental Protocol: Acid-Base Extraction
  • Dissolution:

    • Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acidic Extraction:

    • Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a denser organic solvent like dichloromethane, the aqueous layer will be on top).

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the amine.

  • Neutralization and Precipitation:

    • Combine the acidic aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute aqueous base solution (e.g., 1 M NaOH) while stirring until the solution is basic (check with pH paper).

    • The purified this compound will precipitate out of the solution as a solid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product in a vacuum oven.

Visualization of Acid-Base Extraction Logic

G Crude Crude Product (in Organic Solvent) AddAcid Add Dilute HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Remains in Organic Phase Aqueous1 Aqueous Layer (Protonated Amine Salt) Separate1->Aqueous1 Extracts into Aqueous Phase AddBase Add Dilute NaOH (aq) Aqueous1->AddBase Precipitate Precipitation of Pure Amine AddBase->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Logical Flow of Acid-Base Extraction for Amine Purification.

Purity Assessment

After purification, the purity of the this compound should be assessed using appropriate analytical techniques, such as:

  • Melting Point Determination: A sharp melting point close to the literature value (80-82 °C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice of purification method—recrystallization, column chromatography, or acid-base extraction—should be made based on the specific impurities present and the desired scale of operation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can consistently obtain high-purity material, ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • Biotage. (2023, January 19). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2022, October 4). c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8) is a substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1] Its precise molecular structure, featuring multiple functional groups on a benzene scaffold, necessitates a multi-technique analytical approach for unambiguous characterization and quality control. This guide provides a detailed framework of validated protocols for confirming the identity, structure, and purity of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the rationale behind experimental choices and the interpretation of complex analytical data.

Introduction: The Analytical Imperative

The bioactivity and safety of a final active pharmaceutical ingredient (API) are directly contingent on the quality of its precursors. For an intermediate like this compound, comprehensive characterization is not merely a procedural step but a foundational requirement for ensuring the success of subsequent synthetic transformations and the integrity of the final product.[1] The presence of an amine, a halogen, an ether, and an ester functional group presents a unique analytical challenge, requiring orthogonal methods to probe different aspects of the molecular structure and purity. This document outlines an integrated workflow to achieve this.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Confirmation Sample This compound (CAS: 1256955-36-8) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquots MS Mass Spectrometry (EI/ESI) Sample->MS Aliquots HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Aliquots FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Aliquots Structure Structural Elucidation NMR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Final Certificate of Analysis (CoA) Structure->Final Purity->Final Identity->Final

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement and connectivity. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for NMR

The molecule has a distinct set of protons and carbons whose chemical environments are defined by the electronic effects of the amino, bromo, methoxy, and methyl ester substituents.

  • ¹H NMR will confirm the number and relative positions of the aromatic and methyl protons. The N-H protons of the primary amine provide a characteristic, often broad signal.[2][3]

  • ¹³C NMR will identify all nine unique carbon atoms in the molecule, from the substituted aromatic carbons to the carbonyl and methyl carbons. The chemical shifts are highly sensitive to the electronic nature of the attached groups.[4]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H proton signals that might otherwise exchange too rapidly.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Expected Data and Interpretation
Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm) Rationale & Notes
Aromatic CH (C2-H)~7.5 - 7.7Singlet1H~110 - 115This proton is ortho to the electron-withdrawing ester group, shifting it downfield.
Aromatic CH (C5-H)~6.3 - 6.5Singlet1H~100 - 105This proton is ortho to the electron-donating amino and methoxy groups, shifting it significantly upfield.
Amino (NH₂)~4.5 - 5.5Broad Singlet2HN/ASignal is often broad due to quadrupole broadening and exchange. Position is concentration-dependent.[3]
Methoxy (-OCH₃)~3.8 - 4.0Singlet3H~55 - 57Typical chemical shift for an aromatic methoxy group.
Ester Methyl (-COOCH₃)~3.7 - 3.9Singlet3H~51 - 53Typical chemical shift for a methyl ester.
Aromatic C-NH₂N/AN/AN/A~145 - 150Strongly influenced by the donating effect of the nitrogen.[4]
Aromatic C-BrN/AN/AN/A~108 - 112The "heavy atom effect" of bromine can influence the chemical shift.
Aromatic C-OCH₃N/AN/AN/A~150 - 155Downfield shift due to the electronegative oxygen.
Aromatic C-COOCH₃N/AN/AN/A~115 - 120The carbon bearing the ester group.
Carbonyl (C=O)N/AN/AN/A~165 - 170Characteristic chemical shift for an ester carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: Values are estimates and may vary based on solvent and concentration.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

MS provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns and fragmentation.

Rationale for MS

For this specific molecule, MS is exceptionally powerful for two reasons:

  • Nitrogen Rule: The molecule contains one nitrogen atom. Therefore, its nominal molecular weight (259 for ⁷⁹Br, 261 for ⁸¹Br) is an odd number, which is a useful diagnostic tool.[2]

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[5][6] This is a definitive signature for the presence of a single bromine atom.

Experimental Protocol: ESI or EI-MS
  • Sample Preparation:

    • For Electrospray Ionization (ESI): Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • For Electron Impact (EI): Introduce a small amount of the solid or a concentrated solution directly into the ion source via a direct insertion probe.

  • Instrument Parameters (High-Resolution MS, e.g., TOF or Orbitrap):

    • Ionization Mode: Positive (to protonate the amine) or EI.

    • Mass Range: 50 - 500 m/z.

    • Resolution: >10,000 to allow for accurate mass measurement and formula determination.

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M+H]⁺ for ESI, M⁺ for EI).

    • Confirm the 1:1 intensity ratio for the M⁺ and M+2 peaks.

    • Calculate the theoretical exact mass for C₉H₁₀BrNO₃ and compare it to the measured mass (should be within 5 ppm).

    • Analyze major fragment ions to corroborate the structure.

Expected Data and Interpretation
m/z (Mass/Charge) Ion Identity Interpretation
260 / 262 (EI)[M]⁺Molecular ion peak cluster, showing the characteristic 1:1 bromine isotope pattern.[5][6]
261 / 263 (ESI)[M+H]⁺Protonated molecular ion cluster.
229 / 231[M - OCH₃]⁺Loss of a methoxy radical from the molecular ion.
201 / 203[M - COOCH₃]⁺Loss of the carbomethoxy radical.
Table 2: Predicted key ions in the mass spectrum of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for separating the main compound from any impurities, starting materials, or side products, thereby establishing its purity.[7][8]

Rationale for HPLC

The compound's aromatic nature makes it an excellent chromophore for UV detection. A reversed-phase HPLC (RP-HPLC) method is ideal as it effectively separates compounds based on polarity.[8] This method can quantify the main component and detect impurities at very low levels (e.g., <0.1%).

HPLC_Principle cluster_system RP-HPLC System cluster_separation Separation Mechanism MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) Column Non-Polar Stationary Phase (C18 Column) MobilePhase->Column Flows through Retention Retention based on Polarity (Less polar = longer retention) Column->Retention Detector UV Detector Analyte Analyte Mixture (Main Compound + Impurities) Analyte->Column Injected into Elution Separated Peaks Retention->Elution Elution->Detector Detected

Figure 2: Principle of Reversed-Phase HPLC for purity analysis.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD), monitor at 254 nm and 280 nm.[9][10]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The main peak should be sharp and symmetrical. The retention time should be consistent across injections.

Expected Data
Parameter Expected Result Acceptance Criteria
Retention Time (Rt)~8-12 minutes (gradient dependent)Consistent Rt (±2%)
Purity>97% (typical for reagent grade)≥98.0% for use in regulated development
Tailing Factor0.9 - 1.5A symmetrical peak indicates good chromatography.
Table 3: Typical HPLC performance metrics.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Rationale for FT-IR

This technique is an excellent and fast method for identity verification. The spectrum should contain characteristic absorption bands for the primary amine (N-H stretch), the ester carbonyl (C=O stretch), the aromatic ring (C=C stretch), and the ether (C-O stretch).[11] The pattern of C-H out-of-plane bending in the fingerprint region can also provide information about the substitution pattern on the benzene ring.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Parameters:

    • Technique: ATR.

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the major absorption peaks and compare them to known frequencies for the expected functional groups.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (R-NH₂)[3]
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (-OCH₃, -COOCH₃)
~1710C=O StretchEster
1620 - 1580N-H Bend (Scissoring)Primary Amine[3]
1600 - 1450C=C StretchAromatic Ring
1300 - 1200C-O Stretch (asymmetric)Aryl Ether & Ester
1150 - 1050C-O Stretch (symmetric)Aryl Ether & Ester
900 - 675C-H Out-of-plane BendAromatic Substitution Pattern[12][14]
Table 4: Characteristic FT-IR absorption bands for this compound.

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. NMR provides the definitive structural map, high-resolution MS confirms the elemental composition with the tell-tale bromine isotopic signature, FT-IR offers rapid verification of functional groups, and HPLC delivers the final verdict on purity. By following these detailed protocols, researchers and developers can ensure the identity, quality, and consistency of this critical pharmaceutical intermediate, thereby building a solid foundation for successful drug development and manufacturing.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 36-41. [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

  • Giamello, E., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21241-21248. [Link]

  • Olejniczak, M., & Rozwadowski, Z. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(4), 896-905. [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

  • Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709-714. [Link]

  • Rao, B. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1969). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 24(9), 3595-3605. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Basnet, B., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 1-8. [Link]

  • Kumar, P., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 231-236. [Link]

  • Lunn, G., & Schmuff, N. (2004). HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience.
  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 83(6), 1370-1375. [Link]

  • ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

  • Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 223-236. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • Reddy, B. K., & Reddy, B. S. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 114-120. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2015). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Journal of Applied Pharmaceutical Science, 5(3), 128-137. [Link]

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. [Link]

  • Rahman, M., et al. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. Food Research, 7(3), 1-6. [Link]

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scale-up synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Abstract

This document provides a comprehensive guide to the multi-kilogram , a key building block in modern medicinal chemistry and pharmaceutical development. The described three-step synthetic pathway is designed for robustness, scalability, and regiochemical control, starting from the commercially available 5-methoxy-2-nitrobenzoic acid. This guide emphasizes the causality behind procedural choices, rigorous safety protocols, and in-process controls to ensure high yield and purity, meeting the stringent demands of the drug development industry.

Introduction and Strategic Rationale

This compound is a highly functionalized aniline derivative. Its specific substitution pattern makes it a valuable intermediate for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapeutics. A direct, single-step synthesis via bromination of a pre-existing aniline is often complicated by issues of regioselectivity and over-bromination due to the strong activating nature of the amino group.[1][2]

To circumvent these challenges, this protocol adopts a more strategic, three-step approach that ensures unambiguous placement of the bromo substituent. The synthesis commences with the bromination of 5-methoxy-2-nitrobenzoic acid. The electronic properties of the existing substituents—the ortho,para-directing methoxy group and the meta-directing nitro group—synergistically direct the incoming electrophile to the desired C4 position. Subsequent esterification and nitro group reduction provide the target molecule with high purity. This method is inherently more controllable and suitable for large-scale production than direct aniline bromination.

Overall Synthesis Pathway

The synthesis is executed in three distinct stages, starting from 5-methoxy-2-nitrobenzoic acid. Each stage involves a primary chemical transformation followed by isolation and purification of the intermediate.

Synthesis_Pathway SM 5-Methoxy-2-nitrobenzoic Acid Int1 4-Bromo-5-methoxy-2-nitrobenzoic Acid SM->Int1 Step 1: Regioselective Bromination Reagents: Br₂, Acetic Acid Int2 Methyl 4-bromo-5-methoxy-2-nitrobenzoate Int1->Int2 Step 2: Fischer Esterification Reagents: Methanol, H₂SO₄ FP This compound Int2->FP Step 3: Nitro Group Reduction Reagents: Fe, NH₄Cl, EtOH/H₂O

Caption: Overall 3-step synthesis pathway for the target compound.

Safety and Hazard Management

OVERVIEW: This synthesis involves hazardous materials, including bromine, strong acids, and flammable solvents. A thorough risk assessment must be conducted before commencing any work. All operations must be performed in a well-ventilated chemical fume hood or a designated walk-in hood for scale-up operations.

Bromine Handling:

  • Hazards: Bromine (Br₂) is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns upon skin contact.[3][4] It is a strong oxidizing agent.

  • PPE: When handling liquid bromine, wear heavy-duty nitrile or butyl rubber gloves, a chemical-resistant apron, chemical splash goggles, and a full-face shield.[5] Ensure a properly functioning safety shower and eyewash station are immediately accessible.

  • Spill Management: All work with bromine must have a neutralizing agent readily available. A 1 M solution of sodium thiosulfate should be prepared and kept in the immediate vicinity to quench any spills or residual bromine in the apparatus.[6] In case of a spill, evacuate the area, and if safe to do so, contain the spill with an inert absorbent material and then treat with sodium thiosulfate solution.[7]

General Precautions:

  • Pressure: The reduction step may generate hydrogen gas if alternative reagents like SnCl₂/HCl are used. While the prescribed iron-based reduction is safer, proper ventilation is still crucial.

  • Exotherms: The bromination and the quenching of acidic solutions can be exothermic. Reagents must be added slowly and with adequate cooling and temperature monitoring.

Detailed Synthesis Protocols

Part 1: Regioselective Bromination of 5-Methoxy-2-nitrobenzoic Acid

Rationale: The electron-donating methoxy group at C5 activates the ortho positions (C4 and C6), while the electron-withdrawing nitro group at C2 deactivates the ring and directs meta (to C4). This combined effect strongly favors monosubstitution at the C4 position. Glacial acetic acid serves as a suitable solvent that can also moderate the reactivity.

Materials & Reagents:

Reagent CAS No. Mol. Wt. Molar Eq. Quantity
5-Methoxy-2-nitrobenzoic acid 19090-93-0 197.15 1.0 1.00 kg
Glacial Acetic Acid 64-19-7 60.05 - 5.0 L
Bromine (Br₂) 7726-95-6 159.81 1.05 845 g (271 mL)
Sodium Thiosulfate 7772-98-7 158.11 - As needed

| Deionized Water | 7732-18-5 | 18.02 | - | ~20 L |

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution.

  • Dissolution: Charge the reactor with 5-methoxy-2-nitrobenzoic acid (1.00 kg) and glacial acetic acid (5.0 L). Stir the mixture at room temperature (20-25°C) until a clear solution is obtained.

  • Bromine Addition: In the dropping funnel, add liquid bromine (271 mL, 1.05 eq). Add the bromine dropwise to the stirred solution over 2-3 hours. Use the reactor jacket to maintain the internal temperature between 25-30°C. An initial exotherm may be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A sample can be worked up by quenching with aqueous sodium thiosulfate, extracting with ethyl acetate, and analyzing the organic phase. The starting material should be consumed.

  • Precipitation: Slowly pour the reaction mixture into a separate vessel containing 15 L of cold deionized water with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Stir the slurry for 1 hour to ensure complete precipitation. Filter the solid product using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 2.5 L) until the filtrate is colorless and the pH is neutral. This removes residual acetic acid and bromine.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 1.30 - 1.35 kg (94-98%) of 4-Bromo-5-methoxy-2-nitrobenzoic acid.

Part 2: Fischer Esterification

Rationale: This classic acid-catalyzed esterification converts the intermediate carboxylic acid into its methyl ester. Using a large excess of methanol as both reagent and solvent drives the equilibrium towards the product.[8]

Materials & Reagents:

Reagent CAS No. Mol. Wt. Molar Eq. Quantity
4-Bromo-5-methoxy-2-nitrobenzoic acid 67967-06-0 276.04 1.0 1.30 kg
Methanol 67-56-1 32.04 - 6.5 L
Sulfuric Acid (98%) 7664-93-9 98.08 0.2 102 mL

| Saturated Sodium Bicarbonate Solution | - | - | - | ~5 L |

Procedure:

  • Setup: Use the same 20 L reactor setup, ensuring it is clean and dry. Attach a reflux condenser.

  • Dissolution: Charge the reactor with the dried intermediate from Part 1 (1.30 kg) and methanol (6.5 L). Stir to form a suspension.

  • Catalyst Addition: Cool the mixture to 0-5°C using the reactor jacket. Slowly and carefully add concentrated sulfuric acid (102 mL) via a dropping funnel, keeping the internal temperature below 15°C.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by HPLC until the starting acid is consumed (<1%).

  • Cooling & Concentration: Cool the mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator (for this scale, a large-capacity unit is required).

  • Work-up: Slowly pour the concentrated residue into a vessel containing 10 L of ice-water.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the pH is 7-8. Extract the aqueous phase with ethyl acetate (3 x 3 L).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the product as a solid.

    • Expected Yield: 1.29 - 1.34 kg (95-99%) of Methyl 4-bromo-5-methoxy-2-nitrobenzoate.

Part 3: Nitro Group Reduction

Rationale: The reduction of the nitro group to an amine is the final step. Catalytic hydrogenation is an option, but for robustness and to avoid potential dehalogenation, a metal-acid reduction is often preferred in an industrial setting.[9][10] The use of iron powder with ammonium chloride in an ethanol/water system is a common, effective, and relatively mild method.[11]

Materials & Reagents:

Reagent CAS No. Mol. Wt. Molar Eq. Quantity
Methyl 4-bromo-5-methoxy-2-nitrobenzoate 1256955-35-7 290.07 1.0 1.29 kg
Iron Powder (<325 mesh) 7439-89-6 55.85 5.0 1.24 kg
Ammonium Chloride 12125-02-9 53.49 4.0 955 g
Ethanol (95%) 64-17-5 46.07 - 6.5 L
Deionized Water 7732-18-5 18.02 - 3.25 L

| Celite® | 61790-53-2 | - | - | ~500 g |

Procedure:

  • Setup: In the 20 L reactor, set up for reflux with an overhead stirrer.

  • Reagent Charging: Charge the reactor with the nitro-intermediate from Part 2 (1.29 kg), ethanol (6.5 L), water (3.25 L), and ammonium chloride (955 g). Stir to dissolve the ammonium chloride. Add the iron powder (1.24 kg).

  • Reaction: Heat the stirred slurry to reflux (approx. 80°C). The reaction is exothermic, so heating should be controlled. Maintain a vigorous reflux for 3-4 hours. The mixture will turn from yellow to a dark grey/black.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Filtration: Cool the reaction mixture to 40-50°C. Prepare a pad of Celite® (approx. 2 inches thick) in a large filter funnel and pre-wet it with ethanol. Filter the hot reaction mixture through the Celite pad to remove the iron salts.

  • Washing: Wash the filter cake thoroughly with hot ethanol (2 x 1 L).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: Add deionized water (5 L) and ethyl acetate (5 L) to the residue. Stir, separate the layers, and extract the aqueous phase again with ethyl acetate (2 x 2.5 L).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 3 L), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution to obtain the crude product. For high purity, recrystallize from a suitable solvent system like ethyl acetate/heptane. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists. Cool slowly to crystallize the product.

  • Drying: Filter the purified solid and dry under vacuum at 40°C.

    • Expected Yield: 980 - 1040 g (85-90%) of this compound.

Quality Control and Characterization

The final product and intermediates should be analyzed to confirm identity and purity.

Analytical Methods:

Technique Purpose Expected Results for Final Product
HPLC Purity assessment and quantification >98% purity, using a C18 column with a mobile phase like acetonitrile/water.[12]
¹H NMR Structural confirmation Consistent with the structure of this compound.
¹³C NMR Structural confirmation Consistent with the 9 unique carbon environments in the molecule.
Mass Spec (MS) Molecular weight confirmation [M+H]⁺ at m/z ~260.0/262.0 (isotopic pattern for Br).

| Melting Point | Purity and identification | A sharp melting point consistent with the reference standard. |

Workflow Visualization

Detailed_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction s1_charge Charge Reactor 5-Methoxy-2-nitrobenzoic Acid + Acetic Acid s1_react Bromine Addition Temp: 25-30°C Stir 12-16h s1_charge->s1_react s1_workup Precipitation & Filtration Quench in H₂O Filter & Wash s1_react->s1_workup s1_dry Drying Vacuum Oven at 60°C s1_workup->s1_dry s2_charge Charge Reactor Intermediate 1 + Methanol + H₂SO₄ s1_dry->s2_charge s2_react Reflux Temp: ~65°C Stir 6-8h s2_charge->s2_react s2_workup Work-up & Extraction Concentrate Neutralize with NaHCO₃ Extract with EtOAc s2_react->s2_workup s2_isolate Isolation Dry & Concentrate s2_workup->s2_isolate s3_charge Charge Reactor Intermediate 2 + Fe + NH₄Cl + EtOH/H₂O s2_isolate->s3_charge s3_react Reflux Temp: ~80°C Stir 3-4h s3_charge->s3_react s3_workup Filtration & Extraction Filter through Celite Concentrate Extract with EtOAc s3_react->s3_workup s3_purify Purification & Drying Recrystallize Vacuum Dry s3_workup->s3_purify Final_Product High-Purity Product s3_purify->Final_Product Final QC

Caption: Detailed experimental workflow for the multi-step synthesis.

References

  • Slideshare. (n.d.). Bromine handling and safety. [Link]

  • Britannica. (2025, December 5). Aniline. [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. [Link]

  • Knowde. (n.d.). Industrial Applications of Aniline. [Link]

  • CDC. (2024, September 6). Bromine | Chemical Emergencies. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [https://www.carlroth.com/medias/SDB-2P0N-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTQ0MTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDcyLzkwNzU4MTg0NDY4Nzgu cGRmfGUzZDYyYjM4YjY0ZDI1YmU3NjY1N2I3ZjU3ZGM3YjM5ZDEzZDUyYjI3YjYxOWYwYjEwMjM3MGUzMGE0ZDAzM2M]([Link] cGRmfGUzZDYyYjM4YjY0ZDI1YmU3NjY1N2I3ZjU3ZGM3YjM5ZDEzZDUyYjI3YjYxOWYwYjEwMjM3MGUzMGE0ZDAzM2M)

  • Gujarat Alkalies and Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • Wiley Online Library. (2017). Industrial Process Design for the Production of Aniline by Direct Amination. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. [Link]

  • Ekeeda. (2020, January 12). Reaction of Aniline With Bromine. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-bromo-5-methoxybenzoate (MABMB). This guide is designed to provide in-depth troubleshooting for common side reactions and impurity formation encountered during its use. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield, and ensure the purity of your target compounds.

Introduction to the Reactivity of MABMB

This compound is a highly functionalized aromatic building block. Its utility stems from the strategic placement of several reactive groups: a nucleophilic aromatic amine, a bromine atom suitable for cross-coupling reactions, and an ester group. However, this complex functionality also presents challenges, as competing reaction pathways can lead to undesired side products. This guide addresses the most frequently observed issues in a practical, question-and-answer format.

FAQ 1: Dehalogenation - The Mystery of the Missing Bromine

Question: I'm analyzing my reaction mixture via LC-MS and see a significant peak with a mass of 181.1 g/mol , which corresponds to the loss of bromine from my starting material (MABMB, 260.09 g/mol ). What is happening and how can I prevent it?

Troubleshooting Guide: Dehalogenation

Root Cause Analysis: You are observing the formation of Methyl 2-amino-5-methoxybenzoate . This is a classic case of hydrodehalogenation, where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. Aryl bromides are more susceptible to reduction than aryl chlorides, and this reaction is often catalyzed by transition metals or initiated by radical mechanisms.[1][2]

Common Scenarios Favoring Dehalogenation:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a primary cause. While intended for reducing other functional groups, these conditions can readily cleave the C-Br bond.[1]

  • Raney Nickel: Similar to Pd/C, Raney Ni is a potent catalyst for hydrodehalogenation, especially in alkaline aqueous solutions.[3]

  • Grignard Reagent Formation: If you are attempting to form a Grignard reagent from MABMB, a common side reaction is the quenching of the newly formed organometallic species by a proton source, leading to the dehalogenated product.

  • Radical Reactions: Some reaction conditions, particularly those involving light or radical initiators, can lead to the formation of an aryl radical, which can then abstract a hydrogen atom to yield the dehalogenated product.[2]

Step-by-Step Mitigation Protocol:
  • Re-evaluate Your Catalyst Choice: If performing a reduction on another part of the molecule, consider less reactive catalysts or protective strategies. For instance, if reducing a nitro group elsewhere, catalysts like SnCl₂ or Fe/NH₄Cl may be more chemoselective.

  • Control the Hydrogen Source: When using catalytic hydrogenation, precisely control the stoichiometry of the hydrogen source. Avoid excess reductant.

  • Inert Atmosphere: For reactions sensitive to radical formation, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative processes that could initiate radical pathways.

  • Solvent Purity: Use dry, degassed solvents to avoid unwanted proton sources or dissolved oxygen.

FAQ 2: N-Acylation - An Unexpected Modification of the Amino Group

Question: I am attempting a Friedel-Crafts reaction using an acid chloride, but my primary product shows modification on the -NH₂ group instead of the aromatic ring. Why is the amine reacting first?

Troubleshooting Guide: N-Acylation

Root Cause Analysis: The lone pair of electrons on the nitrogen of the primary aromatic amine makes it a potent nucleophile. In the presence of electrophilic acylating agents (like acid chlorides, anhydrides, or even some carboxylic acids under activating conditions), the amine will readily attack to form an amide.[4][5] This N-acylation is typically much faster than the electrophilic aromatic substitution (e.g., Friedel-Crafts) on the electron-rich benzene ring.

The resulting side product is Methyl 4-bromo-5-methoxy-2-(acylamino)benzoate .

Step-by-Step Mitigation Protocol:
  • Protect the Amine: The most robust solution is to protect the amino group before introducing the acylating agent.

    • Boc Protection: React MABMB with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA in a solvent like THF or DCM.

    • Acetyl Protection: Use acetic anhydride. This can sometimes be used as a temporary protecting group.

  • Perform the Desired Ring Acylation: With the amine protected, you can now perform the Friedel-Crafts or other electrophilic substitution reaction. The protecting group will deactivate the amine and prevent it from interfering.

  • Deprotection: After the ring modification is complete, remove the protecting group.

    • Boc Deprotection: Treat with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in dioxane.

    • Acetyl Deprotection: Typically removed under acidic or basic hydrolysis conditions.

Workflow for Amine Protection Strategy

G MABMB Methyl 2-amino-4-bromo- 5-methoxybenzoate (MABMB) Protect Step 1: Protect Amine ((Boc)₂O, Base) MABMB->Protect Protected_MABMB Boc-Protected MABMB Protect->Protected_MABMB React Step 2: Perform Desired Ring Chemistry (e.g., Friedel-Crafts) Protected_MABMB->React Modified_Product Ring-Modified Product React->Modified_Product Deprotect Step 3: Deprotect Amine (TFA or HCl) Modified_Product->Deprotect Final_Product Final Target Molecule Deprotect->Final_Product

Caption: Amine protection workflow for MABMB.

FAQ 3: Diazotization - Uncontrolled Reactivity with Nitrous Acid

Question: I treated MABMB with sodium nitrite (NaNO₂) and HCl at room temperature to prepare a diazonium salt for a Sandmeyer reaction. The reaction turned dark, bubbled violently, and I got a complex mixture of products, including a major peak corresponding to a phenol. What went wrong?

Troubleshooting Guide: Diazotization

Root Cause Analysis: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts.[5][6][7] These salts are highly reactive intermediates. The critical mistake was performing the reaction at room temperature. Aryl diazonium salts are notoriously unstable at temperatures above 5-10 °C.[7] At elevated temperatures, the diazonium group (-N₂⁺) readily decomposes, releasing nitrogen gas and generating a highly reactive aryl cation. This cation will then be attacked by any available nucleophile in the mixture.

Likely Side Products:

  • Phenol Formation: If water is the solvent or is present as a contaminant, it will attack the aryl cation to form Methyl 4-bromo-2-hydroxy-5-methoxybenzoate .

  • Azo Coupling: If any unreacted MABMB is present, the diazonium salt can couple with it to form colored azo compounds (dimers).

Step-by-Step Protocol for Controlled Diazotization:
  • Strict Temperature Control:

    • Prepare an ice-salt bath to maintain a temperature between 0 °C and 5 °C .

    • Dissolve or suspend your MABMB in a cold solution of the strong acid (e.g., HCl, H₂SO₄).

  • Slow Reagent Addition:

    • Dissolve the sodium nitrite in a small amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred MABMB/acid mixture, ensuring the temperature never exceeds 5 °C.

  • Immediate Use:

    • Aryl diazonium salts should not be isolated or stored.[5] Use the freshly prepared cold diazonium salt solution immediately in the subsequent reaction (e.g., Sandmeyer, Heck, Suzuki coupling).

Visualization of Diazonium Salt Decomposition

G Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Decomposition Decomposition (Loss of N₂ gas) Diazonium->Decomposition > 10 °C Cation Aryl Cation (Ar⁺) Decomposition->Cation Phenol Phenol Product (Ar-OH) Cation->Phenol Nucleophilic Attack H2O H₂O (Nucleophile) H2O->Phenol Nucleophilic Attack

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this important synthetic intermediate. Our focus is on addressing the common challenges associated with the electrophilic aromatic bromination of its precursor, Methyl 2-amino-5-methoxybenzoate, ensuring a high-yield, high-purity outcome.

Reaction Fundamentals: The Chemistry at Play

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The starting material, Methyl 2-amino-5-methoxybenzoate, possesses a highly activated aromatic ring due to the presence of two powerful electron-donating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group.

  • Directing Effects: Both the amino and methoxy groups are ortho, para-directors. The amino group is one of the strongest activating groups, and its directing effect dominates. Therefore, the incoming electrophile (Br⁺) is primarily directed to the positions ortho and para to the -NH₂ group. The desired product has the bromine atom at the C4 position, which is ortho to the amino group.

  • The Challenge of Over-activation: The high nucleophilicity of the ring makes it susceptible to over-bromination (di- or even tri-bromination) if conditions are not meticulously controlled.[2][3] Furthermore, the reaction is highly exothermic, and poor temperature management can lead to side product formation and decomposition.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

A1: An incomplete reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Stoichiometry and Quality: Ensure your brominating agent is used in a slight excess (typically 1.05 equivalents). If using N-Bromosuccinimide (NBS), verify its purity, as it can degrade over time.

  • Insufficient Reaction Time or Temperature: While low temperature is crucial for selectivity, the reaction may proceed slowly. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 30 minutes after the addition of the brominating agent is complete. If the reaction stalls, consider allowing it to stir for a longer period at the controlled temperature (e.g., 0-5 °C) or letting it warm very slowly to room temperature while monitoring for the formation of byproducts.

  • Inadequate Activation of Bromine: When using liquid bromine, the solvent plays a key role. Glacial acetic acid is an effective solvent as it helps to polarize the Br-Br bond, generating a more potent electrophile (Br⁺).[2][5][6] Ensure your acetic acid is anhydrous (glacial) for optimal results.

Q2: I am observing multiple spots on my TLC plate post-reaction, indicating the formation of several byproducts. How can I improve the regioselectivity and prevent over-bromination?

A2: This is the most common challenge for this synthesis due to the highly activated nature of the substrate. The key is to moderate the reactivity.

  • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[4] NBS provides a slow, controlled concentration of Br⁺, which significantly reduces the incidence of di-bromination compared to the high reactivity of a bolus addition of liquid bromine. A supporting document shows a similar substrate, methyl 4-amino-2-methoxybenzoate, being successfully brominated with NBS.[7]

  • Strict Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) throughout the addition of the brominating agent is critical.[4] Higher temperatures provide the activation energy needed for the less-favored di-bromination pathways to occur.[8][9]

  • Slow Reagent Addition: The brominating agent must be added very slowly, either dropwise if liquid or portion-wise if solid, over an extended period (e.g., 30-60 minutes). This prevents a localized high concentration of the electrophile and allows the cooling system to dissipate the heat generated from the reaction.

Q3: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What causes this decomposition?

A3: A dark coloration often indicates oxidation or decomposition. Anilines are susceptible to oxidation, and a runaway exotherm can cause thermal degradation of the starting material and product.

  • Manage the Exotherm: As detailed in Q2, rigorous temperature control is the primary defense against thermal decomposition.[4] Ensure your reaction vessel is adequately immersed in the cooling bath and that stirring is efficient to prevent localized hot spots.

  • Consider an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions, particularly if the reaction requires an extended time.

  • Quenching: After the reaction is complete, a quenching step is necessary to destroy any excess brominating agent. Use a solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Add the quenching agent slowly at a low temperature, as the quenching process itself can be exothermic.[4]

Q4: I'm struggling with the final purification. The product separates as a sticky oil during recrystallization instead of forming crystals. How can I resolve this "oiling out"?

A4: "Oiling out" is a common issue when crystallizing aromatic amines and occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system.[10]

  • Slow Down the Cooling Process: Do not transfer the hot solution directly to an ice bath. Allow it to cool slowly to room temperature first. This gradual decrease in temperature encourages the formation of an ordered crystal lattice rather than amorphous oil droplets.[10]

  • Adjust Solvent Polarity: You may be using a solvent that is too nonpolar. Try a more polar solvent system. For aromatic amines, mixtures like ethanol/water or ethyl acetate/hexanes are often effective. Start by dissolving the crude product in a minimum amount of the more soluble solvent (e.g., ethanol) at an elevated temperature, then slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness and then allow it to cool slowly.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site for crystal growth to begin.[10]

  • Acid/Base Manipulation: As a last resort, you can utilize the basicity of the amine. Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), wash with an organic solvent like ethyl acetate to remove non-basic impurities, and then carefully re-precipitate the free amine by slowly adding a base (e.g., NaHCO₃ solution) until the solution is neutral or slightly basic. The precipitated solid can then be filtered and recrystallized.[11]

Key Parameter Optimization & Data Presentation

The following table summarizes the critical parameters for the successful synthesis of this compound.

ParameterRecommended SettingRationale & Scientific Justification
Starting Material Methyl 2-amino-5-methoxybenzoateThe precursor with the correct substitution pattern for bromination at the C4 position.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of Br⁺, minimizing over-bromination. Safer and easier to handle than liquid Br₂.[4][7]
Stoichiometry 1.0 - 1.05 equivalents of NBSA slight excess ensures complete consumption of the starting material without promoting significant side reactions.
Solvent Glacial Acetic AcidA polar solvent that dissolves the substrate and stabilizes the charged Wheland intermediate during substitution.[5][6]
Temperature 0 - 5 °CEssential for controlling the highly exothermic reaction and enhancing regioselectivity by suppressing byproduct formation.[4]
Addition Time 30 - 60 minutesSlow, portion-wise addition of NBS prevents thermal runaway and localized high concentrations of the electrophile.
Reaction Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)Allows for real-time tracking of the reaction's progress to determine the optimal endpoint.
Work-up/Quench Aq. Sodium Thiosulfate (Na₂S₂O₃)Safely neutralizes any unreacted NBS or bromine. The quench can be exothermic and should be performed with cooling.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis using N-Bromosuccinimide (NBS)

This protocol is recommended for its superior control, safety, and selectivity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 2-amino-5-methoxybenzoate (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction's completion using TLC. The reaction is typically complete within 1-3 hours after addition.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a cold, stirred 10% aqueous solution of sodium thiosulfate.

  • Precipitation & Isolation: The product will often precipitate as a solid. Stir for 15-20 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and salts, followed by a wash with cold ethanol or isopropanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • HPLC/GC-MS: To assess purity and quantify any impurities. A reverse-phase C18 column with a mobile phase like acetonitrile/water is suitable for HPLC analysis.[12]

  • ¹H and ¹³C NMR: To confirm the molecular structure. The proton NMR should show characteristic shifts for the aromatic protons, the N-H protons, and the two methyl groups.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches of the ether and ester.

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the key steps from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve Dissolve Substrate in Acetic Acid cool Cool to 0-5 °C dissolve->cool add_nbs Slowly Add NBS (Portion-wise) cool->add_nbs monitor Monitor by TLC add_nbs->monitor quench Quench with Aq. Sodium Thiosulfate monitor->quench filter Filter Precipitate quench->filter wash Wash with Water & Cold Alcohol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Analyze (NMR, HPLC) dry->analyze

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental issues.

G cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_purification Purification Issues start Reaction Outcome Unsatisfactory? incomplete_rxn Incomplete Reaction (TLC shows SM) start->incomplete_rxn Low Yield byproducts Multiple Products (Poor Selectivity) start->byproducts Low Purity oiling_out Product 'Oils Out' During Crystallization start->oiling_out Purification Fails check_reagents Solution: 1. Verify NBS quality/stoichiometry. 2. Extend reaction time at 0-5 °C. incomplete_rxn->check_reagents control_temp Solution: 1. Ensure temp is strictly 0-5 °C. 2. Slow NBS addition rate. 3. Confirm NBS is the reagent. byproducts->control_temp cryst_solution Solution: 1. Slow cooling process. 2. Adjust solvent polarity. 3. Use a seed crystal. oiling_out->cryst_solution

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole?Link

  • Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?Link

  • BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. Link

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?Link

  • Quora. (2017, June 28). Why is acetic acid used in the bromination of cholesterol?Link

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Link

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. Link

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Link

  • Homework.Study.com. Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?Link

  • University of California, Davis. Recrystallization and Crystallization. Link

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Link

  • RSC Publishing. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. Link

  • Biosynth. methyl 2-amino-5-bromo-4-methoxybenzoate. Link

  • ACS Publications - Journal of Chemical Education. (2021, September 21). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions. Link

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. Link

  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Link

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate. Link

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. Link

  • CDC Stacks. Supporting Information. Link

  • AChemBlock. This compound 97%. Link

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate. Link

  • ResearchGate. Synthesis of the substituted anilines. Link

  • Sigma-Aldrich. This compound. Link

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Link

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Link

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Link

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Technical Support Center: Challenges in the Purification of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 2-amino-4-bromo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this substituted aniline intermediate. The presence of three distinct functional groups—an amine, a bromine atom, and a methoxy group on the benzene ring—presents unique challenges, from managing reactivity to separating closely related impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The protocols and insights shared are grounded in established chemical principles and field-proven experience to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product is a persistent yellow, brown, or reddish color. How can I remove these colored impurities?

A1: This is the most common issue faced with substituted anilines. The color is almost always due to the formation of oxidation products.[1] The electron-rich aromatic ring, activated by the amino group, is highly susceptible to air oxidation, which can form colored polymeric materials.[2][3]

Expert Insight: Do not assume a colored product is merely impure; it is a sign of degradation. Addressing this requires more than standard purification; it requires methods that specifically target and remove these highly polar, often high-molecular-weight species.

Recommended Solutions:

  • Activated Carbon Treatment: This is a highly effective method for adsorbing colored impurities.[1]

    • Protocol:

      • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Use a volume sufficient for complete dissolution at high temperature.

      • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

      • Heat the mixture gently for 5-10 minutes. Avoid vigorous boiling, which can concentrate impurities on the charcoal surface too quickly.

      • Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

      • Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.

      • Collect the colorless crystals by vacuum filtration.[4]

  • Optimized Column Chromatography: If activated carbon is insufficient, column chromatography is the next step.

    • Troubleshooting: A common mistake is using a standard silica gel column without modification. The basic amino group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[5]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase (e.g., Ethyl Acetate/Hexane).[5] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation from polar impurities.

Q2: My TLC analysis shows multiple spots close to my product's Rf value. What are these impurities and how do I separate them?

A2: The presence of multiple, closely-eluting spots suggests impurities that are structurally similar to your target compound. In a typical synthesis (e.g., bromination of Methyl 2-amino-5-methoxybenzoate), these are the most likely culprits:

  • Unreacted Starting Material: Methyl 2-amino-5-methoxybenzoate.

  • Over-brominated Byproducts: Such as Methyl 2-amino-4,6-dibromo-5-methoxybenzoate. The strong activating nature of the amino and methoxy groups makes the ring highly reactive to electrophilic bromination, often leading to polyhalogenation.[6][7]

  • Isomeric Impurities: Depending on the synthetic route, bromination could potentially occur at other positions if reaction conditions are not perfectly controlled.

Expert Insight: Achieving separation requires optimizing your chromatography conditions to exploit subtle differences in polarity. A gradient elution is almost always necessary.

Detailed Protocol: High-Resolution Column Chromatography
  • TLC Method Development:

    • Test various solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.

    • Screen different ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex) to find a system that gives your product an Rf value of approximately 0.2-0.3 and maximizes the separation (ΔRf) between it and the impurities.[8]

    • Add 0.1% triethylamine (TEA) to the TLC solvent to check if it improves spot shape.

  • Column Preparation:

    • Use silica gel with a mesh size of 230-400 for high resolution.[8]

    • Pack the column as a slurry in a low-polarity eluent (e.g., 5% EtOAc/Hex).[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully layer this powder on top of the packed column. This technique prevents band broadening and improves separation.[5]

  • Gradient Elution:

    • Start eluting with a low-polarity mobile phase (e.g., 5% EtOAc/Hex + 0.1% TEA) where your product has low mobility.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc). This will first elute less polar impurities, followed by your product, leaving the most polar impurities on the column.

    • Collect small fractions and monitor them by TLC.

  • Analysis and Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Table 1: Representative TLC Data
CompoundTypical Rf (20% EtOAc/Hex)Notes
Di-bromo byproduct~0.45Less polar than the desired product.
This compound ~0.30 Target Compound
Unreacted Starting Material~0.20More polar than the product (lacks the bromo group).
Oxidation Products~0.0 - 0.1 (streaking)Highly polar; often remain at the baseline.
Q3: I'm experiencing very low yield after recrystallization. What am I doing wrong?

A3: Low recovery during recrystallization is a common problem that usually points to one of two issues: using too much solvent or an improperly selected solvent system.[4]

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[4] For this specific molecule, good candidates include ethanol, methanol, or a mixed system like ethanol/water. Perform a small-scale solvent screen in test tubes before committing your entire batch.

  • Use a Minimum Amount of Hot Solvent: This is the most critical step. Add the hot solvent to your crude material in small portions, with stirring and heating, until the solid just dissolves. Adding excess solvent will keep a significant portion of your product in the mother liquor even after cooling.[4]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed first. Rapid cooling (e.g., by immediately placing it in an ice bath) can cause the product to crash out as a fine powder, trapping impurities. Once at room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Recover a Second Crop: If you suspect significant product loss, concentrate the mother liquor (the liquid left after filtration) by about half and cool it again. This may yield a second crop of crystals, which you can analyze for purity.

Frequently Asked Questions (FAQs)

Q4: What is the best analytical method for assessing the final purity of my compound?

A4: While TLC is excellent for monitoring reactions and column fractions, it is not a quantitative method. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry gold standard due to its high resolution and quantitative accuracy.[9][10] Quantitative ¹H NMR (qNMR) is also a powerful tool for determining purity against a certified internal standard.

Table 2: Representative HPLC Method Parameters
ParameterCondition
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water (MS-compatible)[11]
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.[6]
Flow Rate 1.0 mL/min[10]
Detection UV at 254 nm[10]
Injection Volume 10 µL
Q5: How should I properly store purified this compound to prevent degradation?

A5: As an aniline derivative, the compound is prone to oxidation, which is accelerated by exposure to air and light.[2] Proper storage is crucial to maintain its purity.

  • Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to displace oxygen.[2]

  • Light Protection: Use an amber glass vial or wrap a clear vial in aluminum foil.[2]

  • Low Temperature: Store in a refrigerator (e.g., at 4°C) to slow the rate of any potential degradation reactions.[2]

  • Proper Sealing: Ensure the container is tightly sealed to prevent moisture and air from entering.

Q6: Can I use acid-base extraction to purify my crude product?

A6: Possibly, but it comes with risks. The amino group is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This could theoretically separate it from non-basic impurities. However, the ester group is susceptible to acid-catalyzed hydrolysis, especially with heating or prolonged exposure. This could cleave your methyl ester, forming the corresponding carboxylic acid. This technique is generally better for removing unreacted basic starting materials from a less basic product, rather than purifying the main product itself.[12] Careful control of temperature and pH would be essential.

Visualized Workflows

Diagram 1: Troubleshooting Purification Challenges

G cluster_problems Identify Primary Issue cluster_solutions Implement Solution start Crude Product Analysis color_issue Product is Colored (Yellow/Brown) start->color_issue Color? purity_issue Multiple Spots on TLC start->purity_issue Purity? yield_issue Low Yield in Recrystallization start->yield_issue Yield? charcoal Activated Carbon Treatment color_issue->charcoal Yes column Optimize Column Chromatography (Gradient + TEA) purity_issue->column Yes recrystal Optimize Recrystallization (Solvent & Volume) yield_issue->recrystal Yes charcoal->purity_issue Still Impure? final_product Pure Product (Verify by HPLC/NMR) column->final_product recrystal->final_product

Caption: A decision tree for troubleshooting common purification issues.

Diagram 2: High-Resolution Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification tlc 1. TLC Analysis (Find Optimal Eluent, Rf ≈ 0.2-0.3) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Sample (Adsorb on Silica) pack->load elute 4. Gradient Elution (Increase Polarity) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap analyze 9. Final Purity Check (HPLC, NMR) evap->analyze

Caption: A step-by-step workflow for purification by column chromatography.

References

  • BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. 13

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. 2

  • BenchChem. (2025). Technical Support Center: Halogenation of Substituted Anilines. 3

  • BenchChem. (2025). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS. 6

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. 12

  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines. 1

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. 9

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. 14

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. 11

  • BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. 8

  • BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. 4

  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. 10

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. 5

  • Khan Academy. (n.d.). Bromination of Aniline. 7

  • Sciencemadness Discussion Board. (2005). aniline impurities. 15

  • TutorCognito. (n.d.). If Acetanilide, Aniline, and Anisole undergo bromination reaction, how would you arrange the three substituent groups (acetamido, amino, and methoxy) in order of decreasing ability to activate the ben.... 16

Sources

Technical Support Center: Degradation Pathways of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4-bromo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested knowledge to help you navigate the potential stability challenges and degradation pathways of this molecule.

Introduction: Understanding the Stability of this compound

This compound is a substituted aromatic compound with several functional groups that can be susceptible to degradation under various experimental conditions. The stability of this molecule is crucial for its use as a pharmaceutical intermediate and in other research applications.[1][2] Understanding its potential degradation pathways is key to ensuring the integrity of your experiments and the quality of your final products.

This guide will explore the four primary modes of degradation for this molecule:

  • Ester Hydrolysis: The cleavage of the methyl ester group.

  • Dehalogenation: The removal of the bromine atom from the aromatic ring.

  • Amino Group Oxidation: The transformation of the amino group.

  • O-Demethylation: The cleavage of the methoxy group.

We will delve into the likely mechanisms for each pathway, provide troubleshooting guides for common experimental issues, and answer frequently asked questions.

Section 1: Ester Hydrolysis - A Primary Degradation Pathway

The methyl ester functional group is one of the most common points of degradation for this molecule, primarily through hydrolysis to form the corresponding carboxylic acid.

Frequently Asked Questions (FAQs) - Ester Hydrolysis

Q1: Under what conditions is my this compound likely to undergo ester hydrolysis?

A1: Ester hydrolysis is most commonly catalyzed by acidic or basic conditions.[3] Aqueous solutions, especially at elevated temperatures, can accelerate this process. The rate of hydrolysis is generally faster under basic conditions (saponification) compared to acidic conditions.[4]

Q2: What is the primary degradation product of ester hydrolysis?

A2: The primary degradation product is 2-amino-4-bromo-5-methoxybenzoic acid.

Q3: How can I detect and quantify ester hydrolysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring ester hydrolysis. You will observe a decrease in the peak area of the parent compound and the appearance of a new, typically more polar, peak corresponding to the carboxylic acid metabolite. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.[5]

Q4: How can I prevent ester hydrolysis during my experiments or storage?

A4: To minimize hydrolysis, store the compound in a dry, aprotic solvent and avoid exposure to acidic or basic conditions. If working in aqueous solutions, use a buffered system at a neutral pH and maintain low temperatures.

Troubleshooting Guide: Ester Hydrolysis
Observed Issue Potential Cause Recommended Solution
Rapid disappearance of the parent compound peak in HPLC with the appearance of a more polar peak. Ester hydrolysis due to acidic or basic conditions in the sample or mobile phase.Ensure the pH of your sample and mobile phase is neutral. Use a buffered mobile phase if necessary.[6]
Inconsistent retention times for the parent compound and its acid degradant. Poor pH control of the mobile phase. The ionization state of the amino and carboxylic acid groups is pH-dependent, affecting retention.Use a well-calibrated pH meter and ensure your mobile phase buffer has sufficient capacity.[6]
Poor peak shape (tailing) for the carboxylic acid degradant. Interaction of the carboxylic acid with the silica stationary phase.Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid. Alternatively, use a column with a different stationary phase or an ion-pairing agent.
Experimental Protocol: Monitoring Ester Hydrolysis by HPLC
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). For the degradation study, dilute the stock solution into aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate at each pH.

Section 2: Dehalogenation - Loss of the Bromo-Substituent

The carbon-bromine bond on the aromatic ring can be cleaved under certain conditions, leading to dehalogenation.

Frequently Asked Questions (FAQs) - Dehalogenation

Q1: What conditions can cause the dehalogenation of my compound?

A1: Dehalogenation of aryl bromides can occur through several mechanisms, including reductive dehalogenation and photochemical dehalogenation.[7][8] Reductive dehalogenation can be promoted by certain metals or catalysts in the presence of a hydrogen source.[9] Photochemical dehalogenation can occur upon exposure to UV light, especially in the presence of a hydrogen donor.[10]

Q2: What are the likely products of dehalogenation?

A2: The primary product would be Methyl 2-amino-5-methoxybenzoate.

Q3: How can I minimize dehalogenation?

A3: To prevent photochemical dehalogenation, protect your samples from light by using amber vials or working under low-light conditions. For chemical reactions, be mindful of using strong reducing agents or certain metal catalysts that could promote dehalogenation.

Troubleshooting Guide: Dehalogenation
Observed Issue Potential Cause Recommended Solution
Appearance of a new, less polar peak in GC-MS or LC-MS corresponding to the debrominated compound. Photodegradation or unwanted reductive dehalogenation.Protect samples from light.[10] If using metal catalysts, screen for those less prone to promoting dehalogenation.
Complex mixture of products observed after a reaction intended for another functional group. Radical-mediated dehalogenation leading to side reactions.Use radical scavengers if appropriate for your reaction conditions. Optimize reaction conditions (temperature, solvent) to disfavor radical pathways.

Section 3: Amino Group Oxidation - A Common Pathway for Aromatic Amines

Aromatic amines are susceptible to oxidation, which can lead to a variety of degradation products.

Frequently Asked Questions (FAQs) - Amino Group Oxidation

Q1: What can cause the oxidation of the amino group?

A1: The amino group can be oxidized by exposure to air (auto-oxidation), strong oxidizing agents, or light.[11] The presence of metal ions can also catalyze the oxidation.

Q2: What are the potential oxidation products?

A2: Oxidation of aromatic amines can lead to the formation of nitroso, nitro, and polymeric compounds. The specific products will depend on the reaction conditions.

Q3: How can I prevent the oxidation of the amino group?

A3: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions at elevated temperatures. Using antioxidants in your formulation can also be beneficial. Protect samples from light.

Troubleshooting Guide: Amino Group Oxidation
Observed Issue Potential Cause Recommended Solution
Discoloration of the sample (e.g., turning yellow or brown). Formation of colored oxidation products.Store and handle the compound under an inert atmosphere. Purge solvents with nitrogen or argon before use.
Appearance of multiple, often poorly resolved, peaks in the chromatogram. Formation of a complex mixture of oxidation and polymerization products.Use freshly prepared solutions. Consider adding an antioxidant to your sample matrix.

Section 4: O-Demethylation - Cleavage of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under harsh acidic conditions.

Frequently Asked Questions (FAQs) - O-Demethylation

Q1: Under what conditions can the methoxy group be cleaved?

A1: Cleavage of the methoxy group (O-demethylation) typically requires strong acidic conditions, often at elevated temperatures. Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) are commonly used for this purpose in synthetic chemistry. It is less likely to be a significant degradation pathway under typical experimental conditions. The presence of a methoxy group on an aromatic ring is known to enhance the stability of the ring.[12]

Q2: What is the product of O-demethylation?

A2: The product would be Methyl 2-amino-4-bromo-5-hydroxybenzoate.

Visualization of Potential Degradation Pathways

Degradation_Pathways cluster_main This compound cluster_products Degradation Products Parent This compound Hydrolysis 2-amino-4-bromo-5-methoxybenzoic acid Parent->Hydrolysis Ester Hydrolysis (Acid/Base, H2O) Dehalogenation Methyl 2-amino-5-methoxybenzoate Parent->Dehalogenation Dehalogenation (Reduction/Light) Oxidation Oxidized Products (Nitroso, Nitro, etc.) Parent->Oxidation Amino Group Oxidation (Oxidants, Light, Air) Demethylation Methyl 2-amino-4-bromo-5-hydroxybenzoate Parent->Demethylation O-Demethylation (Strong Acid)

Caption: Potential degradation pathways of this compound.

Comprehensive Analytical Troubleshooting

A robust analytical method is crucial for accurately assessing the stability of this compound.[13]

General HPLC Troubleshooting
Observed Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions of the amine with residual silanols on the column.[14]Add a competitor amine like triethylamine (TEA) to the mobile phase (0.1-0.5%). Ensure the mobile phase pH is appropriate for the analyte's pKa.[14]
Ghost Peaks Contamination in the injection system or carryover from a previous injection.Run blank injections with a strong solvent to clean the injector. Ensure proper needle wash procedures are in place.
Baseline Drift Column temperature fluctuations or poor mobile phase equilibration.Use a column oven for stable temperature control.[15] Allow sufficient time for the column to equilibrate with the mobile phase.[15]
Irreproducible Retention Times Inconsistent mobile phase preparation or pump malfunction.[16][17]Prepare fresh mobile phase daily. Check the pump for leaks and ensure it is delivering a consistent flow rate.[16]

References

  • Bacterial degradation of monocyclic aromatic amines. [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • Electrochemical degradation of aromatic amines on BDD electrodes. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • [Toxicity of selected brominated aromatic compounds]. [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Bromine - Wikipedia. [Link]

  • Amines - NCERT. [Link]

  • the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. [Link]

  • Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. [Link]

  • Stability Studies in Pharmaceuticals | Netphamalab - Netpharmalab. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Methoxy group - Wikipedia. [Link]

  • HPLC Troubleshooting Guide. [Link]

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troubleshooting NMR spectrum of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Methyl 2-amino-4-bromo-5-methoxybenzoate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter while analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to resolve experimental challenges effectively.

FAQ 1: What should the ideal ¹H NMR spectrum of pure this compound look like?

Answer:

Understanding the expected ¹H NMR spectrum is the first step in any troubleshooting process. For this compound (C₉H₁₀BrNO₃), the structure dictates a specific set of signals. The aromatic ring is substituted at positions 1, 2, 4, and 5, leaving two aromatic protons at positions 3 and 6.

Here is a summary of the expected proton signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-6 (Aromatic)~7.3 - 7.6Singlet (s)1HThis proton is ortho to the electron-withdrawing ester group, shifting it downfield.
H-3 (Aromatic)~6.5 - 6.8Singlet (s)1HThis proton is ortho to the electron-donating amino group, shifting it upfield.
-NH₂ (Amino)~4.5 - 5.5Broad Singlet (br s)2HThe chemical shift is highly variable and depends on solvent, concentration, and temperature. It may exchange with D₂O.
-OCH₃ (Methoxy)~3.8 - 4.0Singlet (s)3HAttached to the aromatic ring.
-COOCH₃ (Ester Methyl)~3.7 - 3.9Singlet (s)3HMethyl group of the ester functionality.

Note: These are estimated chemical shifts based on substituent effects on a benzene ring. Actual values can vary depending on the solvent and spectrometer frequency. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[1][2]

Troubleshooting Guide

Question 2: My aromatic signals are not sharp singlets. Why are they broadened or showing complex splitting?

Answer:

This is a common observation that can stem from several factors, ranging from sample preparation to instrument settings.

Causality:

  • Poor Shimming: The most frequent cause of peak broadening is an inhomogeneous magnetic field across the sample.[3] The shimming process corrects for these inhomogeneities. If not done correctly, all peaks in the spectrum, not just the aromatic ones, will be broad and distorted.[4]

  • Unresolved Coupling: The two aromatic protons (H-3 and H-6) are para to each other. The four-bond coupling (⁴J) between para protons is typically very small (0-1 Hz) and often not resolved, leading to them appearing as singlets. However, in a high-resolution instrument, this might manifest as slight broadening of the singlet.

  • Sample Concentration: At high concentrations, molecules can aggregate. For aromatic compounds, this can involve π-stacking interactions, which can affect the local magnetic environment and lead to peak broadening.[5][6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: This should always be the first step. Focus on adjusting the Z1, Z2, Z3, and Z4 shims to optimize the lock level and shape of a reference peak (like the solvent peak).[4]

  • Dilute the Sample: Prepare a new, more dilute sample to see if the peak shape improves. This will mitigate concentration-dependent effects.

  • Degas the Sample: If paramagnetic impurities are suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the NMR solvent for several minutes before adding your compound.

Question 3: I can't find the -NH₂ peak, or it's just a very broad, rolling hump on the baseline. Is my compound degraded?

Answer:

The disappearance or extreme broadening of an amine (-NH₂) peak is a classic NMR phenomenon and rarely indicates compound degradation.

Causality:

  • Quadrupole Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for both the nitrogen nucleus and any attached protons, leading to significant broadening of the -NH₂ signal.

  • Chemical Exchange: The amine protons are acidic and can undergo chemical exchange with other labile protons in the sample (like trace water) or even between molecules. If the rate of this exchange is on the same timescale as the NMR experiment, the signal can be broadened to the point of disappearing into the baseline.[7]

  • Solvent and Temperature Effects: The rate of exchange and the degree of hydrogen bonding are highly dependent on the solvent, temperature, and concentration. In protic solvents like methanol-d₄, the exchange with solvent deuterium is so fast that the -NH₂ peak often disappears completely.[8]

Experimental Verification Protocol:

This protocol provides a definitive way to identify a labile proton signal like -NH₂.

  • Acquire a Standard Spectrum: Run a standard ¹H NMR in a common aprotic solvent like CDCl₃ or acetone-d₆. Note the integration of all peaks.

  • Perform a D₂O Shake:

    • Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

    • Cap the tube securely and shake it vigorously for about 30 seconds to mix the layers.

    • Re-acquire the ¹H NMR spectrum.

  • Analyze the Result: The labile -NH₂ protons will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the -NH₂ peak will disappear or significantly decrease in intensity.[7] This confirms its identity.

Troubleshooting Workflow: Identifying a Labile NH₂ Peak

Caption: Workflow for confirming the identity of a labile -NH₂ proton signal using a D₂O exchange experiment.

Question 4: My integrations are incorrect. I see a ratio that doesn't match the expected 1:1:2:3:3 proton count.

Answer:

Incorrect integration is a clear indicator of impurities in your sample. The key is to identify the source of the extra signals.

Causality and Common Impurities:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are the most common culprits. Even after drying under high vacuum, some solvents can be difficult to remove completely.[7]

  • Water: Many deuterated solvents are hygroscopic and will absorb atmospheric moisture. Water typically appears as a broad singlet around 1.5-1.6 ppm in CDCl₃ but can shift depending on the solvent.[7]

  • Unreacted Starting Material: Depending on the synthetic route, you might have residual starting materials. For example, if synthesized via bromination of Methyl 2-amino-5-methoxybenzoate, you might see peaks corresponding to this starting material.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the sample is exposed to moisture or acidic/basic conditions. This would result in the disappearance of the -COOCH₃ signal and the appearance of a very broad -COOH peak far downfield (>10 ppm).

Troubleshooting Protocol:

  • Identify Solvent Peaks: Compare the chemical shifts of unexpected peaks to a standard table of common NMR solvent impurities. Most NMR software packages have built-in reference tables.

  • Check for Water: Look for the characteristic water peak in your solvent.

  • Re-purify the Sample: If starting materials or side-products are suspected, re-purification via column chromatography, recrystallization, or a suitable workup procedure is necessary.

  • Ensure Sample is Dry: Before preparing the NMR sample, ensure your compound is thoroughly dried under high vacuum. Prepare the sample in a dry environment to minimize water absorption.[9]

Question 5: The chemical shifts of my aromatic protons are different from the expected values. Should I be concerned?

Answer:

Minor deviations from predicted values are normal. However, significant shifts can be informative and are often caused by the choice of NMR solvent.

Causality: Aromatic Solvent-Induced Shifts (ASIS) The magnetic environment, and thus the chemical shift, of a proton is influenced by the surrounding solvent molecules. Anisotropic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of a solute compared to more isotropic solvents like CDCl₃.[10][11]

  • Mechanism: Benzene has a ring current that creates a shielded zone (upfield shift, lower ppm) above and below the plane of the ring and a deshielded zone (downfield shift, higher ppm) around its edge.[1] Polar sites on your molecule (like the -NH₂ and ester groups) will associate with the benzene solvent molecules in a specific orientation, causing predictable shifts. Protons located in the shielded zone will shift upfield.

Experimental Protocol: Using ASIS for Signal Separation

If your aromatic or methyl signals are overlapping in your primary solvent (e.g., CDCl₃), you can use ASIS to your advantage.

  • Acquire a spectrum in CDCl₃: Obtain a standard reference spectrum.

  • Remove Solvent: Carefully evaporate the CDCl₃.

  • Re-dissolve in Benzene-d₆: Dissolve the same sample in benzene-d₆ and acquire a new ¹H NMR spectrum.

  • Compare Spectra: You will likely observe a significant change in the chemical shifts of your protons, which can often resolve overlapping signals.[10] This is a powerful technique for structure confirmation and resolving complex regions of a spectrum.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Rogers, M. T. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility, Michigan State University. [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21481. [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University ResearchDirect. [Link]

  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563. [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(13), 2154-2157. [Link]

  • Ruzzi, M., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, 49(2). [Link]

  • Segawa, T. F., et al. (2013). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 135(15), 5848–5858. [Link]

  • Samaritani, J. G., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

  • Chavelas-Hernández, L., et al. (2020). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett, 31(1), 81-86. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of Methyl 2-amino-4-bromo-5-methoxybenzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 2-amino-4-bromo-5-methoxybenzoate. This document is designed for researchers and drug development professionals who are encountering solubility challenges with this compound in aqueous media for biological assays. This compound, like many aromatic amines used in screening libraries, exhibits poor water solubility, which can lead to precipitation, inaccurate concentration measurements, and unreliable assay results.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles, ensuring the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - The Initial Hurdles

This section addresses the most common initial problems researchers face.

Q1: I dissolved my this compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a classic solvent-shift precipitation event and is the most common issue for hydrophobic compounds.[2][3] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is excellent at dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[4] Your compound is readily soluble in DMSO. However, when you add this concentrated DMSO stock to an aqueous buffer (e.g., PBS or cell culture media), you are drastically changing the solvent environment. The polarity of the solution increases significantly, and the DMSO concentration plummets. Water is a poor solvent for your hydrophobic compound, and the remaining low concentration of DMSO is insufficient to keep it in solution, causing it to "crash out" or precipitate.[2]

Q2: What are the key physicochemical properties of this compound that I should be aware of for this work?

A2: Understanding the compound's properties is critical for designing a rational solubility strategy. The key features are summarized below. The presence of the amino group makes the molecule a weak base, which is a crucial handle for pH modification strategies.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₁₀BrNO₃[5][6][7]-
Molecular Weight ~260.09 g/mol [6][7]Affects molarity calculations for stock solutions.
Appearance White to slightly yellow crystalline solid.[5]The compound is a solid at room temperature.
Aqueous Solubility Predicted to be very low / not miscible in water.[8]The core problem; direct dissolution in buffer is not feasible.
Organic Solubility Good solubility in common organic solvents like DMSO.[5]DMSO is a suitable solvent for creating a primary stock.
Key Functional Group Aromatic Amine (weakly basic).[9]The amino group can be protonated at acidic pH, forming a more soluble salt. This is a key strategy to exploit.[10][11]

Q3: What is the maximum concentration of DMSO I can use in my biological assay?

A3: This is a critical parameter that depends heavily on the biological system you are using, particularly for cell-based assays. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, but some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1% .[2]

It is imperative to perform a vehicle control experiment. You must test the highest concentration of DMSO you plan to use in your assay (e.g., 0.5% DMSO in buffer) on its own to ensure it does not affect the biological endpoint you are measuring. This validates that any observed activity is due to your compound, not the solvent.

Part 2: Troubleshooting Workflow & Step-by-Step Protocols

If basic troubleshooting fails, a systematic approach is necessary. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Workflow start Problem: Compound Precipitates in Aqueous Buffer strategy1 Strategy 1: Co-Solvent Optimization start->strategy1 strategy2 Strategy 2: pH Modification strategy1->strategy2 If precipitation persists or DMSO level is too high success Success: Compound Soluble Proceed with Assay strategy1->success strategy3 Strategy 3: Use of Surfactants strategy2->strategy3 If pH modification is incompatible with assay strategy2->success strategy4 Strategy 4 (Advanced): Cyclodextrin Complexation strategy3->strategy4 If surfactants interfere with assay components strategy3->success strategy4->success

Caption: A decision workflow for troubleshooting solubility.

Strategy 1: Co-Solvent Optimization

Causality: The goal here is to find a balance: using the minimum amount of a water-miscible organic solvent (a co-solvent) to keep the compound dissolved upon dilution without introducing toxicity to the assay.[12][13]

Protocol: Preparing a Stock Solution and Assessing Kinetic Solubility

  • Accurate Stock Preparation: Use a calibrated analytical balance and volumetric flasks for accuracy.[14][15] Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.

    • Calculation: 260.09 g/mol -> 2.60 mg for 1 mL of 10 mM stock.

  • Ensure Complete Dissolution: Vortex thoroughly and use gentle warming (30-37°C) if necessary to ensure the compound is fully dissolved in the DMSO stock. Visually inspect against a light source to confirm no solid particles remain.

  • Serial Dilution Test: Prepare a series of dilutions of your DMSO stock into your final aqueous assay buffer (e.g., PBS, pH 7.4) in clear microcentrifuge tubes or a 96-well plate.

    • Example: To test a final concentration of 10 µM with 0.5% DMSO, add 5 µL of a 2 mM DMSO stock to 995 µL of buffer.

  • Observation: Let the dilutions sit at room temperature for at least 1-2 hours. Inspect for precipitation (cloudiness, visible particles). This is a kinetic solubility test.[16]

  • Optimization: If precipitation occurs, consider using a different co-solvent or a combination. PEG 400 and ethanol are common alternatives.[] However, be aware that they may have their own effects on biological systems.

Table of Common Co-solvents:

Co-SolventTypical Max Assay Conc.Properties & Considerations
DMSO 0.1 - 0.5%Excellent solubilizer but can be toxic at >0.5%. Can interfere with some enzyme assays.[2]
Ethanol 0.1 - 1.0%Less toxic than DMSO but also a less powerful solvent for highly hydrophobic compounds. Can affect cell membranes.
PEG 400 0.5 - 2.0%A good option for increasing solubility; generally low toxicity.[] Can increase solution viscosity.
Propylene Glycol 0.5 - 2.0%Similar to PEG 400, widely used in pharmaceutical formulations.[13]
Strategy 2: pH Adjustment

Causality: Your compound possesses a weakly basic aromatic amine group. According to the principles of acid-base chemistry, lowering the pH of the aqueous buffer below the pKa of this group will cause it to become protonated (R-NH₂ -> R-NH₃⁺). This charged, salt form of the molecule will be significantly more water-soluble than the neutral form.[10][11][18][19]

Protocol: Testing Solubility in Acidic Buffers

  • Prepare Buffers: Make a set of physiologically relevant buffers with varying pH values, for example:

    • Phosphate buffer at pH 7.4 (standard)

    • MES buffer at pH 6.5

    • MES or Acetate buffer at pH 6.0

  • Perform Solubility Test: Using your 10 mM DMSO stock, perform the same dilution test as in Strategy 1, but dilute into each of the different pH buffers.

  • Observe and Compare: Incubate for 1-2 hours and visually compare the level of precipitation at each pH. You should observe significantly less precipitation at lower pH values.

  • Assay Compatibility Check: Crucially , you must verify that the lower pH required to solubilize your compound is compatible with your biological assay. A significant pH change can alter protein structure, enzyme activity, or cell viability. If your assay can tolerate a lower pH (e.g., pH 6.5), this is an excellent and simple solution.

Strategy 3: Use of Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form microscopic aggregates called micelles in aqueous solutions.[20] The hydrophobic cores of these micelles can encapsulate your poorly soluble compound, shielding it from the water and dramatically increasing its apparent solubility.[18][21] Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins.[22][23]

Protocol: Micellar Solubilization

  • Select a Surfactant: Tween® 20 or Tween® 80 are excellent starting choices due to their low toxicity and common use in biological buffers.

  • Prepare Surfactant-Containing Buffer: Prepare your standard assay buffer and add the surfactant at a concentration well above its CMC. A typical starting concentration is 0.01% - 0.1% (w/v).

  • Perform Solubility Test: Repeat the dilution test from Strategy 1, diluting your DMSO stock into the surfactant-containing buffer.

  • Observe and Control: Compare the result to the dilution in the buffer without surfactant. Remember to include a "vehicle + surfactant" control in your final biological assay to ensure the surfactant itself doesn't affect the outcome.

Table of Common Non-Ionic Surfactants:

SurfactantTypical Assay Conc.Properties & Considerations
Tween® 20 0.01 - 0.1%Very common, low toxicity. Can interfere with some protein-protein interactions.
Tween® 80 0.01 - 0.1%Similar to Tween 20, often used in drug formulations.[24]
Triton™ X-100 0.01 - 0.1%Effective solubilizer but can be harsher on cell membranes than Tweens.
Strategy 4 (Advanced): Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[28][29] This is a powerful technique often used in pharmaceutical formulation to improve drug solubility and bioavailability.[25][27]

Protocol: Simple Screening-Scale Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[25]

  • Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD in your aqueous assay buffer.

  • Add Compound: Add your compound (either from a small volume of DMSO stock or as a solid) to the cyclodextrin solution to achieve the desired final concentration.

  • Facilitate Complexation: Vortex the mixture vigorously and sonicate or shake overnight at room temperature to allow for the formation of the inclusion complex.

  • Clarify and Use: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound. The supernatant contains the soluble drug-cyclodextrin complex and can be used for the assay.

Part 3: Decision Matrix & Best Practices

Choosing the right strategy depends on your specific assay constraints.

Decision_Matrix start Start: Need to Solubilize Compound q1 Is your assay sensitive to low pH (<7.0)? start->q1 q2 Is your assay sensitive to non-ionic surfactants? q1->q2 Yes use_ph Use pH Adjustment (Strategy 2) q1->use_ph No q3 Is simple co-solvency (e.g., <0.5% DMSO) sufficient? q2->q3 Yes use_surfactant Use Surfactants (Strategy 3) q2->use_surfactant No use_cosolvent Use Co-Solvent (Strategy 1) q3->use_cosolvent Yes use_cd Consider Cyclodextrins (Strategy 4) q3->use_cd No

Caption: A simplified decision matrix for selecting a solubility strategy.

Best Practices for Stock Solution Management:

  • Accuracy is Key: Always use precise weighing and volumetric equipment to prepare your primary stock.[14][15] An error here will propagate through all subsequent experiments.

  • Use High-Purity Solvents: Use anhydrous, high-purity DMSO for your stock solution. Water contamination in DMSO can decrease the solubility of hydrophobic compounds over time, especially with freeze-thaw cycles.[30]

  • Storage: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[30]

  • Verification: Before a large-scale screen, it is good practice to confirm the concentration of your final working solution. This can be done by centrifuging the solution to pellet any precipitate and measuring the concentration of the supernatant via HPLC-UV or LC-MS.

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech. Available at: [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. Available at: [Link]

  • Pharmaguddu. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaguddu. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. ChemBK. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]

  • Valéria, S., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Valéria, S., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. ResearchGate. Available at: [Link]

  • Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu. Available at: [Link]

  • Laman, D. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Singh, B., & Singh, R. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. BioDuro. Available at: [Link]

  • Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Interaction of non-ionic surfactants in biological systems. ResearchGate. Available at: [Link]

  • Thirumangalathu, R., et al. (2009). Surfactant Effects on Particle Generation in Antibody Formulations in Pre-filled Syringes. Journal of Pharmaceutical Sciences. Available at: [Link]

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • ResearchGate. (2020). (PDF) abstract about aromatic amines. ResearchGate. Available at: [Link]

  • NCBI. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link]

Sources

Technical Support Center: Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 35450-36-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during the handling, storage, and application of this versatile reagent.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability and handling of this compound.

Q1: My new batch of this compound is an off-white or slightly tan powder. Is it still usable?

A1: Yes, a slight off-white or tan coloration is often acceptable and may not indicate significant degradation. The primary cause of color change in anilines is the oxidation of the aromatic amine functional group. This process can be initiated by exposure to air (oxygen) and light. For most synthetic applications, particularly those involving robust reactions like cross-coupling, this level of impurity may not be detrimental. However, for sensitive reactions or when using the material as an analytical standard, it is crucial to verify its purity.

Q2: Why has my previously white solid of this compound turned brown or dark purple over time?

A2: Significant color change to brown or dark purple is a strong indicator of oxidative degradation. Aromatic amines are susceptible to oxidation, which leads to the formation of highly colored polymeric byproducts. This process is accelerated by prolonged exposure to oxygen, light, and potential metal contaminants. The material should be re-analyzed for purity before use. For future prevention, always store the compound under an inert atmosphere and protect it from light.

Q3: I am seeing an additional peak in my HPLC/LC-MS analysis that corresponds to the carboxylic acid. What is the cause?

A3: The appearance of the corresponding carboxylic acid, 2-amino-4-bromo-5-methoxybenzoic acid, is due to the hydrolysis of the methyl ester group.[1][2] This reaction can occur under both acidic and basic conditions.[1][3] If the compound has been exposed to moisture, acidic vapors, or basic solutions (e.g., during a liquid-liquid extraction with a basic aqueous phase), hydrolysis can occur. Ensure all solvents and reagents are anhydrous and that the pH is controlled during reactions and workups.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator, typically at 2-8°C.

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[4][5]

  • Light: In an amber vial or a container protected from light to prevent photochemical reactions.

  • Moisture: In a tightly sealed container, preferably in a desiccator, as amines can be hygroscopic.[6]

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the sensitive aniline group.[4][5]
Light Amber Vial / DarknessPrevents photodecomposition.
Moisture Tightly Sealed / DesiccatorPrevents ester hydrolysis and degradation from absorbed moisture.[6]

Part 2: Troubleshooting Guides

This section offers structured guidance for resolving specific issues encountered during experimental work.

Guide 1: Troubleshooting Reaction Failures & Low Yields

Issue: A reaction using this compound as a starting material is failing or giving unexpectedly low yields.

This troubleshooting workflow will help diagnose the potential root cause.

G start Low Yield or Reaction Failure check_purity 1. Verify Purity of Starting Material (HPLC, qNMR, LC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok repurify Action: Repurify by recrystallization or column chromatography. purity_ok->repurify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes conditions_issue Potential Issue? check_conditions->conditions_issue base_issue A. Base-Mediated Degradation (e.g., strong base, high temp) conditions_issue->base_issue Using Strong Base? oxidation_issue B. Oxidative Degradation (Air-sensitive reaction?) conditions_issue->oxidation_issue Reaction open to air? hydrolysis_path Side Reaction: Ester Hydrolysis base_issue->hydrolysis_path solution_base Action: Use a non-nucleophilic base (e.g., Cs2CO3, K3PO4) at lower temperatures. base_issue->solution_base oxidation_path Side Reaction: Amine Oxidation oxidation_issue->oxidation_path solution_oxidation Action: Degas solvents and run the reaction under a strict inert atmosphere (Ar or N2). oxidation_issue->solution_oxidation G Compound Methyl 2-amino-4-bromo- 5-methoxybenzoate Radical Aniline Radical Cation Compound->Radical -e⁻ Initiators Initiators: - Oxygen (Air) - Light (UV) - Metal Ions (Fe³⁺, Cu²⁺) Initiators->Compound [O] Products Colored Byproducts (Dimers, Polymers, Azoxybenzenes) Radical->Products Dimerization/ Further Oxidation G Ester Methyl 2-amino-4-bromo- 5-methoxybenzoate Acid 2-amino-4-bromo- 5-methoxybenzoic acid Ester->Acid Methanol Methanol Ester->Methanol Conditions Conditions: - H₂O + H⁺ (Acid) - H₂O + OH⁻ (Base) Conditions->Ester

Sources

alternative reagents for the synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Methyl 2-amino-4-bromo-5-methoxybenzoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common experimental challenges and provide in-depth, field-tested solutions and alternative strategies. Our goal is to move beyond simple protocols by explaining the scientific reasoning behind our recommendations, ensuring both success and safety in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section tackles high-level questions regarding reagent selection, reaction strategy, and safety for the synthesis of this compound, a compound often synthesized via a two-step process involving nitration/reduction followed by bromination, or vice-versa.

Q1: What are the primary synthetic routes to this compound?

The synthesis typically starts from methyl 2-amino-5-methoxybenzoate, which is then brominated, or from a precursor that is first brominated and then the amino group is introduced, often via the reduction of a nitro group. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Q2: Why is direct bromination of anilines often problematic?

The amino group (-NH₂) in aniline and its derivatives is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] This high reactivity often leads to uncontrolled reactions, such as the formation of polybrominated products.[2] For instance, the reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline almost instantaneously.[2]

Q3: How can I control the bromination to achieve a mono-brominated product?

To achieve selective mono-bromination, the activating effect of the amino group must be temporarily reduced. The most common and reliable strategy is to protect the amino group, typically by acetylation with acetic anhydride to form an acetanilide.[1][3] The resulting N-acetyl group is less activating and its steric bulk favors substitution at the para position.[3][4] The protecting group can be removed later by acid or base hydrolysis.[1]

Q4: What are safer and more sustainable alternatives to using molecular bromine (Br₂)?

Molecular bromine is highly toxic, corrosive, and volatile.[5][6][7] Safer alternatives are highly recommended:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[2][8][9][10] It is a source of electrophilic bromine and is particularly effective for brominating electron-rich aromatic compounds.[9] Using solvents like DMF can enhance para-selectivity.[9]

  • In situ Bromine Generation: Bromine can be generated directly in the reaction mixture, avoiding the hazards of handling and storing it.[5][6][7] Common methods include the oxidation of bromide salts (like NaBr or KBr) with an oxidant such as hydrogen peroxide (H₂O₂), Oxone, or sodium hypochlorite (NaOCl).[2][5][7]

  • Bromide-Bromate Mixtures: A combination of bromide and bromate salts in an acidic medium can generate hypobromous acid (HOBr) or bromine in situ, offering an eco-friendly and efficient bromination method.[11][12]

Q5: If my synthetic route involves the reduction of a nitro group, what are the best practices?

The reduction of an aromatic nitro group to an amine is a fundamental transformation.[13] While classic methods like tin (Sn) or iron (Fe) in strong acid are effective, they generate significant waste.[14][15] Modern, more sustainable methods are preferred:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[16][17] It is widely used on an industrial scale.[18]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas by using hydrogen donors like ammonium formate, formic acid, or hydrazine in the presence of a catalyst (e.g., Pd/C).[19][20][21][22] CTH is known for its broad functional group tolerance.[19]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Brominated Product

Possible Cause A: Incomplete Reaction

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material indicates an incomplete reaction.

  • Solution:

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary, but use caution to prevent over-bromination.[2]

    • Reaction Time & Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Continue to monitor by TLC until the starting material is consumed.

    • Reagent Purity: Verify the purity and activity of your brominating agent. N-Bromosuccinimide, for example, can decompose over time and may need to be recrystallized from hot water to ensure its reactivity.[9]

Possible Cause B: Poor Choice of Brominating Agent

  • Diagnosis: If the starting material is relatively electron-deficient, a milder brominating agent like NBS alone may not be sufficiently reactive.

  • Solution:

    • Use a Stronger System: Switch to a more potent brominating system. Molecular bromine (with appropriate safety precautions) or in situ generated bromine from NaBr/NaOCl can be more effective.[23]

    • Catalytic Activation of NBS: The reactivity of NBS can be enhanced by using it in conjunction with a catalytic amount of an acid or a Lewis basic additive like mandelic acid under aqueous conditions.[24]

Issue 2: Formation of Multiple Products (Polybromination)

Possible Cause: Over-activation of the Aromatic Ring

  • Diagnosis: Mass spectrometry or NMR analysis of the crude product mixture shows signals corresponding to di- or tri-brominated species.

  • Solution:

    • Protect the Amino Group: As detailed in the FAQs, acetylating the amino group to form the corresponding acetanilide is the most effective way to moderate the ring's reactivity and prevent polybromination.[1][3]

    • Use a Milder Reagent: If protection is not feasible, switch to a less reactive brominating agent. N-Bromosuccinimide (NBS) is generally more selective than molecular bromine.[2][8]

    • Control Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C in an ice bath) and add the brominating agent slowly and portion-wise to maintain a low concentration of the electrophile.

Issue 3: Product Discoloration (Yellow, Brown, or Purple Tinge)

Possible Cause A: Residual Bromine

  • Diagnosis: A yellow or brown color in the crude product often indicates the presence of unreacted bromine.

  • Solution: During the aqueous workup, wash the organic layer with a reducing agent solution such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] This will quench any excess bromine, and the discoloration should disappear.

Possible Cause B: Oxidation of the Aniline Product

  • Diagnosis: Anilines, especially electron-rich ones, are susceptible to air oxidation, which can lead to the formation of colored impurities and tar-like substances.[1][25]

  • Solution:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

    • Purification with Activated Carbon: If the final product is discolored, treating a solution of the product with activated carbon (charcoal) during recrystallization can effectively adsorb colored impurities.[1]

Part 3: Alternative Reagent Protocols & Visual Guides

Alternative Reagents Comparison

The following table summarizes key alternative reagents for the bromination and nitro reduction steps.

Step Reagent System Advantages Disadvantages Key Considerations
Bromination N-Bromosuccinimide (NBS)Safer solid reagent, high selectivity.[2][8][9]Milder reactivity may require longer reaction times or catalysts for less activated rings.Purity is crucial; can be recrystallized from water.[9]
NaBr / NaOCl (in situ Br₂)Avoids handling of liquid Br₂, uses inexpensive reagents, green chemistry approach.[5][23]Reaction can be exothermic; requires careful control of addition rates.The pH of the reaction mixture can influence reactivity.
Bromide / Bromate SaltsEco-friendly, avoids liquid bromine, high atom efficiency.[12]Requires acidic conditions to generate the active brominating species.The ratio of bromide to bromate can be adjusted for different types of reactions.[12]
Nitro Reduction Catalytic Hydrogenation (H₂/Pd-C)High yield, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment (e.g., Parr apparatus); potential for dehalogenation.Catalyst can be pyrophoric; handle with care.
Catalytic Transfer HydrogenationAvoids flammable H₂ gas, milder conditions, good functional group tolerance.[19][20]May require a larger excess of the hydrogen donor.Ammonium formate is a common, effective, and inexpensive hydrogen donor.[19]
Iron / NH₄Cl or Acetic AcidInexpensive, tolerates many functional groups.Generates significant iron oxide waste.Activated iron powder is more effective.[14]
Experimental Workflow: Synthesis via Nitro Reduction and Subsequent Bromination

This workflow outlines a common and reliable pathway.

Synthetic Workflow Start Methyl 5-methoxy-2-nitrobenzoate Reduction Nitro Group Reduction Start->Reduction Reagents: H₂/Pd-C or Fe/AcOH or (NH₄)HCO₂/Pd-C Intermediate Methyl 2-amino-5-methoxybenzoate Reduction->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination Reagents: NBS in DMF or NaBr/NaOCl Product This compound Bromination->Product

Caption: A generalized workflow for the synthesis of the target compound.

Troubleshooting Flowchart: Diagnosing Low Yield

Use this flowchart to systematically address issues of low product yield.

Troubleshooting Low Yield Start Low Yield Observed Check_TLC Monitor reaction by TLC. Is starting material present? Start->Check_TLC Check_Reagents Verify reagent purity and stoichiometry. Check_TLC->Check_Reagents Yes Side_Products Does TLC/NMR show significant side products? Check_TLC->Side_Products No Increase_Time_Temp Increase reaction time or temperature. Check_Reagents->Increase_Time_Temp End_Consult Consult further literature for alternative routes. Increase_Time_Temp->End_Consult Polybromination Polybromination suspected. Protect amino group or use milder brominating agent. Side_Products->Polybromination Yes Degradation Degradation suspected. Run reaction at lower temperature under inert atmosphere. Side_Products->Degradation No End_Success Problem Resolved Polybromination->End_Success Degradation->End_Success

Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Upadhyaya, K., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]

  • Das, B., et al. (2023). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. Available at: [Link]

  • BenchChem. (2025).
  • Pasha, M. A., & Nadda, A. (2012). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry. Available at: [Link]

  • Li, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

  • Pasha, M. A. (2014). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Journal of Sulfur Chemistry.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
  • ResearchGate. (Various Dates). The results of the catalytic transfer hydrogenation of nitro compounds.
  • Organic Chemistry Portal. (Various Dates). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • Chatterjee, A., et al. (2015). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Asian Journal of Organic Chemistry.
  • Wright, A. J., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]

  • Lohan, P. (2023).
  • ResearchGate. (Various Dates). Transfer hydrogenation processes of nitro compounds catalyzed by...
  • Semantic Scholar. (Various Dates).
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. (Various Dates). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Organic Synthesis. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available at: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Wikipedia. (Various Dates). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? ResearchGate. Available at: [Link]

  • Wang, C., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups. Google Patents.
  • CDC Stacks. (Various Dates). Supporting Information. CDC Stacks. Available at: [Link]

  • BenchChem. (2025).
  • Wikipedia. (Various Dates). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (Various Dates). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (Various Dates). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • ResearchGate. (Various Dates). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.
  • National Science Foundation. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. (Various Dates). Bromination of Aniline. Khan Academy. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of some Anilines Oxidative Coupling Products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (Various Dates). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Phys.org. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Phys.org.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-bromo-5-methoxybenzoate. This guide is designed to provide expert advice, troubleshooting tips, and detailed protocols to help you navigate the common catalytic reactions involving this versatile building block. My aim is to equip you with the knowledge to not only select the optimal catalyst but also to understand the rationale behind your choices, ensuring the success and reproducibility of your experiments.

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring an electron-rich aromatic ring with amino and methoxy substituents, presents unique challenges and opportunities in cross-coupling reactions. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The bromine atom on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, leading to biaryl compounds. This is a widely used reaction in the synthesis of kinase inhibitors and other pharmaceuticals.[1]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This reaction is invaluable for creating complex amine-containing molecules.[2][3]

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes, resulting in substituted alkenes.[4]

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, yielding arylalkynes.[5]

Each of these reactions requires careful selection of the catalyst system to overcome the challenges posed by the electron-rich nature of the substrate.

Q2: Why is catalyst selection so critical for this specific substrate?

A2: The electronic properties of this compound significantly influence its reactivity. The presence of two electron-donating groups (amino and methoxy) increases the electron density on the aromatic ring. This makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond, more challenging and often the rate-determining step.[6] Therefore, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be efficient enough.[6] Specialized ligands are often required to enhance the catalytic activity.

Troubleshooting Guide

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?

A: This is a common issue when working with electron-rich aryl bromides. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: The primary culprit is often an insufficiently active catalyst that struggles with the oxidative addition step.[6]

  • The Solution: Switch to a more electron-rich and bulky phosphine ligand. The "Buchwald ligands" are specifically designed for such challenging couplings.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.

    • Catalyst Precursors: Use stable and reliable palladium sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

2. Base Selection:

  • The Problem: The choice of base is critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid (protodeboronation).[6]

  • The Solution: Use a moderately strong base.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is a robust and generally effective choice. Cesium carbonate (Cs₂CO₃) can also be highly effective, though it is more expensive.[6] Avoid strong hydroxide bases if you observe significant protodeboronation.

3. Reaction Conditions:

  • The Problem: Inadequate temperature or the presence of oxygen can hinder the reaction.

  • The Solution:

    • Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C for Suzuki couplings.

    • Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can deactivate the palladium catalyst.

Decision Workflow for Suzuki-Miyaura Coupling Troubleshooting

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4) start->catalyst ligand Switch to a Buchwald ligand (e.g., SPhos, XPhos) catalyst->ligand No base Is the base appropriate? (e.g., weak base) catalyst->base Yes ligand->base base_change Use a stronger base (e.g., K3PO4, Cs2CO3) base->base_change No conditions Are reaction conditions optimal? (Temp, Inert Atmosphere) base->conditions Yes base_change->conditions optimize_conditions Increase temperature (80-110°C) and ensure rigorous degassing conditions->optimize_conditions No success Successful Coupling conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Side Reactions in Buchwald-Hartwig Amination

Q: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (replacement of bromine with hydrogen) and low yields of my desired arylamine. What can I do to improve the selectivity?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich substrates. Here’s how to address it:

1. Ligand Choice is Key:

  • The Problem: Some ligands can promote side reactions. The choice of ligand is highly dependent on the amine coupling partner.[3]

  • The Solution:

    • For Primary Amines and Anilines: Bulky biarylphosphine ligands like XPhos or RuPhos are generally a good choice.

    • For Secondary Amines: Bidentate ligands such as Xantphos or BINAP can be more effective and may suppress side reactions.[3]

2. Base and Solvent System:

  • The Problem: The base can influence the reaction pathway. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common but can sometimes promote side reactions.

  • The Solution:

    • Alternative Bases: Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate has base-sensitive functional groups.

    • Solvent: Toluene or dioxane are common solvents. Ensure they are anhydrous.

3. Temperature Control:

  • The Problem: High temperatures can sometimes favor side reactions.

  • The Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene, anhydrous and degassed

  • Sealable reaction tube and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Seal the tube, and evacuate and backfill with an inert gas three times.[3]

  • Add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalyst Selection Summary

Reaction TypeRecommended Pd PrecursorRecommended Ligand(s)Recommended Base(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos (primary amines), Xantphos (secondary amines)NaOtBu, Cs₂CO₃
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, cataCXium® AEt₃N, DIPEA

Catalytic Cycle Overview

Catalytic_Cycle cluster_main General Cross-Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-Br Trans Transmetalation Complex OA->Trans Coupling Partner (e.g., Ar'B(OH)2, R2NH) RE Reductive Elimination Trans->RE RE->Pd0 Product (Ar-Ar', Ar-NR2)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (2025).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (2025).
  • Heck reaction - Wikipedia. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem. (2025).
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (2025).
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - Multidisciplinary Digital Publishing Institute. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Chapter 3: Synthetic Methods for Primary Anilines - Royal Society of Chemistry. (2023).
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (2025).
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. (2025).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025).
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015).
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.).
  • Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (2025).
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides - ResearchGate. (2025).
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science - ACS Publications. (2016).
  • Heck Reaction - Chemistry LibreTexts. (2023).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC - NIH. (2011).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023).
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011).

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-amino-4-bromo-5-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of appropriately functionalized building blocks is paramount to the success of a synthetic campaign. Substituted anilines are a cornerstone of this molecular toolbox, offering a versatile scaffold for the construction of complex nitrogen-containing architectures. This guide provides an in-depth comparative analysis of Methyl 2-amino-4-bromo-5-methoxybenzoate , a polysubstituted aniline, evaluating its reactivity profile against a backdrop of other common substituted anilines. By examining the interplay of electronic and steric effects, supported by experimental data from analogous systems, we aim to provide a predictive framework for its utility in key synthetic transformations.

The Unique Structural Landscape of this compound

This compound presents a fascinating case study in aniline reactivity. Its structure is characterized by a confluence of competing and cooperating electronic and steric factors:

  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via the mesomeric effect, enhancing its nucleophilicity and susceptibility to electrophilic attack.

  • Methoxy Group (-OCH₃): Another strong electron-donating group that further enriches the electron density of the benzene ring.

  • Bromo Group (-Br): An electron-withdrawing group through its inductive effect, which also serves as a versatile handle for cross-coupling reactions. Its position ortho to the amino group introduces significant steric hindrance.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group that deactivates the ring, albeit its influence is tempered by its meta position relative to the amino group.

This intricate substitution pattern dictates a nuanced reactivity profile, which we will explore in the context of several pivotal synthetic reactions.

Comparative Reactivity Analysis: A Data-Driven Discussion

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen lone pair for chemical reactions. This is influenced by both the electronic environment of the aromatic ring and the steric congestion around the amino group.

Basicity and Nucleophilicity: The "Ortho Effect" in Play

The basicity of an aniline is a direct measure of the availability of its nitrogen lone pair to accept a proton. Generally, electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it. However, the presence of a substituent at the ortho position to the amino group often leads to a significant decrease in basicity, a phenomenon known as the "ortho effect."[1][2][3][4] This is primarily attributed to steric hindrance, which destabilizes the resulting anilinium ion upon protonation.[1][5]

In the case of this compound, the ortho bromo substituent is expected to significantly reduce its basicity compared to its meta and para isomers, and even in comparison to aniline itself, despite the presence of the electron-donating methoxy group.

Compound Substituent Effects Predicted Basicity Ranking
AnilineReferenceModerate
4-MethoxyanilineStrong EDG at paraHigh
4-BromoanilineEWG at paraLow
This compound EDG (-OCH₃), EWG (-Br, -COOCH₃), Ortho-effect (-Br)Very Low
2-BromoanilineEWG at ortho, Ortho-effectVery Low

This reduced basicity directly translates to a lower nucleophilicity for the amino group in many reactions. However, the bromine atom provides a reactive site for transformations that do not directly involve the amino group.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Reactive Sites

This compound offers two primary handles for palladium-catalyzed cross-coupling reactions: the C-Br bond and the N-H bond.

Suzuki-Miyaura Coupling (C-C Bond Formation):

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide in the oxidative addition step is crucial. Generally, the order of reactivity is I > Br > Cl. The electronic nature of the substituents also plays a role, with electron-withdrawing groups often accelerating the reaction.

For this compound, the presence of the electron-donating amino and methoxy groups might slightly deactivate the C-Br bond towards oxidative addition compared to a simple bromobenzene. However, the reaction is still expected to be efficient under appropriate catalytic conditions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromoaniline

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Bromoaniline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the bromoaniline derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation):

The Buchwald-Hartwig amination allows for the formation of C-N bonds. In this case, the amino group of this compound would act as the nucleophile. The nucleophilicity of the aniline is a key factor. As discussed, the ortho-bromo group and the meta-ester group will decrease the nucleophilicity of the amino group, making it a more challenging substrate compared to electron-rich anilines.

Aniline Derivative Electronic/Steric Factors Predicted Reactivity in Buchwald-Hartwig Amination
AnilineReferenceHigh
4-MethoxyanilineStrong EDGVery High
4-NitroanilineStrong EWGLow
This compound Sterically hindered, electronically deactivatedLow to Moderate
2,6-DimethylanilineHighly sterically hinderedVery Low

Modern palladium catalysts with bulky phosphine ligands have been developed to overcome the challenges associated with less nucleophilic and sterically hindered anilines.

Experimental Protocol: Representative Buchwald-Hartwig Amination with a Substituted Aniline

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, and phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the aniline derivative and the base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Amide Bond Formation: The Impact of Reduced Nucleophilicity

Amide bond formation is one of the most fundamental transformations in organic chemistry. The rate of this reaction is highly dependent on the nucleophilicity of the amine. Given the reduced nucleophilicity of this compound due to steric and electronic factors, its reaction with carboxylic acids or their derivatives is expected to be slower than that of unhindered, electron-rich anilines.

Aniline Derivative Relative Reactivity in Acylation
AnilineHigh
4-MethoxyanilineVery High
4-NitroanilineLow
This compound Low
2-MethylanilineModerate
2,6-DimethylanilineVery Low

To achieve efficient amide bond formation with this substrate, more reactive acylating agents (e.g., acid chlorides) or the use of potent coupling reagents (e.g., HATU, COMU) might be necessary.

Experimental Protocol: Amide Coupling with an Electron-Deficient Aniline

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Coupling reagent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and the base, and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

A summary of expected spectroscopic features for this compound is provided below. Actual experimental data should be used for definitive characterization.

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the methoxy protons (~3.9 ppm). A singlet for the methyl ester protons (~3.8 ppm). A broad singlet for the amine protons.
¹³C NMR Aromatic carbons in the range of 100-160 ppm. A peak for the methoxy carbon (~56 ppm). A peak for the methyl ester carbon (~52 ppm). A carbonyl carbon peak (~167 ppm).
IR (cm⁻¹) N-H stretching bands (~3300-3500 cm⁻¹). C=O stretching of the ester (~1720 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). C-O stretching bands (~1250 cm⁻¹). C-Br stretching band (in the fingerprint region).

Conclusion

This compound is a highly functionalized building block with a nuanced reactivity profile. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, methyl ester) groups, coupled with the significant steric hindrance from the ortho-bromo substituent, dictates its chemical behavior.

Key Takeaways:

  • Reduced Basicity and Nucleophilicity: The "ortho effect" of the bromine atom significantly lowers the basicity and nucleophilicity of the amino group. This necessitates more forcing conditions or specialized reagents for reactions directly involving the amine, such as amide bond formation and Buchwald-Hartwig amination.

  • Versatile Handle for Cross-Coupling: The C-Br bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.

  • Strategic Synthetic Planning: Researchers should carefully consider the interplay of steric and electronic effects when designing synthetic routes utilizing this compound. The choice of catalyst, base, and solvent will be critical for achieving high yields and selectivity.

By understanding these reactivity principles and leveraging the available experimental data for analogous systems, scientists can effectively incorporate this compound into their synthetic strategies to access novel and complex molecular targets.

Visualizations

DOT Script for the Interplay of Substituent Effects:

Substituent_Effects subst Substituents on Aniline Ring edg Electron-Donating Groups (-NH2, -OCH3) subst->edg ewg Electron-Withdrawing Groups (-Br, -COOCH3) subst->ewg steric Steric Hindrance (ortho -Br) subst->steric reactivity Overall Reactivity edg->reactivity Increases Nucleophilicity (Mesomeric Effect) ewg->reactivity Decreases Nucleophilicity (Inductive Effect) steric->reactivity Decreases Basicity & Nucleophilicity ('Ortho Effect')

Caption: Interplay of electronic and steric effects on the reactivity of this compound.

DOT Script for a General Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex R-Pd(II)-X L_n oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OH)2 Base pd_r_rprime R-Pd(II)-R' L_n transmetal->pd_r_rprime reductive_elim Reductive Elimination pd_r_rprime->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Ortho effect - Wikipedia. Available at: [Link]

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu. Available at: [Link]

  • Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid - Testbook. Available at: [Link]

  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Available at: [Link]

  • How does the ortho effect affect the basicity of aniline? - Quora. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. 2021;26(24):7685. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Methyl 2-amino-4-bromo-5-methoxybenzoate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success in the discovery of novel therapeutics. Methyl 2-amino-4-bromo-5-methoxybenzoate, a substituted anthranilate, represents a highly versatile and valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its unique substitution pattern—featuring an amino group, a bromine atom, and a methoxy group—provides multiple avenues for chemical modification, making it a prized building block in the generation of targeted therapies.

This comprehensive guide provides an in-depth comparison of the efficacy of derivatives synthesized from the this compound scaffold, with a particular focus on their application as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR) of these derivatives, supported by quantitative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Strategic Advantage of the 2-Amino-4-bromo-5-methoxybenzoate Scaffold

The arrangement of functional groups on the this compound core is key to its utility. The ortho-amino ester configuration is a direct precursor to the quinazolinone ring system, a privileged scaffold in numerous FDA-approved kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Furthermore, the methoxy group at the 5-position influences the electronic properties of the ring and can play a role in directing substitution reactions and modulating binding interactions with biological targets.

Comparative Efficacy of Quinazoline Derivatives

A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to be potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

The general synthetic approach involves the cyclization of the anthranilate with formamide or a similar one-carbon source to form the quinazolinone core, followed by chlorination and subsequent nucleophilic substitution at the 4-position with a substituted aniline. The nature of the substituent on the aniline ring plays a crucial role in determining the potency and selectivity of the resulting inhibitor.

Below is a comparative analysis of the in vitro cytotoxic activity of a series of 4-anilinoquinazoline derivatives synthesized from precursors analogous to this compound.

Table 1: Comparative Anticancer Activity of 4-Anilinoquinazoline Derivatives (IC50 in µM)
Compound IDR Group (at 4-anilino position)A549 (Lung Cancer)HepG2 (Liver Cancer)SMMC7721 (Liver Cancer)Reference
Gefitinib 3-chloro-4-fluoro15.2312.3418.97[1]
13i 3-bromo-4-methoxy8.769.1210.34[1]
13j 3,4-dimethoxy10.1111.0512.56[1]
14 Unsubstituted9.87>50>50[1]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

From the data presented, several key structure-activity relationships can be deduced:

  • Halogen Substitution: The presence of a halogen, such as bromine in compound 13i , appears to enhance the cytotoxic activity compared to the unsubstituted analog 14 across multiple cell lines. This is a common observation in kinase inhibitors, where halogens can form favorable interactions within the ATP-binding pocket.

  • Methoxy Substitution: The dimethoxy substitution in 13j also confers broad-spectrum activity, suggesting that these electron-donating groups contribute positively to the inhibitory potential.

  • Kinase Selectivity: It is important to note that while these compounds show promise as anticancer agents, their efficacy is also dependent on their selectivity for specific kinases. Further biochemical assays are necessary to determine their precise inhibitory profiles. For instance, some quinazoline derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[2]

Experimental Protocols

To ensure the reproducibility and reliability of the findings, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.

Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives from this compound typically follows a multi-step sequence.

Step 1: Synthesis of 6-Bromo-7-methoxy-3H-quinazolin-4-one

  • To a solution of this compound (1 equivalent) in formamide (10 equivalents), add a catalytic amount of formic acid.

  • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-Bromo-7-methoxy-3H-quinazolin-4-one.

Step 2: Synthesis of 4-Chloro-6-bromo-7-methoxyquinazoline

  • Suspend 6-Bromo-7-methoxy-3H-quinazolin-4-one (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture and carefully evaporate the excess thionyl chloride under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid and dry it under vacuum to yield 4-Chloro-6-bromo-7-methoxyquinazoline.

Step 3: Synthesis of N-(substituted-phenyl)-6-bromo-7-methoxyquinazolin-4-amine

  • Dissolve 4-Chloro-6-bromo-7-methoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with isopropanol and then diethyl ether.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(substituted-phenyl)-6-bromo-7-methoxyquinazolin-4-amine derivative.

Biological Evaluation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values from the dose-response curves.

Visualizing the Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the general synthetic workflow and the mechanism of action of these kinase inhibitors.

Synthesis_Workflow A Methyl 2-amino-4-bromo- 5-methoxybenzoate B 6-Bromo-7-methoxy- 3H-quinazolin-4-one A->B Formamide, Formic acid, Heat C 4-Chloro-6-bromo- 7-methoxyquinazoline B->C SOCl2, DMF D N-(substituted-phenyl)- 6-bromo-7-methoxyquinazolin-4-amine C->D Substituted Aniline, iPrOH, HCl

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Simplified mechanism of EGFR inhibition by quinazoline derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the 4-anilinoquinazoline scaffold. The structure-activity relationship studies of these derivatives reveal that strategic modifications, such as the introduction of halogens and methoxy groups on the aniline moiety, can significantly enhance their anticancer efficacy.

The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel derivatives. Future research in this area should focus on expanding the diversity of substituents on the quinazoline core and the aniline ring to further optimize potency, selectivity, and pharmacokinetic properties. The development of dual inhibitors that target multiple oncogenic pathways simultaneously holds significant promise for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.

References

  • Kaur, J., Kaur, S., Anand, A., et al.
  • Zayed, M.F. Medicinal Chemistry of quinazolines as anticancer agents targeting tyrosine kinases. Sci Pharm. 91:18 (2023).
  • Zayed, M.F., Hassan, M.H. Design, synthesis and biological evaluation studies of novel quinazoline derivatives as cytotoxic agents. Drug Res (Stuttg). (2013).
  • Park, et al. Design, synthesis, and biological evaluation of 6,7-disubstituted-quinazolin-5,8-dione derivatives as topoisomerase inhibitors. Bioorg. Med. Chem. (2010).
  • Al-Omary, F.A., et al. Design, synthesis, and biological evaluation of novel quinazoline-based dihydrofolate reductase inhibitors. Eur. J. Med. Chem. (2012).
  • Marzaro, G., et al. Synthesis and biological evaluation of 2-aryl-substituted quinazoline derivatives as topoisomerase I inhibitors. Bioorg. Med. Chem. (2011).
  • Thakur, A., et al. Synthesis and biological evaluation of novel 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones as anticancer agents. Bioorg. Med. Chem. Lett. (2019).
  • Abdel-Aziz, A.A., et al. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules. (2018).
  • Li, X., et al. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Bioorg. Med. Chem. Lett. 23(15), 4388-4392 (2013).
  • Zhang, L., et al. Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Eur. J. Med. Chem. 181, 111552 (2019).

Sources

A Comparative Guide to the Biological Activity Validation of Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic validation of the biological activity of Methyl 2-amino-4-bromo-5-methoxybenzoate. As a novel substituted anthranilate, its therapeutic potential is yet to be fully characterized. Drawing from established principles in drug discovery and the known activities of structurally related molecules, we outline a multi-pronged screening approach. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a robust preliminary assessment.

The core structure of this compound, an anthranilic acid derivative, suggests potential anti-inflammatory and enzyme-inhibitory properties, as many non-steroidal anti-inflammatory drugs (NSAIDs) share this scaffold.[1][2] Furthermore, the presence of a halogen (bromine) on the aromatic ring is a feature found in various compounds with antimicrobial and anticancer activities.[3][4][5] Therefore, a logical validation strategy should encompass cytotoxicity, enzyme inhibition, and antimicrobial screening.

This guide will compare the hypothetical performance of this compound ("Compound X" for experimental purposes) against well-characterized reference compounds in each activity domain.

Part 1: Cytotoxicity and Anticancer Potential

The initial step in evaluating a novel compound for therapeutic use, particularly in oncology, is to assess its cytotoxicity.[6][7] This determines the concentration at which the compound induces cell death, a crucial parameter for both efficacy in cancer treatment and general toxicity.[8] We propose a screening against a panel of human cancer cell lines compared to a non-cancerous cell line to establish a preliminary therapeutic window.

Comparative Compound:
  • Doxorubicin: A well-established chemotherapeutic agent used as a positive control for inducing cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK-293 - embryonic kidney) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Compound X and Doxorubicin in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.[9]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Culture Cancer & Normal Cell Lines prep2 Seed Cells into 96-well Plates prep1->prep2 treat1 Treat Cells with Compounds prep2->treat1 prep3 Prepare Serial Dilutions of Compound X & Doxorubicin treat2 Incubate for 48 hours treat1->treat2 assay1 Add MTT Reagent treat2->assay1 assay2 Incubate for 4 hours assay1->assay2 assay3 Solubilize Formazan assay2->assay3 assay4 Measure Absorbance (570 nm) assay3->assay4 analysis1 Calculate % Cell Viability assay4->analysis1 analysis2 Determine IC50 Values analysis1->analysis2

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Hypothetical Data Presentation
CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Selectivity Index (HEK-293 / A549)
Compound X 15.222.5> 100> 6.6
Doxorubicin 0.81.15.46.8

Part 2: Enzyme Inhibition Profile

Enzyme inhibitors are a cornerstone of modern medicine, targeting enzymes involved in various disease pathways.[10][11] Given the anthranilate core of Compound X, a plausible target class could be cyclooxygenase (COX) enzymes, which are central to inflammation. A generic enzyme inhibition assay can provide initial "hit" discovery.[12][13]

Comparative Compound:
  • Celecoxib: A known selective COX-2 inhibitor, serving as a positive control.

Experimental Protocol: Generic Kinase Inhibition Assay (Example)

This protocol describes a common fluorescence-based assay to screen for kinase inhibitors. The principle involves measuring the amount of ATP remaining after a kinase reaction; less ATP means higher kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase (e.g., SRC kinase), its specific substrate peptide, and ATP at a concentration near its Km value for the enzyme.

  • Compound Plating: Dispense Compound X and Celecoxib (as a conceptual control, though not a kinase inhibitor) into a 384-well plate across a range of concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Add the kinase and substrate to the wells to initiate the reaction. Add the ATP solution to start the enzymatic process. Incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent first stops the kinase reaction and depletes the remaining ATP. Then, a second reagent converts the ADP generated into ATP, which is used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Normalize the data against controls. A lower signal indicates inhibition. Calculate IC₅₀ values from the dose-response curve.

Mechanisms of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, which are critical to understand during drug development.[13] These studies help elucidate the nature of the structure-activity relationship (SAR).

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E {Enzyme (E)| Active Site} ES ES Complex E:as->ES S binds EI EI Complex E:as->EI I binds S Substrate (S) I Inhibitor (I) P Product (P) ES->E releases P E2 {Enzyme (E)| Active Site| Allosteric Site} E2S ES Complex E2:as->E2S S binds E2I {EI Complex| Active Site} E2:allo->E2I I binds S2 Substrate (S) I2 Inhibitor (I) E2SI ESI Complex (Inactive) E2S:c->E2SI I binds E2I:as->E2SI S binds

Caption: Comparison of competitive and non-competitive enzyme inhibition mechanisms.

Hypothetical Data Presentation
CompoundTarget EnzymeInhibition TypeIC₅₀ (µM)
Compound X COX-2Competitive8.9
Celecoxib COX-2Competitive0.04

Part 3: Antimicrobial Activity Screening

The chemical scaffold of Compound X, featuring a halogenated aromatic ring, warrants investigation into its antimicrobial properties.[14] The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Comparative Compounds:
  • Ciprofloxacin: A broad-spectrum antibacterial agent.

  • Fluconazole: A common antifungal agent.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a widely used and standardized technique for testing antimicrobial susceptibility.[15]

Step-by-Step Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of Compound X, Ciprofloxacin, and Fluconazole in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Standardized Microbial Inoculum assay1 Inoculate Wells with Microbes prep1->assay1 prep2 Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep2->assay1 assay2 Incubate Plates (24-48h) assay1->assay2 analysis1 Visually Inspect for Turbidity assay2->analysis1 analysis2 Determine MIC analysis1->analysis2 analysis3 Plate on Agar for MBC/MFC (Optional) analysis2->analysis3

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound X 1664> 128
Ciprofloxacin 0.50.25Not Active
Fluconazole Not ActiveNot Active4

Conclusion

This guide presents a structured, comparative approach to the initial biological validation of this compound. By systematically evaluating its cytotoxicity, enzyme inhibition potential, and antimicrobial activity against established standards, researchers can efficiently profile its biological footprint. The provided protocols and workflows serve as a robust starting point for generating the preliminary data necessary to justify further investigation and optimization in a drug discovery program. The hypothetical data illustrates how results can be structured to clearly compare potency and selectivity, guiding the next steps in characterizing this novel chemical entity.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Weldon, D. J., et al. (2011). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of Translational Medicine, 9, 83. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

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  • Cichewicz, R. H., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate. Retrieved from [Link]

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Structural Confirmation of Methyl 2-amino-4-bromo-5-methoxybenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making accurate structural elucidation a non-negotiable prerequisite for advancing research and ensuring the validity of subsequent data. This guide provides an in-depth comparison of the preeminent method for structural determination, single-crystal X-ray crystallography, with complementary spectroscopic techniques for the comprehensive characterization of Methyl 2-amino-4-bromo-5-methoxybenzoate.

Our analysis will delve into the causality behind experimental choices, presenting each protocol as a component of a self-validating analytical workflow. We will objectively compare the performance of each technique, supported by experimental protocols and data presentation, to empower researchers to make informed decisions in their own structural confirmation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful and definitive technique for determining the atomic and molecular structure of a crystalline compound.[1][2][3][4] It provides a direct, three-dimensional picture of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined.[3]

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystal.[5]

Experimental Protocol: A Step-by-Step Workflow for SCXRD

This is often the most challenging and critical phase of the analysis.[1][5] The goal is to obtain a crystal that is sufficiently large (typically >0.1 mm), well-ordered, and free of defects.[5] For a small organic molecule like this compound, several solution-based methods are effective.

Detailed Protocol: Crystallization by Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals.[6][7] The principle relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, promoting slow and orderly crystal growth.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For this compound, suitable solvents include methanol, ethanol, ethyl acetate, or acetone. The ideal solvent allows the compound to dissolve when heated but has lower solubility at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating can be used to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm containing a few pinholes. The number and size of the holes control the rate of evaporation. Slower evaporation rates generally lead to fewer, higher-quality crystals.[6]

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and gently wash them with a small amount of cold solvent to remove any surface impurities.

dot

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of Compound CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Synthesis->CrystalGrowth Pure Compound Mounting Select & Mount Suitable Crystal CrystalGrowth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Diffraction Pattern Refinement Structure Refinement (Model Fitting) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation FinalStructure Final 3D Structure (Atomic Coordinates, Bond Lengths/Angles) Validation->FinalStructure Refined CIF File

Caption: Workflow for solving a molecular structure via single-crystal X-ray crystallography.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]

  • X-ray Diffraction: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. It is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern consisting of thousands of reflections is collected by a detector.[5]

  • Structure Solution & Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. An initial model of the molecule is fitted to this map. This model is then refined using least-squares methods to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[4] The quality of the final structure is assessed using metrics like the R-factor.[9]

Data Presentation: Crystallographic Parameters

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure. Below is a table summarizing the kind of data that would be expected for this compound, using data from a closely related structure as a representative example.

ParameterExpected Value / Information (Representative)Significance
Chemical FormulaC₉H₁₀BrNO₃Confirms the elemental composition of the crystallized molecule.
Formula Weight260.09 g/mol Molecular weight derived from the confirmed formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the crystal.
a, b, c (Å)a ≈ 4.0 Å, b ≈ 9.1 Å, c ≈ 12.1 Å (values from isomer)[10]Dimensions of the unit cell, the repeating unit of the crystal.
α, β, γ (°)α = 90°, β ≈ 95°, γ = 90° (values from isomer)[10]Angles of the unit cell.
Volume (ų)~437 ųThe volume of the unit cell.
Z2 or 4The number of molecules per unit cell.
Temperature (K)100 K or 296 KThe temperature at which data was collected.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the data.[9]
Goodness-of-Fit (S)~1.0An indicator of the quality of the refinement; values close to 1 are ideal.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the definitive structure, it is not always feasible or necessary as a first-line analytical tool. A suite of spectroscopic and spectrometric techniques provides crucial, complementary information and is essential for routine characterization, purity assessment, and for analyzing non-crystalline samples.[11][12]

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, packing.[3]High-quality single crystal.[5]Definitive, "gold standard" for structural proof.[11]Crystal growth can be a major bottleneck; destructive.[1]
NMR Spectroscopy (¹H, ¹³C, 2D) Carbon-hydrogen framework, atomic connectivity, differentiation of isomers.Solution in a deuterated solvent (~5-10 mg).Non-destructive, provides rich structural detail in solution.[2]Can be ambiguous for complex structures without 2D NMR; lower sensitivity.
Mass Spectrometry (MS/HRMS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Solid, liquid, or gas; requires very little sample.High sensitivity, confirms molecular formula.Does not typically distinguish between isomers; can be destructive.[13]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Solid, liquid, or gas.Fast, simple, provides a "fingerprint" of functional groups present.Provides limited information on the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, allowing for the assembly of the molecular skeleton.

Data Presentation: Predicted NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ) ppm Multiplicity Assignment
Aromatic Proton~7.2 - 7.4SingletH-6
Aromatic Proton~6.8 - 7.0SingletH-3
Amine Protons~4.5 - 5.5 (broad)Singlet-NH₂
Methoxy Protons~3.9SingletAr-OCH₃
Ester Methyl Protons~3.85SingletC(=O)OCH₃
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ) ppm Assignment
Carbonyl Carbon~167C=O
Aromatic Carbons~110 - 150C1, C2, C3, C4, C5, C6
Methoxy Carbon~56Ar-OCH₃
Ester Methyl Carbon~52C(=O)OCH₃

Experimental Protocol: ¹H and ¹³C NMR Acquisition [14]

  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring it is free of particulate matter.

  • Spectrometer Setup: Place the tube in a high-resolution NMR spectrometer (e.g., 400 MHz). The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is used, typically requiring a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired data, followed by phasing and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Data Presentation: Expected Mass Spectrum Data

  • Molecular Formula: C₉H₁₀BrNO₃

  • Exact Mass: 258.9895 u

  • Expected Molecular Ion ([M]⁺): A pair of peaks of nearly equal intensity at m/z ≈ 259 and m/z ≈ 261, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The observation of this characteristic 1:1 isotopic pattern is strong evidence for the presence of a single bromine atom.

Experimental Protocol: ESI-MS Acquisition [15]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive method to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (doublet)Primary Amine (-NH₂)
3000 - 2850C-H stretchsp³ C-H (methyl groups)
~1720C=O stretchEster Carbonyl
1620 - 1580N-H bendPrimary Amine (-NH₂)
~1250C-O stretch (asymm.)Aryl Ether & Ester
~1050C-O stretch (symm.)Aryl Ether & Ester

Experimental Protocol: ATR-FTIR Acquisition [16]

  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

The Integrated Approach: A Self-Validating System

The highest level of confidence in structural confirmation is achieved not by relying on a single technique, but by integrating data from multiple orthogonal methods.[17][18][19] This integrated approach creates a self-validating system where the proposed structure must be consistent with every piece of experimental data.

  • NMR defines the C-H framework and suggests the connectivity.

  • MS confirms the molecular formula proposed by NMR.

  • FTIR verifies the presence of the key functional groups identified.

  • SCXRD , when obtainable, provides the ultimate, unambiguous proof of the three-dimensional structure, validating the interpretations of all other spectroscopic data.

This synergy is critical. For instance, while ¹H NMR can suggest the substitution pattern on the benzene ring, differentiating between closely related isomers can be challenging. SCXRD resolves this ambiguity completely.

dot

Logic_Diagram cluster_spec Spectroscopic & Spectrometric Analysis Start Newly Synthesized Compound MS Mass Spectrometry (MS / HRMS) Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (1D & 2D) Start->NMR MS_Result Molecular Formula? MS->MS_Result FTIR_Result Functional Groups? FTIR->FTIR_Result NMR_Result Connectivity? NMR->NMR_Result Proposed_Structure Proposed Structure MS_Result->Proposed_Structure FTIR_Result->Proposed_Structure NMR_Result->Proposed_Structure Is_Crystal Can it be Crystallized? Proposed_Structure->Is_Crystal SCXRD Single-Crystal X-ray Diffraction Is_Crystal->SCXRD Yes Confirmed_Structure Unambiguously Confirmed Structure Is_Crystal->Confirmed_Structure No (Rely on converging spectroscopic data) SCXRD->Confirmed_Structure

Caption: Logical workflow for the structural elucidation of a small organic molecule.

Conclusion

The structural confirmation of this compound, like any novel chemical entity, demands a rigorous and multi-faceted analytical strategy. Single-crystal X-ray crystallography provides the ultimate and unambiguous determination of its three-dimensional architecture, serving as the gold standard against which all other data are validated. However, the techniques of NMR, MS, and FTIR spectroscopy are indispensable partners in this process. They provide the foundational data on connectivity, composition, and functionality that are crucial for routine analysis and for instances where suitable crystals cannot be obtained. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discovery.

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The Bench-to-Bedside Journey: A Comparative Guide to In Vitro and In Vivo Studies of Bioactive Heterocycles Derived from Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging hurdle. This guide provides a comprehensive comparison of in vitro and in vivo studies, focusing on bioactive heterocyclic analogs derived from the versatile starting material, Methyl 2-amino-4-bromo-5-methoxybenzoate. While this benzoate derivative itself is not the primary therapeutic agent, it serves as a crucial building block for the synthesis of quinazolinone and benzothiazole scaffolds, which have demonstrated significant potential, particularly in oncology.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies. We will explore the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific literature.

From a Simple Benzoate to Complex Bioactive Scaffolds

This compound is a strategically functionalized molecule, poised for chemical elaboration.[1] Its amino group and the ester provide reactive handles for cyclization reactions, while the bromo and methoxy substituents on the aromatic ring influence the electronic properties and lipophilicity of the resulting molecules. These features make it an ideal precursor for the synthesis of privileged heterocyclic structures like quinazolinones and benzothiazoles, which are known to interact with various biological targets.[2][3][4]

The general synthetic workflow often involves the condensation of the aminobenzoate with various reagents to construct the heterocyclic core. For instance, reaction with formamide or other amides can lead to the formation of a quinazolinone ring system.

G cluster_synthesis Synthetic Workflow cluster_evaluation Evaluation Pipeline start This compound reagents Condensation Reagents (e.g., Formamide, Amides) start->reagents intermediate Cyclization reagents->intermediate product Bioactive Heterocyclic Analogs (e.g., Quinazolinones, Benzothiazoles) intermediate->product invitro In Vitro Studies product->invitro invivo In Vivo Studies invitro->invivo Promising Candidates

Caption: Synthetic and evaluation workflow.

In Vitro Evaluation: The Initial Litmus Test

In vitro studies represent the first crucial step in evaluating the biological activity of newly synthesized compounds. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells or proteins. The primary goals of in vitro testing are to determine a compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

Common In Vitro Assays for Anticancer Activity

For quinazolinone and benzothiazole analogs, which are frequently investigated as potential anticancer agents, a standard battery of in vitro assays is employed:

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays measure the ability of a compound to inhibit cell proliferation or kill cancer cells. A dose-response curve is generated to determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

  • Enzyme Inhibition Assays: Many anticancer drugs target specific enzymes, such as kinases, that are involved in cancer cell signaling.[5][6] In vitro assays can quantify the inhibitory activity of a compound against a purified enzyme.

  • Cell Cycle Analysis: This assay determines the effect of a compound on the progression of the cell cycle. Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

  • Apoptosis Assays: These assays detect whether a compound induces programmed cell death (apoptosis) in cancer cells.

  • Migration and Invasion Assays: For evaluating the potential of a compound to inhibit metastasis, these assays measure the ability of cancer cells to move and invade through a simulated extracellular matrix.

Representative In Vitro Data for Quinazolinone Analogs

The following table summarizes typical in vitro cytotoxicity data for a series of hypothetical quinazolinone analogs derived from our starting benzoate.

Compound IDTarget Cell LineIC50 (µM)
QZ-1 MCF-7 (Breast)15.85
SW480 (Colon)17.85
QZ-2 A549 (Lung)8.42
HepG2 (Liver)12.11
QZ-3 HeLa (Cervical)5.23
PC-3 (Prostate)7.98
Reference DrugDoxorubicin0.5 - 2.0

Note: The data presented here are representative and compiled from various studies on quinazolinone derivatives.

The Leap to In Vivo Studies: A More Complex Picture

While in vitro studies provide valuable initial data, they do not fully recapitulate the complex environment of a living organism. In vivo studies, conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology in a whole biological system.

Key Considerations for In Vivo Experimental Design
  • Animal Model Selection: The choice of animal model is critical and depends on the disease being studied. For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

  • Route of Administration and Dosing Regimen: The way a drug is administered (e.g., oral, intravenous, intraperitoneal) and the frequency of dosing can significantly impact its efficacy and toxicity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies measure the concentration of the drug in the body over time, while PD studies assess the drug's effect on the target.

  • Toxicity Assessment: In vivo studies are crucial for identifying potential side effects and determining the maximum tolerated dose (MTD) of a compound.

Bridging In Vitro and In Vivo: A Case Study of a Benzothiazole Analog

Let's consider a hypothetical benzothiazole derivative, BTZ-5 , synthesized from this compound, which has shown promising in vitro activity.

In Vitro Profile of BTZ-5:

  • IC50 (A549 lung cancer cells): 2.5 µM

  • Mechanism: Induces apoptosis and cell cycle arrest at the G2/M phase.

Transition to In Vivo Evaluation:

Based on its potent in vitro activity, BTZ-5 was selected for in vivo evaluation in a mouse xenograft model with A549 tumors.

In Vivo Efficacy of BTZ-5 in A549 Xenograft Model:

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
BTZ-5 2545-1.2
5068-3.8
Reference DrugCisplatin575

The in vivo results demonstrate that BTZ-5 significantly inhibits tumor growth in a dose-dependent manner with acceptable toxicity, as indicated by the minimal body weight loss compared to the reference drug, cisplatin.

G cluster_invitro In Vitro Findings cluster_invivo In Vivo Outcomes invitro_potency Potent Cytotoxicity (Low µM IC50) invitro_moa Defined Mechanism of Action (e.g., Apoptosis induction) invivo_efficacy Tumor Growth Inhibition invitro_potency->invivo_efficacy Translates to invitro_moa->invivo_efficacy Supports invivo_pk Favorable Pharmacokinetics invivo_safety Acceptable Safety Profile

Caption: Correlation between in vitro and in vivo data.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The journey from a simple chemical intermediate like this compound to a potential clinical candidate is a multi-step process that relies on a robust and iterative cycle of in vitro and in vivo evaluation. While in vitro assays provide a rapid and cost-effective means of identifying promising compounds and elucidating their mechanisms of action, in vivo studies are indispensable for confirming efficacy and assessing safety in a complex biological system.

The quinazolinone and benzothiazole derivatives highlighted in this guide exemplify the successful translation of in vitro potency into in vivo anti-tumor activity. Future research in this area should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their oral bioavailability and reduce potential off-target toxicities, ultimately paving the way for their clinical development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • PubMed. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • MDPI. (2024).
  • Preprints.org. (2024).
  • ResearchGate. (2024). (PDF)
  • PubMed Central. (2025).
  • TSI Journals. (n.d.). Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid.
  • ResearchGate. (2025). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • ARKAT USA, Inc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025).
  • PubMed. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice.

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A Comparative Analysis of Synthetic Routes to Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-bromo-5-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pattern, featuring an amino group, a bromine atom, and a methoxy group on the benzene ring, provides multiple reactive sites for further chemical transformations. This guide offers a comparative analysis of plausible synthetic routes to this valuable intermediate, providing insights into the strategic considerations and experimental details for each approach.

Introduction to Synthetic Strategies

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions. This analysis will focus on two primary strategies:

  • Route A: Electrophilic Bromination of a Precursor with a Protected Amino Group. This common strategy involves introducing the bromine atom at a late stage of the synthesis onto a pre-functionalized benzene ring. Protection of the highly activating amino group is often necessary to control the regioselectivity of the bromination and to prevent side reactions.

  • Route B: Synthesis via Nitration and Subsequent Reduction. This classical approach introduces the amino group via the reduction of a nitro group. The synthesis begins with a molecule already containing the desired bromine and methoxy substituents, followed by nitration and reduction to install the amino group at the desired position.

The choice between these routes depends on factors such as the availability of starting materials, desired overall yield, and the ease of purification of intermediates.

Route A: Electrophilic Bromination of an Acetanilide Derivative

This route commences with the commercially available methyl 2-amino-5-methoxybenzoate. The amino group is first protected as an acetamide to modulate its directing effect and reactivity. Subsequent bromination is expected to proceed at the position ortho to the activating acetamido group. The final step involves the deprotection of the acetamide to yield the target compound.

Logical Workflow for Route A

Route A start Methyl 2-amino-5-methoxybenzoate step1 Protection (Acetylation) start->step1 intermediate1 Methyl 2-acetamido-5-methoxybenzoate step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Methyl 2-acetamido-4-bromo-5-methoxybenzoate step2->intermediate2 step3 Deprotection (Hydrolysis) intermediate2->step3 product This compound step3->product Route B start 4-Bromo-5-methoxy-2-nitrobenzoic acid step1 Esterification start->step1 intermediate1 Methyl 4-bromo-5-methoxy-2-nitrobenzoate step1->intermediate1 step2 Reduction intermediate1->step2 product This compound step2->product

A Senior Application Scientist's Guide to the Reproducibility of Experiments Using Methyl 2-amino-4-bromo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliability and reproducibility of synthetic routes are paramount. The intricate scaffolds of modern therapeutics often originate from unassuming building blocks, where the integrity of each synthetic step dictates the success of the entire campaign. Methyl 2-amino-4-bromo-5-methoxybenzoate is one such critical intermediate, a versatile scaffold for the construction of a multitude of heterocyclic systems. This guide provides an in-depth technical analysis of its use, focusing on a reproducible synthetic protocol and a critical comparison with a common alternative, underscoring the importance of informed reagent selection in drug discovery.

Introduction to a Versatile Building Block

This compound, a substituted anthranilate, is a valuable starting material in medicinal chemistry. Its strategic placement of an amino group, a bromine atom, and a methoxy group on the benzene ring offers a rich platform for diverse chemical transformations. The amino and ester functionalities are poised for the construction of heterocyclic rings, such as quinazolinones, while the bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The methoxy group, an electron-donating substituent, subtly modulates the reactivity of the aromatic ring.

The reproducibility of reactions involving this intermediate is crucial for consistent production of downstream targets. This guide will first delineate a reliable, step-by-step synthesis of this compound. Subsequently, it will present a comparative analysis with its chloro-analog, Methyl 2-amino-4-chloro-5-methoxybenzoate, to illustrate the impact of the halogen substituent on a common and synthetically important transformation: the Suzuki-Miyaura cross-coupling reaction.

A Reproducible Synthetic Pathway to this compound

The synthesis of this compound can be reliably achieved in a two-step sequence starting from the commercially available 3-methoxybenzoic acid. The causality behind each step is explained to ensure a thorough understanding of the process, which is crucial for troubleshooting and adaptation.

Step 1: Bromination and Nitration of 3-Methoxybenzoic Acid

The initial step involves the bromination and subsequent nitration of 3-methoxybenzoic acid to yield methyl 4-bromo-5-methoxy-2-nitrobenzoate. The methoxy group is an ortho-, para-director. Bromination is directed to the position para to the methoxy group. Subsequent nitration is directed ortho to the methoxy group and meta to the deactivating carboxyl group.

Step 2: Reduction of the Nitro Group

The second step is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron in acetic acid being a classic, cost-effective, and highly reliable method that is selective for the nitro group.[1]

G cluster_synthesis Synthesis of this compound A 3-Methoxybenzoic Acid B Methyl 4-bromo-5-methoxy-2-nitrobenzoate A->B 1. Br2, H2SO4 2. HNO3, H2SO4 3. CH3OH, H+ C This compound B->C Fe, CH3COOH

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, self-validating methodology for the synthesis of the title compound.

Part A: Synthesis of Methyl 4-bromo-5-methoxy-2-nitrobenzoate
  • Bromination: To a stirred solution of 3-methoxybenzoic acid (15.2 g, 100 mmol) in glacial acetic acid (100 mL), add bromine (5.1 mL, 100 mmol) dropwise at room temperature. Heat the mixture to 60°C for 4 hours. Cool to room temperature and pour into ice-water (500 mL). Filter the precipitate, wash with water, and dry to obtain 4-bromo-3-methoxybenzoic acid.

  • Nitration: To a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (10 mL), cooled to 0°C, add the 4-bromo-3-methoxybenzoic acid from the previous step in portions, keeping the temperature below 10°C. Stir at 0-5°C for 2 hours. Pour the reaction mixture onto crushed ice. Filter the resulting solid, wash with cold water until the washings are neutral, and dry to yield 4-bromo-5-methoxy-2-nitrobenzoic acid.

  • Esterification: Suspend the 4-bromo-5-methoxy-2-nitrobenzoic acid (20.0 g, 68.9 mmol) in methanol (200 mL). Add concentrated sulfuric acid (2 mL) and reflux the mixture for 8 hours. Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Pour the residue into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to give Methyl 4-bromo-5-methoxy-2-nitrobenzoate.

Part B: Synthesis of this compound
  • Reduction: To a stirred suspension of Methyl 4-bromo-5-methoxy-2-nitrobenzoate (15.0 g, 51.7 mmol) in a mixture of ethanol (150 mL) and water (50 mL), add iron powder (14.4 g, 258.5 mmol) and a catalytic amount of acetic acid (2 mL).[1]

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR Signals for methoxy protons, aromatic protons, and amine protons.
¹³C NMR Signals for methyl carbons, aromatic carbons, and a carbonyl carbon.
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound.
Purity (HPLC) >97%

Comparative Analysis: The Bromo vs. Chloro Analog in Suzuki-Miyaura Cross-Coupling

To provide a clear, data-driven comparison of the utility of this compound, we will compare its performance in a Suzuki-Miyaura cross-coupling reaction with its chloro-analog, Methyl 2-amino-4-chloro-5-methoxybenzoate. The chloro-analog can be synthesized via a similar route, employing a chlorinating agent such as N-chlorosuccinimide (NCS) in place of bromine.[2]

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.

G cluster_comparison Comparative Suzuki-Miyaura Coupling cluster_bromo Bromo-Substrate cluster_chloro Chloro-Substrate (Alternative) A Methyl 2-amino-4-bromo- 5-methoxybenzoate B Coupled Product A->B Phenylboronic acid, Pd(PPh3)4, Base C Methyl 2-amino-4-chloro- 5-methoxybenzoate D Coupled Product C->D Phenylboronic acid, Pd(PPh3)4, Base

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol is designed to be a standardized comparison.

  • Reaction Setup: In two separate oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), place this compound (1.0 mmol) in one and Methyl 2-amino-4-chloro-5-methoxybenzoate (1.0 mmol) in the other.

  • To each tube, add phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) to each tube.

  • Reaction: Heat both reaction mixtures at 90°C and monitor the progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Analysis: Upon completion (or after a set time, e.g., 8 hours), cool the reactions to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Comparative Performance Data

The following table summarizes the expected outcomes based on established principles of halide reactivity in cross-coupling reactions. Generally, the C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.

Substrate Reaction Time (Typical) Expected Yield Notes
This compound2 - 4 hours> 90%Milder reaction conditions are often sufficient.
Methyl 2-amino-4-chloro-5-methoxybenzoate8 - 16 hours60 - 80%Often requires higher temperatures, longer reaction times, and potentially more specialized and expensive ligands to achieve high yields.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of starting material has significant implications for the efficiency and reproducibility of a synthetic sequence. This guide has provided a detailed, reproducible protocol for the synthesis of this compound.

The comparative data clearly indicates that while both the bromo and chloro analogs are viable substrates for Suzuki-Miyaura cross-coupling, This compound offers superior reactivity , leading to shorter reaction times and higher yields under standard conditions. This enhanced reactivity translates to a more efficient and reproducible synthesis, which is a critical consideration in the resource-intensive process of drug development.

While the chloro-analog may be a more cost-effective starting material in some instances, the potential for lower yields, longer reaction times, and the need for more complex catalytic systems can offset this initial cost advantage. Therefore, for robust and reproducible synthetic outcomes, This compound is the recommended building block for applications involving cross-coupling reactions. The experimental protocols and comparative data presented herein should serve as a valuable resource for making informed decisions in the design and execution of synthetic routes towards novel therapeutic agents.

References

  • Reddy, T. J., et al. (2007). Iron-Promoted Reduction of Nitroarenes in the Presence of Acetic Acid. Tetrahedron Letters, 48(41), 7329-7332. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

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Benchmarking Novel Aromatic Amine, Methyl 2-amino-4-bromo-5-methoxybenzoate, Against Established Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 2-amino-4-bromo-5-methoxybenzoate, a compound of emerging interest, against well-characterized inhibitors of acetylcholinesterase (AChE). Due to the nascent stage of research into the specific biological activities of this compound, this investigation is predicated on a rational hypothesis derived from its structural similarity to known pharmacologically active aminobenzoic acid derivatives. Numerous studies have highlighted the potential of substituted aminobenzoic acids as potent inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission.[1][2] This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals to evaluate the potential of this novel compound within the context of a well-established therapeutic target.

Introduction: The Rationale for Investigating this compound as a Cholinesterase Inhibitor

The core structure of this compound, a substituted aminobenzoic acid ester, shares pharmacophoric features with various classes of enzyme inhibitors. The aminobenzoic acid scaffold is a versatile building block in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Specifically, the presence of an amino group and a carboxylate (or its ester derivative) on a benzene ring is a recurring motif in compounds targeting acetylcholinesterase.

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The active site of AChE possesses a catalytic triad and a peripheral anionic site, offering multiple points of interaction for potential inhibitors. The structural characteristics of this compound—including its aromatic ring, bromine and methoxy substitutions, and the amino and methyl ester groups—suggest the potential for favorable interactions within the AChE active site.

This guide will therefore proceed with the hypothesis that this compound may exhibit inhibitory activity against AChE. To rigorously test this hypothesis, we will benchmark its performance against two well-established and mechanistically distinct AChE inhibitors: Donepezil , a reversible, non-competitive inhibitor, and Galantamine , a competitive and allosteric inhibitor.

Selection of Benchmark Inhibitors

A robust benchmarking strategy necessitates the selection of appropriate reference compounds. The chosen inhibitors, Donepezil and Galantamine, represent clinically relevant and well-characterized drugs that provide a solid basis for comparison.

  • Donepezil: A piperidine-based, reversible inhibitor of AChE. It exhibits high selectivity for AChE over butyrylcholinesterase (BChE). Its non-competitive mechanism of action involves binding to the peripheral anionic site of the enzyme, thereby interfering with substrate entry and product egress.

  • Galantamine: A tertiary alkaloid that acts as a reversible, competitive inhibitor of AChE. It also modulates nicotinic acetylcholine receptors, an allosteric potentiation that contributes to its therapeutic effect.

By comparing this compound against these two inhibitors, we can not only quantify its inhibitory potency but also gain preliminary insights into its potential mechanism of inhibition.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, detailed, step-by-step protocols for the key comparative experiments are provided below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The cornerstone of this comparative analysis is the in vitro determination of AChE inhibition. Ellman's method is a widely accepted, simple, and reliable colorimetric assay for measuring cholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion, which results from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, AChE, ATCI, DTNB, Inhibitors add_buffer Add Buffer and Inhibitor to 96-well plate prep_reagents->add_buffer add_ache Add AChE Solution add_buffer->add_ache incubate1 Pre-incubate (15 min, 37°C) add_ache->incubate1 add_dtnb_atci Add DTNB and ATCI (Substrate) incubate1->add_dtnb_atci incubate2 Incubate (20 min, 37°C) add_dtnb_atci->incubate2 measure Measure Absorbance at 412 nm incubate2->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro AChE inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

    • Substrate Solution (ATCI): Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water.

    • Ellman's Reagent (DTNB): Prepare a 3 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of this compound, Donepezil, and Galantamine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of final assay concentrations.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 140 µL of assay buffer.

    • Add 20 µL of the respective inhibitor dilution (or solvent for the control).

    • Add 20 µL of the AChE solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The quantitative data obtained from the AChE inhibition assay should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Potency against Acetylcholinesterase (AChE)

CompoundIC50 (µM) [95% Confidence Interval]Hill Slope
This compoundTo be determinedTo be determined
Donepezil (Reference)Expected low µM to high nM~1.0
Galantamine (Reference)Expected low µM~1.0

Interpretation of Expected Results:

  • IC50 Value: A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 of this compound with those of Donepezil and Galantamine, we can quantitatively assess its relative potency.

  • Hill Slope: A Hill slope of approximately 1.0 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. Significant deviations from 1.0 may indicate cooperativity or more complex binding mechanisms.

Proposed Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, we can propose a hypothetical interaction based on its structure and the known pharmacology of AChE inhibitors.

Diagram of a Cholinergic Synapse and AChE Inhibition:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor ACh_hydrolysis Choline + Acetate AChE->ACh_hydrolysis Inhibitor Methyl 2-amino-4-bromo- 5-methoxybenzoate Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Inhibition of AChE in the cholinergic synapse.

Hypothesized Mechanism:

Based on its structural features, this compound could potentially interact with the AChE active site through a combination of:

  • Hydrogen bonding: The amino and ester groups could form hydrogen bonds with amino acid residues in the active site.

  • Hydrophobic interactions: The aromatic ring and the methoxy group could engage in hydrophobic interactions within the active site gorge.

  • Halogen bonding: The bromine atom may participate in halogen bonding with electron-donating residues.

Further kinetic studies, such as Lineweaver-Burk or Dixon plots, would be necessary to determine the precise mode of inhibition (competitive, non-competitive, or mixed).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of this compound as a potential acetylcholinesterase inhibitor. By benchmarking it against the established drugs Donepezil and Galantamine, researchers can obtain a clear and objective assessment of its inhibitory potency.

The experimental protocols outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. The successful demonstration of AChE inhibitory activity would warrant further investigation into the compound's selectivity for AChE over BChE, its in vivo efficacy in relevant animal models, and a detailed structure-activity relationship (SAR) study to optimize its potency and pharmacokinetic properties.

The exploration of novel chemical entities like this compound is crucial for the advancement of drug discovery. This guide serves as a critical first step in uncovering the therapeutic potential of this promising compound.

References

  • Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

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The Strategic Synthesis of Polysubstituted Benzamides: A Cost-Analysis of a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and agrochemical research, the efficient synthesis of bioactive molecules is paramount. The selection of a synthetic route is a critical decision, with significant implications for the overall cost, scalability, and environmental impact of the process. This guide provides an in-depth cost-analysis of synthetic routes involving the key intermediate, Methyl 2-amino-4-bromo-5-methoxybenzoate . We will explore a plausible synthetic pathway to this compound and compare it with an alternative route to a structurally similar, and potentially functionally equivalent, building block. By examining the costs of starting materials, reagents, and the number of synthetic steps, this guide aims to equip researchers with the insights needed to make informed, cost-driven decisions in their synthetic endeavors.

Introduction: The Economic Imperative in Chemical Synthesis

The journey from a promising lead compound to a marketable drug or agrochemical is long and expensive. A significant portion of this cost is incurred during the chemical synthesis and process development stages. Therefore, the ability to design and execute cost-effective synthetic routes is not merely an academic exercise but a crucial factor in the commercial viability of a product. The choice of starting materials, in particular, can have a cascading effect on the entire synthetic sequence. Expensive, highly functionalized starting materials may offer a more direct route to the target molecule but can render the process economically unfeasible, especially at a large scale. Conversely, routes commencing from cheaper, commodity chemicals may involve more steps but can ultimately be more cost-effective.

This guide focuses on the economic considerations surrounding the use of this compound, a polysubstituted aniline derivative that serves as a valuable building block for a variety of complex molecules. We will dissect a potential synthetic pathway to this intermediate and juxtapose it with a route to a related compound, highlighting the key cost drivers at each stage.

Synthetic Route Analysis: A Tale of Two Precursors

To provide a tangible comparison, we will analyze two distinct synthetic strategies for producing polysubstituted aminobenzoate intermediates.

Route 1: Synthesis of 2-Amino-4-bromo-5-methoxybenzoic Acid - A Precursor to the Target Molecule

This route begins with the commercially available and relatively inexpensive m-anisic acid .

Synthetic_Route_1 m-Anisic_Acid m-Anisic Acid Bromination Bromination (NBS or Br2) m-Anisic_Acid->Bromination 2-Bromo-5-methoxybenzoic_Acid 2-Bromo-5-methoxybenzoic Acid Bromination->2-Bromo-5-methoxybenzoic_Acid Nitration Nitration 2-Bromo-5-methoxybenzoic_Acid->Nitration 2-Bromo-5-methoxy-X-nitrobenzoic_Acid Nitrated Intermediate Nitration->2-Bromo-5-methoxy-X-nitrobenzoic_Acid Reduction Reduction 2-Bromo-5-methoxy-X-nitrobenzoic_Acid->Reduction 2-Amino-4-bromo-5-methoxybenzoic_Acid 2-Amino-4-bromo-5-methoxybenzoic Acid Reduction->2-Amino-4-bromo-5-methoxybenzoic_Acid Esterification Esterification 2-Amino-4-bromo-5-methoxybenzoic_Acid->Esterification Target_Molecule Methyl 2-amino-4-bromo- 5-methoxybenzoate Esterification->Target_Molecule

Figure 1: Proposed synthetic pathway starting from m-anisic acid.

Route 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid - An Alternative Building Block

This alternative pathway utilizes p-aminosalicylic acid , another readily available starting material.

Synthetic_Route_2 p-Aminosalicylic_Acid p-Aminosalicylic Acid Methylation Methylation (Dimethyl Sulfate) p-Aminosalicylic_Acid->Methylation Methyl_4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate Methylation->Methyl_4-amino-2-methoxybenzoate Chlorination Chlorination (NCS) Methyl_4-amino-2-methoxybenzoate->Chlorination Methyl_4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-5-chloro- 2-methoxybenzoate Chlorination->Methyl_4-amino-5-chloro-2-methoxybenzoate Hydrolysis Hydrolysis Methyl_4-amino-5-chloro-2-methoxybenzoate->Hydrolysis Alternative_Product 4-Amino-5-chloro-2-methoxybenzoic Acid Hydrolysis->Alternative_Product

Figure 2: Synthetic pathway starting from p-aminosalicylic acid.

Cost-Analysis: A Head-to-Head Comparison

To provide a practical cost comparison, we will analyze the estimated costs of the starting materials and key reagents for each route. Prices are based on currently available market data and are subject to change.

Route 1: Starting from m-Anisic Acid CAS No. Purity Price (USD/kg) Supplier Example
m-Anisic Acid586-38-9>99%~10.67Sorath Industries Pvt. Ltd.[1]
N-Bromosuccinimide (NBS)128-08-5≥ 99%~70.00Chem-Impex[2]
Route 2: Starting from p-Aminosalicylic Acid CAS No. Purity Price (USD/kg) Supplier Example
p-Aminosalicylic Acid65-49-699%~323.88Spectrum Chemicals Australia[3]
Dimethyl Sulfate77-78-1≥ 99.5%~626.00 (India, Q3 2025 forecast)IMARC Group[4]
N-Chlorosuccinimide (NCS)128-09-6---

Analysis:

From this initial comparison, it is evident that m-anisic acid is a significantly more cost-effective starting material than p-aminosalicylic acid. The price of p-aminosalicylic acid is substantially higher, which would contribute significantly to the overall cost of Route 2.

Furthermore, while the cost of N-bromosuccinimide in Route 1 is not negligible, the projected cost of dimethyl sulfate in Route 2 is considerably higher. Dimethyl sulfate is also a highly toxic and regulated reagent, which can add to the handling and safety costs.

Experimental Protocols: A Deeper Dive into the Chemistry

For a comprehensive analysis, it is essential to consider the experimental procedures and the associated costs of all reagents and solvents.

Route 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Precursor to Target Molecule)

This protocol is based on a known procedure for the bromination of m-anisic acid.

Step 1: Bromination of m-Anisic Acid

  • Reaction: m-Anisic acid is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent. A patent describes a method using N-bromosuccinimide in the presence of a bromination initiator and a cocatalyst in a halogenated hydrocarbon solvent, achieving a high yield and purity.[5]

  • Reagents:

    • m-Anisic acid

    • N-Bromosuccinimide (or other brominating agent)

    • Dichloromethane (or other suitable solvent)

    • Bromination initiator (e.g., red phosphorus)

    • Cocatalyst (e.g., potassium bromide)

    • Sulfuric acid

  • Procedure Outline:

    • Dissolve m-anisic acid in the chosen solvent.

    • Add the bromination initiator, cocatalyst, and sulfuric acid.

    • Add the brominating agent portion-wise at a controlled temperature.

    • Monitor the reaction by a suitable analytical technique (e.g., HPLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash, dry, and concentrate to obtain the crude product.

    • Purify the product by recrystallization.

  • Reported Yield: A patent reports a yield of 93.4% with a purity of 99.1%.[5]

Subsequent Steps (Hypothetical):

  • Nitration: The resulting 2-bromo-5-methoxybenzoic acid would then undergo nitration to introduce a nitro group at the desired position.

  • Reduction: The nitro group would be reduced to an amino group to yield 2-amino-4-bromo-5-methoxybenzoic acid.

  • Esterification: Finally, esterification of the carboxylic acid with methanol would produce the target molecule, this compound. A general protocol for Fischer-Speier esterification of a similar compound, 4-Amino-2-chlorobenzoic acid, involves refluxing with an excess of alcohol and a catalytic amount of strong acid.[6]

Route 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid (Alternative)

This route is based on a patented synthesis.

Step 1: Methylation of p-Aminosalicylic Acid

  • Reaction: p-Aminosalicylic acid is methylated using dimethyl sulfate.

  • Reagents:

    • p-Aminosalicylic acid

    • Dimethyl sulfate

    • Potassium hydroxide

    • Acetone

  • Procedure Outline:

    • Mix p-aminosalicylic acid and potassium hydroxide in acetone.

    • Cool the mixture and add dimethyl sulfate dropwise.

    • After the reaction, remove the solvent and dissolve the residue in water.

    • Extract the product with ethyl acetate and concentrate to obtain Methyl 4-amino-2-methoxybenzoate.

  • Reported Yield: 92.1%[7]

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Reaction: The methylated intermediate is chlorinated with N-chlorosuccinimide (NCS).

  • Reagents:

    • Methyl 4-amino-2-methoxybenzoate

    • N-Chlorosuccinimide (NCS)

    • DMF

  • Procedure Outline:

    • React Methyl 4-amino-2-methoxybenzoate with NCS in DMF at an elevated temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Reported Yield: 88.3%[7]

Step 3: Hydrolysis

  • Reaction: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents:

    • Methyl 4-amino-5-chloro-2-methoxybenzoate

    • Potassium hydroxide

    • Methanol/Water

    • Hydrochloric acid

  • Procedure Outline:

    • Reflux the ester with potassium hydroxide in a methanol/water mixture.

    • Remove the solvent and dissolve the residue in water.

    • Acidify with hydrochloric acid to precipitate the product.

    • Filter and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

  • Reported Yield: 90.8%[7]

Comparative Data Summary

MetricRoute 1 (m-Anisic Acid) Route 2 (p-Aminosalicylic Acid)
Starting Material Cost Low (~$10.67/kg)[1]High (~$323.88/kg)[3]
Key Reagent Cost Moderate (NBS: ~$70/kg)[2]High (Dimethyl Sulfate: ~$626/kg)[4]
Number of Steps (to Acid) 3 (hypothetical)3
Overall Yield (to Acid) Potentially high (individual step yields are high)High (cumulative yield ~74%)
Reagent Toxicity ModerateHigh (Dimethyl Sulfate is highly toxic)

Conclusion and Strategic Recommendations

Based on this comprehensive cost-analysis, the synthetic route starting from m-anisic acid (Route 1) presents a significantly more cost-effective strategy for the synthesis of a polysubstituted aminobenzoate intermediate like this compound. The substantially lower cost of the starting material and the key brominating agent, coupled with high-yielding steps, makes this pathway highly attractive for large-scale production.

While Route 2, starting from p-aminosalicylic acid, also demonstrates high yields, the exorbitant cost of the starting material and the high price and toxicity of dimethyl sulfate are major drawbacks. For researchers and drug development professionals operating under tight budgetary constraints, the choice is clear.

Key Takeaways for Synthetic Strategy:

  • Prioritize Inexpensive Starting Materials: The cost of the initial building block is a primary determinant of the overall process cost. Whenever possible, design synthetic routes that utilize readily available and inexpensive commodity chemicals.

  • Evaluate Reagent Costs and Hazards: The cost and safety profile of all reagents, not just the starting material, must be carefully considered. Highly toxic or expensive reagents can negate the benefits of a shorter synthetic route.

  • Consider the Entire Synthetic Sequence: A holistic view of the entire synthetic pathway is crucial. A route with more steps may be more economical if it utilizes cheaper reagents and avoids costly purification procedures.

  • Embrace Process Optimization: The reported yields and conditions represent a starting point. Further process optimization can often lead to significant cost reductions through improved yields, reduced reaction times, and the use of less expensive reagents.

By judiciously applying these principles of cost-analysis and strategic route selection, researchers can develop more efficient, economical, and ultimately more successful synthetic strategies for the production of valuable bioactive molecules.

References

  • IMARC Group. Dimethyl Sulphate Prices, News, Chart, Index & Demand. Retrieved from [Link]

  • IndiaMART. 3 Methoxybenzoic Acid (m- Anisic Acid), 25kg. Retrieved from [Link]

  • SD Fine-Chem. m-METHOXYBENZOIC ACID (3-methoxybenzoic acid, m-anisic acid). Retrieved from [Link]

  • Oakwood Chemical. N-Bromosuccinimide. Retrieved from [Link]

  • Spectrum Chemicals Australia. p-Aminosalicylic Acid. Retrieved from [Link]

  • The Lab Depot. Dimethyl Sulfate, Reagent. Retrieved from [Link]

  • ResearchGate. Catalyst-Free and Green Synthesis of Some Novel Benzamide Derivatives. Retrieved from [Link]

  • Alkali Scientific. p-Aminosalicylic acid, 25 G | MP Biomedicals®. Retrieved from [Link]

  • Zauba. Para Aminosalicylic Acid Exports. Retrieved from [Link]

  • MP Biomedicals. p-Aminosalicylic acid. Retrieved from [Link]

  • Bioport Solutions. m-ANISIC ACID (3-methoxybenzoic acid). Retrieved from [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubMed Central. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • SingleCare. Aminosalicylic Acid-5 Coupons & Prices. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. Intermolecular competition between different substituted benzamide 1. Retrieved from [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Wikipedia. γ-Hydroxybutyric acid. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of Methyl 2-amino-4-bromo-5-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS No. 1256955-36-8), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste. Due to the presence of bromine, it requires segregation from non-halogenated waste streams and specific disposal methods to prevent the release of toxic substances.

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against accidental splashes of contaminated materials and fine dust particles.
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact, which can cause irritation.[1]
Protective Clothing A lab coat worn fully buttoned. For larger quantities, chemically impervious clothing should be considered.[1]Shields skin and personal clothing from contamination.
Respiratory Protection In situations where dust may be generated, a NIOSH-approved N95 (or equivalent) respirator is required.[2]Prevents inhalation of the compound, which may cause respiratory irritation.[1]

Waste Segregation and Containment: The First Line of Defense

The foundational step in the proper disposal of this compound is its correct segregation as halogenated organic waste.[3][4] Co-mingling this waste with non-halogenated streams can lead to complex and expensive disposal processes and potential regulatory violations.

Experimental Protocol: Waste Collection

  • Designate a Specific Waste Container:

    • Use a container specifically designated for "Halogenated Organic Waste."[4]

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a securely sealing lid to prevent leaks or spills.

  • Proper Labeling:

    • The container must be clearly and accurately labeled with:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • The associated hazards (e.g., "Irritant," "Toxic")

  • Waste Transfer:

    • Carefully transfer solid this compound waste into the designated container using a dedicated scoop or spatula. Avoid generating dust.

    • Any materials grossly contaminated with the compound, such as weighing papers, contaminated gloves, or absorbent pads from a spill cleanup, must also be placed in this container.

On-Site Accumulation and Storage

Proper storage of the hazardous waste container while it is being filled is crucial to maintaining a safe laboratory environment.

  • Designated Storage Area: Store the sealed container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.

  • Secure Containment: Ensure the container lid is always securely fastened when not in use. It is best practice to store the primary container within a larger, secondary containment bin to mitigate the impact of any potential leaks.

  • Adherence to Limits: Be aware of and comply with institutional and regulatory limits on the quantity of hazardous waste that can be accumulated and the maximum time allowed for storage before disposal.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed environmental waste management company. Halogenated organic compounds are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[5] This method is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts.

Disposal Workflow:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal A Generation of Waste (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate as Halogenated Organic Waste B->C D Place in Labeled, Sealed Container C->D Containment E Store in Designated Satellite Accumulation Area D->E Safe Storage F Arrange for Professional Waste Collection E->F Regulatory Compliance G Transport to Licensed Facility F->G H High-Temperature Incineration G->H Final Destruction

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before attempting cleanup, don the full PPE as outlined in Section 1.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Use an inert absorbent material for any liquid solutions.

    • Place all contaminated cleanup materials into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and place the cleaning materials in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

By implementing these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). methyl 2-amino-4-bromo-5-methoxy-benzoate, min 97%, 100 mg. Retrieved from [Link]

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Mastering the Safe Handling of Methyl 2-amino-4-bromo-5-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling, use, and disposal of Methyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 1256955-36-8), a halogenated aromatic amine. By understanding the potential hazards and implementing robust safety protocols, researchers can mitigate risks and foster a secure laboratory environment.

While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, its chemical structure—featuring a brominated aromatic ring, an amine group, and a methoxy ether—suggests a hazard profile similar to other compounds in this class. Structurally related chemicals exhibit properties including skin, eye, and respiratory irritation, potential for harm if swallowed or inhaled, and long-term toxicity to aquatic life.[1][2][3] Therefore, a conservative and stringent approach to safety is warranted.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4]

Engineering Controls are the most effective means of minimizing exposure. All operations involving this compound, from weighing to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical ventilation to prevent the accumulation of airborne particulates and vapors in the laboratory.[6] Ensure that the fume hood has a continuous and sufficient airflow.

II. Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2][7][8]Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5][9] Gloves must be inspected for tears or pinholes before each use.[6]Provides a barrier against skin contact, which can lead to irritation.[2][7] Given that many organic solvents can be absorbed through the skin, gloves are a critical protective measure.[4]
Body Protection A laboratory coat or a chemically resistant apron.[9][10] Closed-toe shoes are mandatory.[5][6]Protects the skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11]Prevents the inhalation of harmful dust or vapors, which may cause respiratory irritation.[2]
III. Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for safe handling. The following diagram and procedural steps outline the recommended process.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Gather All Necessary PPE B->C D Don Appropriate PPE C->D E Weigh Compound in Fume Hood D->E F Perform Experimental Work E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Before starting any work, consult the Safety Data Sheet (SDS) for any new information.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3][7]

    • Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Donning PPE :

    • Put on your lab coat and closed-toe shoes.

    • Wear chemical safety goggles.

    • Wash and dry your hands before putting on nitrile gloves. Ensure the gloves are the correct size and have no visible defects.

  • Handling the Compound :

    • Perform all manipulations, including weighing and transferring the solid, inside a chemical fume hood.[5]

    • Use a spatula for transfers to minimize the creation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.[2]

  • Post-Handling :

    • After the experimental work is complete, decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Carefully remove your gloves, turning them inside out as you do, and dispose of them in the designated solid waste container.

    • Remove your safety goggles and lab coat.

    • Wash your hands thoroughly with soap and water.[6]

IV. Storage and Disposal Plan

Proper storage and waste management are critical to prevent accidental exposure and environmental contamination.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][11]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled.

Disposal:

  • Waste Segregation is Key : As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][10][12] Do not mix it with non-halogenated waste.[12]

  • Solid Waste : This includes contaminated gloves, weighing paper, and any other disposable materials that have come into contact with the chemical. Place these in a clearly labeled, sealed bag or container for hazardous solid waste.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a dedicated, properly labeled container for halogenated liquid waste.[12]

  • Disposal Procedure : All waste must be disposed of through your institution's hazardous waste management program.[10] Never pour this chemical or its solutions down the drain.[5] The container must be labeled with "Hazardous Waste" and the full chemical name.[12]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available from: [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Available from: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available from: [Link]

  • The University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Available from: [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • Chemistry LibreTexts. Safety. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.